molecular formula C25H28N2O3 B15620210 AR ligand-33

AR ligand-33

Cat. No.: B15620210
M. Wt: 404.5 g/mol
InChI Key: CSXUDYXMZOZOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR ligand-33 is a useful research compound. Its molecular formula is C25H28N2O3 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

4-[2-[4-[(6-morpholin-4-yl-2-pyridinyl)methoxy]phenyl]propan-2-yl]phenol

InChI

InChI=1S/C25H28N2O3/c1-25(2,19-6-10-22(28)11-7-19)20-8-12-23(13-9-20)30-18-21-4-3-5-24(26-21)27-14-16-29-17-15-27/h3-13,28H,14-18H2,1-2H3

InChI Key

CSXUDYXMZOZOSH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Ostarine (MK-2866) and its Affinity for the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ostarine (MK-2866), a non-steroidal selective androgen receptor modulator (SARM), has garnered significant interest within the scientific community for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis.[1][2][3][4] Its mechanism of action is centered on its selective binding to the androgen receptor (AR), initiating a cascade of downstream signaling events that promote anabolism in musculoskeletal tissues while exhibiting a more favorable safety profile compared to traditional anabolic steroids.[1][[“]][6] This technical guide provides an in-depth analysis of the binding affinity of Ostarine for the androgen receptor, details the experimental protocols used for its determination, and illustrates the subsequent signaling pathways.

Quantitative Analysis of Binding Affinity

Ostarine demonstrates a high binding affinity for the androgen receptor. The dissociation constant (Ki) for Ostarine has been reported to be approximately 3.8 nM to 4 nM .[7][8] This value indicates a strong interaction between Ostarine and the AR. The binding affinity is a critical parameter in determining the potency and potential efficacy of the compound.

For comparative purposes, the following table summarizes the binding affinities of Ostarine and other relevant androgens for the androgen receptor.

CompoundReceptorKi (nM)Compound Class
Ostarine (MK-2866) Androgen Receptor3.8 - 4 SARM
Mibolerone ([3H]-MIB)Androgen Receptor~1Synthetic Anabolic Steroid
TestosteroneAndrogen Receptor~5.4Endogenous Androgen
Dihydrotestosterone (DHT)Androgen Receptor~0.25 - 0.5Endogenous Androgen

Note: Ki values can vary slightly between different studies and experimental conditions.

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay

The binding affinity of Ostarine for the androgen receptor is typically determined using an in vitro competitive radioligand binding assay.[7] This method quantifies the ability of a test compound (Ostarine) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials and Reagents
  • Androgen Receptor Source: Rat prostate cytosol is commonly used as a source of androgen receptors.[9]

  • Radioligand: [3H]mibolerone (MIB), a potent synthetic androgen, is frequently used as the radiolabeled ligand.[7]

  • Test Compound: Ostarine (MK-2866) at increasing concentrations (e.g., 0.01-5000 nM).[7]

  • Progesterone (B1679170) Receptor Blocker: Triamcinolone (B434) acetonide is used to prevent the interaction of the radioligand with progesterone receptors.[7]

  • Assay Buffer

  • Hydroxyapatite (B223615) Slurry: For separating bound and free radioligand.[7]

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

Step-by-Step Methodology
  • Preparation of Rat Prostate Cytosol: Prostate tissue is homogenized in a buffer and centrifuged to obtain the cytosol fraction containing the androgen receptors.

  • Incubation: Increasing concentrations of Ostarine are incubated with the rat cytosol, a saturating concentration of [3H]-MIB (e.g., 1 nM), and triamcinolone acetonide (e.g., 1000 nM).[7] The incubation is typically carried out at 4°C for an extended period (e.g., 18 hours) to reach equilibrium.[7]

  • Separation of Bound and Free Radioligand: Following incubation, the mixture is treated with a hydroxyapatite slurry. The hydroxyapatite binds to the receptor-ligand complexes. The mixture is then centrifuged, and the supernatant containing the free radioligand is discarded.

  • Quantification: The pellet containing the bound radioligand is washed and then resuspended in a scintillation cocktail. The amount of radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of [3H]-MIB versus the concentration of Ostarine. The IC50 value (the concentration of Ostarine that displaces 50% of the radioligand) is determined by nonlinear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow Diagram

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis AR Androgen Receptor (from Rat Prostate Cytosol) Incubation_Mix Incubation Mixture AR->Incubation_Mix Radioligand Radiolabeled Ligand ([3H]mibolerone) Radioligand->Incubation_Mix Test_Compound Test Compound (Ostarine) Test_Compound->Incubation_Mix HAP Add Hydroxyapatite Incubation_Mix->HAP Centrifugation Centrifugation HAP->Centrifugation Separation_Step Separate Bound from Free Centrifugation->Separation_Step Quantification Measure Radioactivity (Scintillation Counting) Separation_Step->Quantification Bound Ligand Analysis Data Analysis (IC50 & Ki Determination) Quantification->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Downstream Signaling Pathways

Upon binding to the androgen receptor, Ostarine initiates a conformational change in the receptor, leading to its activation. This activated complex then translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes. This process ultimately results in the anabolic effects observed in muscle and bone tissue.

Key signaling pathways activated by Ostarine include:

  • Increased Expression of Myogenic Genes: Ostarine has been shown to increase the expression of muscle-specific genes such as MyoD, myogenin, and MyH (Myosin Heavy Chain), which are critical for muscle cell proliferation and differentiation.[[“]]

  • Activation of ERK1/2 Kinase: The extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell growth and survival, is also activated by Ostarine, further contributing to its muscle-building effects.[[“]][[“]]

Signaling Pathway Diagram

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ostarine Ostarine (MK-2866) AR Androgen Receptor (AR) Ostarine->AR Activated_AR Activated AR-Ostarine Complex Ostarine->Activated_AR AR->Activated_AR HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR dissociation ERK ERK1/2 Kinase Activated_AR->ERK activates ARE Androgen Response Element (ARE) on DNA Activated_AR->ARE translocates to nucleus and binds to Anabolic_Effects Anabolic Effects (Muscle Growth) ERK->Anabolic_Effects promotes Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Myogenic_Genes Increased Expression of Myogenic Genes (MyoD, Myogenin, MyH) Gene_Transcription->Myogenic_Genes Myogenic_Genes->Anabolic_Effects

Caption: Ostarine-mediated androgen receptor signaling pathway.

Conclusion

Ostarine (MK-2866) exhibits a high binding affinity for the androgen receptor, a characteristic that underpins its potent anabolic activity in musculoskeletal tissues. The in vitro competitive radioligand binding assay is a robust method for quantifying this interaction. The subsequent activation of the androgen receptor by Ostarine triggers specific downstream signaling pathways, leading to the modulation of gene expression and the promotion of muscle growth. A thorough understanding of these molecular mechanisms is crucial for the continued research and development of selective androgen receptor modulators for various therapeutic applications.

References

Enobosarm: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enobosarm, also known as Ostarine, GTx-024, or MK-2866, is a nonsteroidal selective androgen receptor modulator (SARM) that has been extensively investigated for its potential therapeutic benefits in a variety of conditions, most notably muscle wasting disorders.[1][2] Unlike traditional anabolic steroids, enobosarm is designed to selectively target androgen receptors in specific tissues, such as muscle and bone, while minimizing androgenic side effects in other tissues like the prostate and skin.[3][4] This tissue selectivity has made it a promising candidate for treating muscle wasting associated with cancer, sarcopenia, and other debilitating conditions.[3][5][6] This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of enobosarm, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and clinical trial workflows.

Pharmacodynamics: The Science of Action

The primary mechanism of action of enobosarm is its selective binding to and activation of the androgen receptor (AR), a ligand-inducible nuclear transcription factor.[7][8] This interaction initiates a cascade of downstream signaling events that ultimately lead to anabolic effects in muscle and bone tissue.

Androgen Receptor Signaling Pathway

Enobosarm, as a SARM, mimics the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) in a tissue-selective manner. Upon entering the cell, enobosarm binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated enobosarm-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in muscle protein synthesis and other anabolic processes.[8]

Enobosarm_Signaling_Pathway Enobosarm Enobosarm AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Enobosarm->AR_HSP Binds Active_AR Activated AR-Enobosarm Complex AR_HSP->Active_AR Conformational Change (HSP Dissociation) Dimer Dimerized AR Complex Active_AR->Dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Anabolic_Effects Anabolic Effects (e.g., Muscle Protein Synthesis) Transcription->Anabolic_Effects

Caption: Enobosarm's Androgen Receptor Signaling Pathway.
Key Pharmacodynamic Effects

The primary pharmacodynamic effects of enobosarm are centered on its anabolic activity in muscle and bone. Clinical trials have consistently demonstrated its ability to increase lean body mass and improve physical function.

Table 1: Summary of Key Pharmacodynamic Effects of Enobosarm

EndpointPopulationDose(s)Key FindingsCitation(s)
Change in Total Lean Body Mass (LBM) Healthy elderly men and postmenopausal women1 mg, 3 mgDose-dependent increase in LBM.[5]
Patients with cancer-induced muscle wasting1 mg, 3 mgSignificant increase in total LBM compared to placebo. At day 113, the 1 mg group had a median increase of 1.5 kg, and the 3 mg group showed a 1.0 kg increase.[5][9][5][6][9][10]
Change in Physical Function (Stair Climb Power) Patients with cancer-induced muscle wasting3 mgImprovement in stair climb power.[6]
Older patients with obesity on semaglutide3 mg, 6 mgReduced the proportion of patients who lost clinically significant physical function.[11][11]
Change in Fat Mass Healthy young and older men3 mgPlacebo-corrected decrease in total fat mass of 3.03% in young men and 3.49% in older men after 14 days.[5][5]
Anti-tumor Activity Women with ER+/HER2- advanced breast cancer9 mg, 18 mgShowed anti-tumor activity, with a clinical benefit rate of 32% in the 9 mg group and 29% in the 18 mg group at 24 weeks.[12][13][12][13]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of enobosarm is characterized by good oral bioavailability and a half-life that supports once-daily dosing.

Key Pharmacokinetic Parameters

Studies in healthy volunteers and patient populations have established the pharmacokinetic properties of enobosarm.

Table 2: Summary of Key Pharmacokinetic Parameters of Enobosarm

ParameterValuePopulation/Study DetailsCitation(s)
Bioavailability High (oral)Preclinical and clinical data suggest good oral absorption.[8]
Time to Maximum Concentration (Tmax) Not explicitly stated in snippets--
Elimination Half-life (t1/2) Approximately 24 hoursSupports once-daily dosing.[14]
Metabolism Major metabolite is enobosarm glucuronide. Not a CYP3A4 inhibitor.Data from Phase 1 studies.[3]
Excretion Primarily renal elimination.Data from Phase 1 studies.[3]
Dose Proportionality Linear pharmacokineticsObserved in single ascending dose studies.[5]

Experimental Protocols

A comprehensive understanding of the data presented requires insight into the methodologies used to generate it. The following sections detail the key experimental protocols employed in the clinical evaluation of enobosarm.

Measurement of Lean Body Mass: Dual-Energy X-ray Absorptiometry (DXA)

Dual-Energy X-ray Absorptiometry (DXA) is the gold standard for measuring body composition in clinical trials and was the primary method used to assess changes in lean body mass in enobosarm studies.[2][6][10][15][16][17]

  • Principle: DXA utilizes two X-ray beams of different energy levels to differentiate between bone, fat mass, and lean soft tissue. The differential attenuation of these beams as they pass through the body allows for the quantification of each component.[2]

  • Procedure:

    • Patient Preparation: Patients are typically required to fast for a specified period and avoid strenuous exercise before the scan. They must remove all metal objects.

    • Scanning: The patient lies supine on the scanner bed. The scanner arm then moves across the entire body, emitting the low-dose X-ray beams.

    • Data Analysis: Specialized software analyzes the attenuation data to generate a detailed report of total and regional body composition, including total lean body mass, appendicular lean mass, and fat mass.[17]

Assessment of Physical Function: Stair Climb Power Test

The stair climb power test is a functional assessment used to measure muscle power and endurance, a key secondary endpoint in many enobosarm trials.[1][6][7][18][19][20]

  • Principle: This test measures the power generated by the lower limbs to lift the body's mass against gravity over a vertical distance.

  • Procedure:

    • Setup: A standardized staircase with a specific number of steps (e.g., 10 or 12) and a defined total vertical height is used.[18][19] An electronic timing system is placed at the start and end of the climb.

    • Execution: The participant is instructed to ascend the stairs as quickly and safely as possible. They may be allowed to use a handrail for safety but not for pulling themselves up.[19]

    • Calculation: Power (in Watts) is calculated using the formula: Power = (Body Mass × Gravity × Vertical Height) / Time.

Androgen Receptor Binding Assay

Preclinical characterization of enobosarm involved determining its binding affinity for the androgen receptor, typically through a competitive binding assay.[21]

  • Principle: This assay measures the ability of a test compound (enobosarm) to compete with a radiolabeled androgen (e.g., ³H-mibolerone) for binding to the androgen receptor.

  • Procedure (General Protocol):

    • Receptor Preparation: Androgen receptors are isolated from a suitable source, such as rat prostate cytosol.[21]

    • Competition: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

    • Separation: The receptor-bound and unbound radioligand are separated.

    • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

    • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated to reflect the binding affinity.

Measurement of Enobosarm Plasma Concentrations: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used to quantify drug concentrations in biological matrices like plasma.[22][23]

  • Principle: This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

  • Procedure:

    • Sample Preparation: Plasma samples are processed to extract enobosarm and remove interfering substances. This often involves protein precipitation followed by solid-phase or liquid-liquid extraction.

    • Chromatographic Separation: The extracted sample is injected into an LC system, where enobosarm is separated from other components on a chromatographic column.

    • Mass Spectrometric Detection: The separated enobosarm is introduced into the mass spectrometer, where it is ionized. Specific parent-to-product ion transitions for enobosarm are monitored to ensure highly selective and sensitive quantification.

Clinical Trial Workflow

The clinical development of enobosarm has involved numerous trials. The following diagram illustrates a typical workflow for a Phase 3 clinical trial investigating enobosarm for the prevention and treatment of muscle wasting in cancer patients, such as the POWER trials.[6][24]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (DXA, Stair Climb, etc.) Informed_Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization Enobosarm_Arm Enobosarm (e.g., 3 mg/day) Randomization->Enobosarm_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_Up_Visits Follow-up Visits (e.g., Day 84, Day 147) Enobosarm_Arm->Follow_Up_Visits Placebo_Arm->Follow_Up_Visits Efficacy_Endpoints Primary Efficacy Endpoints (Change in LBM & Stair Climb Power) Follow_Up_Visits->Efficacy_Endpoints Safety_Monitoring Safety Monitoring (Adverse Events) Follow_Up_Visits->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Endpoints->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Workflow of a Phase 3 Enobosarm Clinical Trial.

Conclusion

Enobosarm has a well-characterized pharmacokinetic and pharmacodynamic profile that supports its potential as a therapeutic agent for muscle wasting and other conditions. Its selective anabolic effects on muscle and bone, coupled with a favorable pharmacokinetic profile allowing for once-daily oral administration, have been demonstrated in numerous preclinical and clinical studies. The consistent findings of increased lean body mass and improved physical function underscore its therapeutic potential. Further research and ongoing clinical trials will continue to delineate the full scope of enobosarm's clinical utility.

References

Enobosarm's Molecular Impact: A Deep Dive into Induced Gene Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MIAMI, FL – December 5, 2025 – Enobosarm (also known as Ostarine, GTx-024, or MK-2866), a selective androgen receptor modulator (SARM), has demonstrated significant effects on gene expression, underpinning its therapeutic potential in conditions such as muscle wasting and breast cancer. This technical guide provides an in-depth analysis of the molecular changes induced by Enobosarm treatment, focusing on gene regulation, signaling pathways, and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and drug development professionals.

Enobosarm is a nonsteroidal agent designed to mimic the anabolic effects of testosterone (B1683101) on muscle and bone, with reduced androgenic effects on other tissues.[1][2] Its mechanism of action is centered on its binding to the androgen receptor (AR), a ligand-inducible transcription factor that regulates the expression of target genes by binding to specific DNA sequences known as androgen response elements (AREs).[3]

Gene Expression Changes in Muscle Tissue

In preclinical studies, Enobosarm has been shown to modulate the expression of key genes involved in muscle development and function. Orchidectomy (orx) in mice, a model for androgen deprivation, leads to a decrease in the expression of androgen-responsive genes in muscle tissue. Treatment with Enobosarm has been shown to reverse these changes, similarly to dihydrotestosterone (B1667394) (DHT).

Key regulated genes in muscle include:

  • Amd1 (S-adenosylmethionine decarboxylase 1): A crucial enzyme in the synthesis of polyamines, which are associated with muscle hypertrophy. Enobosarm treatment restores the expression of Amd1 in orchidectomized mice.[3]

  • Mstn (Myostatin): A potent negative regulator of muscle growth. Enobosarm, like DHT, reverses the orchidectomy-induced decrease in Mstn mRNA levels.[3]

  • IGF-1Ea (Insulin-like growth factor 1Ea): An important positive regulator of muscle mass. Enobosarm treatment rescues the decreased expression of IGF-1Ea following orchidectomy.[3]

These findings suggest that Enobosarm's anabolic effects on muscle are, at least in part, mediated by the direct activation of the androgen receptor in muscle cells, leading to the regulation of genes critical for muscle growth and maintenance.[3]

Gene Expression Changes in Breast Cancer

Enobosarm has also been investigated as a potential therapeutic for androgen receptor-positive (AR+), estrogen receptor-positive (ER+) breast cancer.[4][5][6] The rationale is that activating the AR can inhibit the growth-promoting effects of the ER.

In patient-derived xenograft (PDX) models of ER+ breast cancer, Enobosarm treatment led to significant changes in the gene expression profile. A microarray analysis of HCI-13 tumors revealed that 3,029 genes were differentially regulated, with 1,792 genes being upregulated and 1,237 genes downregulated.[4]

Key gene expression changes observed in breast cancer models include:

  • Upregulation of AR target genes:

    • FKBP5: Enobosarm treatment significantly increases the expression of this well-established AR target gene.[4]

  • Downregulation of ER target genes:

    • TFF1 (pS2): Expression of this ER target gene is significantly reduced upon Enobosarm treatment.[4]

    • PGR (Progesterone Receptor): Another key ER target gene that is downregulated by Enobosarm.[4]

  • Modulation of proliferation and growth inhibitory genes:

    • Inhibited proliferative genes: MUC2, IL10RA, IGSF1, SLC6A4.[5]

    • Increased growth inhibitory genes: CYP4F8, MYBPC1.[5]

These gene expression changes are consistent with Enobosarm's proposed mechanism of action in breast cancer, where activation of the AR leads to the reprogramming of the ER and its co-factor FOXA1 cistrome, ultimately resulting in the inhibition of ER-mediated tumor growth.[4]

Experimental Methodologies

The following experimental protocols are commonly employed to study the gene expression changes induced by Enobosarm.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the expression levels of specific genes.

  • RNA Extraction: Total RNA is extracted from tissues or cells using a reagent like TRIzol, followed by purification.[3]

  • cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the extracted RNA.[3]

  • PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) for detection.[3]

  • Data Analysis: Gene expression levels are typically normalized to a housekeeping gene (e.g., 18S rRNA) and expressed as relative fold changes.[3]

Microarray Analysis

Microarrays are used to simultaneously measure the expression levels of thousands of genes.

  • RNA Preparation: High-quality total RNA is extracted and its integrity is assessed.

  • Labeling and Hybridization: The RNA is converted to labeled cDNA or cRNA and hybridized to a microarray chip containing thousands of gene-specific probes.

  • Scanning and Data Acquisition: The microarray chip is scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.

  • Data Analysis: The raw data is normalized and statistically analyzed to identify differentially expressed genes between treatment and control groups. For instance, in the HCI-13 tumor study, Affymetrix microarrays were used.[4]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful method used to identify the genome-wide binding sites of a specific protein, such as the androgen receptor.

  • Cross-linking: Cells or tissues are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.

  • Chromatin Shearing: The chromatin is then fragmented into smaller pieces by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the protein of interest (e.g., AR) is used to immunoprecipitate the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Sequencing and Analysis: The purified DNA is sequenced, and the resulting reads are mapped to the genome to identify the protein's binding sites. This technique was used to demonstrate the reprogramming of the ER and FOXA1 cistrome by Enobosarm.[4]

Signaling Pathways and Logical Relationships

The molecular effects of Enobosarm are orchestrated through a series of signaling events and interactions. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and relationships.

Enobosarm_Mechanism_of_Action cluster_cell Cell cluster_nucleus Nucleus Enobosarm Enobosarm AR Androgen Receptor (AR) Enobosarm->AR Binds and Activates ARE Androgen Response Element (ARE) AR->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates

Figure 1: Simplified signaling pathway of Enobosarm's action on target gene expression.

Experimental_Workflow_Gene_Expression start Tissue/Cell Sample rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR cdna_synthesis->qpcr microarray Microarray cdna_synthesis->microarray data_analysis Data Analysis qpcr->data_analysis microarray->data_analysis gene_list Differentially Expressed Genes data_analysis->gene_list

Figure 2: General experimental workflow for analyzing gene expression changes.

AR_ER_Crosstalk_Breast_Cancer Enobosarm Enobosarm AR Androgen Receptor (AR) Enobosarm->AR Activates ER Estrogen Receptor (ER) AR->ER Inhibits Activity FOXA1 FOXA1 AR->FOXA1 Reprograms Cistrome Tumor_Growth Tumor Growth AR->Tumor_Growth Inhibits ER_Target_Genes ER Target Genes (e.g., TFF1, PGR) ER->ER_Target_Genes Promotes Expression ER_Target_Genes->Tumor_Growth Drives

Figure 3: Logical relationship of AR and ER signaling in breast cancer upon Enobosarm treatment.

Conclusion

Enobosarm induces significant changes in gene expression in both muscle and breast cancer tissues, consistent with its therapeutic potential. The modulation of genes involved in muscle hypertrophy and the inhibition of estrogen-driven proliferation in breast cancer highlight the targeted nature of this selective androgen receptor modulator. Further research utilizing advanced molecular techniques will continue to unravel the intricate details of Enobosarm's mechanism of action and inform its clinical development.

References

The Structural Symphony of Selectivity: An In-depth Technical Guide to the Structure-Activity Relationship of Aryl Propionamide-Derived SARMs

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Androgen Receptor Modulators (SARMs) represent a paradigm shift in androgenic drug development, offering the promise of tissue-specific anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids. The aryl propionamide (B166681) class, born from the structural modification of non-steroidal antiandrogens, has been a particularly fruitful scaffold in the quest for this therapeutic ideal. This technical guide provides a comprehensive analysis of the structural activity relationships (SAR) governing the potency, efficacy, and selectivity of aryl propionamide-derived SARMs. Through a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways, this document serves as a critical resource for researchers engaged in the discovery and development of next-generation androgen receptor ligands.

Introduction: The Genesis of Aryl Propionamide SARMs

The journey to tissue-selective androgen receptor modulators began with the observation that structural modifications to non-steroidal antiandrogens, such as bicalutamide (B1683754) and hydroxyflutamide, could transform them from receptor antagonists to agonists.[1] This pivotal discovery paved the way for the development of the aryl propionamide class of SARMs.[1] These compounds are characterized by a core structure consisting of a substituted aromatic A-ring linked via a propionamide backbone to a substituted aromatic B-ring. The nuanced interplay of substituents on these rings dictates the molecule's interaction with the androgen receptor (AR), leading to a spectrum of pharmacological activities from full agonism in anabolic tissues like muscle and bone to partial agonism or even antagonism in androgenic tissues such as the prostate.

The Androgen Receptor Signaling Pathway: A Tale of Two Ligands

The canonical androgen receptor signaling pathway is initiated by the binding of an androgen, such as dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This event triggers the dissociation of heat shock proteins (HSPs), leading to a conformational change in the receptor, its dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting a complex of co-regulator proteins to initiate the transcription of target genes.

Aryl propionamide SARMs engage this same fundamental pathway but with critical differences that underpin their tissue selectivity. The binding of a SARM to the AR induces a unique conformational change in the receptor, distinct from that induced by DHT. This altered conformation leads to the differential recruitment of co-regulator proteins, which is believed to be a key mechanism of tissue-selective gene expression.

AR_Signaling_Pathway Figure 1: Canonical vs. SARM-Mediated AR Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand DHT / SARM AR_HSP AR-HSP Complex Ligand->AR_HSP Binding AR_Ligand AR-Ligand Complex AR_HSP->AR_Ligand HSP Dissociation AR_Dimer AR Dimer AR_Ligand->AR_Dimer Dimerization & Nuclear Translocation ARE ARE (DNA) AR_Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Coactivators Coactivators Coactivators->ARE Recruitment (e.g., SRC-1, SRC-2, SRC-3, CBP) Coactivators->ARE Differential Recruitment (e.g., SRC-1, SRC-3, CBP) Corepressors Corepressors Corepressors->ARE Potential Recruitment in Prostate

Caption: Canonical vs. SARM-Mediated AR Signaling.

Furthermore, studies have revealed that aryl propionamide SARMs can activate distinct non-genomic signaling pathways compared to DHT. For instance, the SARM S-22 has been shown to induce the rapid phosphorylation of a different set of kinases than DHT. In prostate cells, DHT activates proliferative ERK signaling, whereas some SARMs activate the anti-proliferative p38 MAPK pathway, offering another layer of tissue-specific regulation.

Non_Genomic_Signaling Figure 2: Differential Non-Genomic Signaling cluster_dht DHT cluster_sarm Aryl Propionamide SARM AR Androgen Receptor DHT_ERK ERK Activation AR->DHT_ERK DHT Binding SARM_p38 p38 MAPK Activation AR->SARM_p38 SARM Binding SARM_ERK ERK Activation AR->SARM_ERK SARM Binding DHT_Proliferation Proliferation (e.g., Prostate) DHT_ERK->DHT_Proliferation SARM_AntiProliferation Anti-Proliferation (e.g., Prostate) SARM_p38->SARM_AntiProliferation SARM_Anabolism Anabolism (e.g., Bone) SARM_ERK->SARM_Anabolism

Caption: Differential Non-Genomic Signaling.

Structural Activity Relationship (SAR) of Aryl Propionamide SARMs

The pharmacological profile of an aryl propionamide SARM is exquisitely sensitive to its chemical structure. Key modifications on the A-ring, B-ring, and the propionamide core have been systematically explored to optimize potency, efficacy, and tissue selectivity.

A-Ring Modifications

The A-ring of aryl propionamide SARMs typically bears electron-withdrawing groups at the para- and meta-positions, which are crucial for high-affinity binding to the androgen receptor.

  • Para-substituent: A nitro (-NO2) or cyano (-CN) group at the para-position is essential for potent AR agonism. These groups act as hydrogen bond acceptors, interacting with key residues in the AR ligand-binding pocket.

  • Meta-substituent: A trifluoromethyl (-CF3) group at the meta-position is a common feature that enhances binding affinity and agonist activity.

B-Ring Modifications

The B-ring offers a greater degree of flexibility for modification, and substitutions on this ring are critical determinants of tissue selectivity.

  • Ether Linkage: An ether linkage between the propionamide core and the B-ring is a hallmark of many potent aryl propionamide SARMs, contributing to metabolic stability and agonist activity.

  • Para-substituent: The nature of the para-substituent on the B-ring significantly influences the compound's activity. Electron-withdrawing groups, such as cyano (-CN) or acetyl (-COCH3), are generally favored for maintaining anabolic activity while reducing androgenic effects.

Quantitative SAR Data

The following tables summarize the in vitro and in vivo data for a selection of aryl propionamide SARMs, illustrating the impact of structural modifications on their biological activity.

Table 1: In Vitro Activity of Aryl Propionamide SARMs

CompoundA-Ring Substituents (meta, para)B-Ring Substituent (para)AR Binding Affinity (Ki, nM)Transactivation (EC50, nM)
S-1 -CF3, -NO2-F2.2 ± 0.233 ± 4
S-4 (Andarine) -CF3, -NO2-NHCOCH34.0 ± 0.566 ± 8
S-22 (Ostarine) -CF3, -CN-CN3.8 ± 0.4101 ± 12
S-23 -CF3, -CN-Cl1.8 ± 0.228 ± 3
Analogue 1 -CF3, -CN-OCH315.2 ± 1.8>1000
Analogue 2 -CF3, -CN-H8.9 ± 1.1450 ± 50

Data compiled from multiple sources. Ki values were determined by competitive binding assays using radiolabeled androgens. EC50 values were determined in transactivation assays using AR-responsive reporter genes.

Table 2: In Vivo Anabolic and Androgenic Activity of Selected Aryl Propionamide SARMs in a Castrated Rat Model

CompoundAnabolic Activity (Levator Ani ED50, mg/day)Androgenic Activity (Prostate ED50, mg/day)Anabolic/Androgenic Ratio
Testosterone Propionate (B1217596) 0.250.23~1
S-1 0.432.86.5
S-4 (Andarine) 0.49>3.0>6.1
S-22 (Ostarine) 0.443.37.5

ED50 values represent the dose required to produce 50% of the maximal response in the respective tissues.

Experimental Protocols

The characterization of aryl propionamide SARMs relies on a suite of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Androgen Receptor Binding Assay

This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [3H]-R1881 (radiolabeled synthetic androgen)

  • Test compounds

  • Tris-EDTA-DTT-Glycerol (TEDG) buffer

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Cytosol Preparation: Homogenize rat ventral prostates in TEDG buffer on ice. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the AR.

  • Competitive Binding: In assay tubes, incubate a fixed concentration of [3H]-R1881 with varying concentrations of the test compound and a constant amount of cytosol. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled R1881).

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the AR-ligand complexes. Wash the HAP pellets to remove unbound radioligand.

  • Quantification: Resuspend the HAP pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the Ki value by non-linear regression analysis using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of the androgen receptor.

Materials:

  • Mammalian cell line (e.g., HEK293T, PC-3)

  • Expression vector for human AR

  • Reporter plasmid containing an androgen-responsive element (ARE) driving a luciferase gene

  • Transfection reagent

  • Cell culture medium and reagents

  • Luciferase assay system and luminometer

Procedure:

  • Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected Renilla luciferase vector can be used for normalization.

  • Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of the test compound. Include a vehicle control and a positive control (e.g., DHT).

  • Cell Lysis and Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Hershberger Assay

This in vivo assay is the gold standard for assessing the anabolic and androgenic activity of a compound in a castrated rat model.

Materials:

  • Immature, castrated male rats

  • Test compound and vehicle

  • Testosterone propionate (TP) as a positive control

  • Surgical equipment for castration

  • Analytical balance

Procedure:

  • Animal Preparation: Castrate immature male rats and allow for a post-operative recovery period.

  • Dosing: Administer the test compound daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection. Include a vehicle control group and a TP-treated positive control group.

  • Tissue Collection: At the end of the dosing period, euthanize the animals and carefully dissect and weigh the target anabolic (levator ani muscle) and androgenic (ventral prostate, seminal vesicles) tissues.

  • Data Analysis: Compare the weights of the target tissues in the treated groups to the vehicle control group. Calculate the ED50 for the anabolic and androgenic effects.

Preclinical Development Workflow

The discovery and preclinical development of an aryl propionamide SARM follows a structured workflow designed to identify candidates with the desired pharmacological profile.

SARM_Development_Workflow Figure 3: Preclinical SARM Development Workflow Start Lead Identification (Aryl Propionamide Scaffold) Synthesis Chemical Synthesis of Analogues Start->Synthesis InVitro_Screening In Vitro Screening Synthesis->InVitro_Screening Binding_Assay AR Binding Assay (Determine Ki) InVitro_Screening->Binding_Assay Transactivation_Assay Transactivation Assay (Determine EC50, Agonist/Antagonist) InVitro_Screening->Transactivation_Assay InVivo_Screening In Vivo Screening (Lead Candidates) Binding_Assay->InVivo_Screening High Affinity Transactivation_Assay->InVivo_Screening Potent Agonist Hershberger_Assay Hershberger Assay (Anabolic/Androgenic Ratio) InVivo_Screening->Hershberger_Assay PK_PD Pharmacokinetics & Pharmacodynamics Hershberger_Assay->PK_PD Selective Tox Toxicology Studies PK_PD->Tox End IND-Enabling Studies Tox->End Safe

Caption: Preclinical SARM Development Workflow.

Conclusion

The aryl propionamide scaffold has proven to be a remarkably versatile platform for the development of selective androgen receptor modulators. The extensive structure-activity relationship data accumulated over the past two decades has provided invaluable insights into the molecular determinants of AR binding, activation, and tissue selectivity. A deep understanding of the subtle structural modifications that govern differential co-regulator recruitment and the activation of distinct signaling pathways is paramount for the rational design of future SARMs with improved therapeutic indices. The experimental protocols and preclinical development workflow detailed in this guide provide a robust framework for the continued exploration of this promising class of therapeutic agents. As research in this field progresses, the integration of advanced computational modeling with empirical SAR data will undoubtedly accelerate the discovery of novel aryl propionamide-derived SARMs with the potential to address a wide range of unmet medical needs.

References

An In-depth Technical Guide on the Early-Stage Research of MK-2866 (Enobosarm)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2866, also known as Ostarine (B1683759) or Enobosarm, is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[1][2] It was originally developed by GTx, Inc. with the therapeutic goal of treating conditions like muscle wasting (cachexia) and osteoporosis.[1][3][4] As a SARM, MK-2866 was designed to selectively target androgen receptors in anabolic tissues, such as muscle and bone, while minimizing the androgenic effects on other tissues like the prostate and sebaceous glands, which are common with traditional anabolic steroids.[3][5][6][7] This tissue selectivity has made it a compound of significant interest in preclinical and clinical research for its potential to offer the benefits of androgens with an improved safety profile.[1][6][8] This guide provides a comprehensive overview of the early-stage research on the therapeutic potential of MK-2866, focusing on its mechanism of action, preclinical data, and clinical trial results.

Mechanism of Action

MK-2866 exerts its effects through selective binding to the androgen receptor (AR).[9][[“]] Unlike steroidal androgens, its non-steroidal structure prevents it from being converted to dihydrotestosterone (B1667394) (DHT) or estradiol, thereby avoiding many of the associated side effects.[5][[“]][11]

The primary mechanism involves the following steps:

  • Binding: MK-2866 binds to the androgen receptor in the cytoplasm of target cells, particularly in skeletal muscle and bone, with a high affinity (Ki of 3.8 nM).[6][12][13]

  • Translocation: Upon binding, the ligand-receptor complex undergoes a conformational change and translocates into the cell nucleus.[5]

  • Gene Transcription: Inside the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs). This action modulates the transcription of target genes involved in protein synthesis and muscle repair, leading to anabolic effects.[5][[“]] It has been shown to increase the expression of muscle-specific genes such as myogenin and MyoD.[[“]]

  • Signaling Pathway Activation: The anabolic activity of MK-2866 is also linked to the modulation of other pro-anabolic signaling cascades, including the mTOR pathway and the activation of ERK1/2 kinase, which is involved in cell growth and survival.[1][[“]] In bone, it stimulates osteoblast activity, promoting bone formation.[5][9]

This tissue-selective action allows for the stimulation of muscle and bone growth with significantly less impact on reproductive tissues compared to testosterone (B1683101).[2][6]

MK-2866 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 MK-2866 (Ostarine) AR Androgen Receptor (AR) MK2866->AR Binds AR_complex Activated MK-2866-AR Complex AR->AR_complex HSP HSP Complex AR_HSP->AR dissociates ARE Androgen Response Element (ARE) on DNA Transcription Modulation of Gene Transcription ARE->Transcription Anabolic Anabolic Effects (Muscle & Bone Growth) Transcription->Anabolic mTOR mTOR Pathway mTOR->Anabolic ERK ERK1/2 Kinase ERK->Anabolic AR_complex->ARE Translocates & Binds AR_complex->mTOR Activates AR_complex->ERK Activates

Caption: Simplified signaling pathway of MK-2866.

Pharmacokinetic Profile

Early-stage studies have defined the basic pharmacokinetic properties of MK-2866.

ParameterDescriptionCitation(s)
Oral Bioavailability The compound is orally bioavailable, which allows for administration via oral capsules rather than injection.[1][2]
Half-Life In human volunteers, MK-2866 has demonstrated a terminal half-life of approximately 14 to 24 hours.[12][13][14]
Metabolism MK-2866 is metabolized in the liver, primarily by CYP3A4, UGT1A1, and UGT2B7 enzymes.[14][15]

Preclinical Research

A substantial body of preclinical work, both in vitro and in animal models, has established the foundational evidence for the anabolic potential of MK-2866.

In Vitro Data

Cell-based assays have been crucial in determining the compound's binding affinity and its direct effects on muscle cells.

Assay TypeModelKey FindingsCitation(s)
Competitive Radioligand Binding Rat CytosolDetermined a high binding affinity for the androgen receptor with a Ki of 3.8 nM.[12][13]
Transcriptional Activity CV-1 CellsAt 10 nM, MK-2866 modulated AR transcriptional activity with 94-100% of the relative activity observed with 1 nM DHT.[13]
Cell Proliferation & Differentiation C2C12 & L6 MyoblastsStimulated proliferation, viability, and differentiation at concentrations of 1-10,000 nM.[16]
Cardiomyocyte Differentiation H9C2 CardiomyocytesModulated differentiation at concentrations of 1,000 and 10,000 nM.[16]
In Vivo Animal Data

Studies in animal models, particularly castrated rats, have been instrumental in demonstrating the tissue-selective anabolic activity of MK-2866.

Animal ModelTreatmentKey FindingsCitation(s)
Castrated Male Rats Varied doses (e.g., ED50)Exhibited potent androgenic and anabolic activity. Restored prostate weight to 39.2% and seminal vesicle weight to 78.8% of intact controls, while stimulating the levator ani muscle to 141.9%. Showed ED50 values of 0.03 mg/day in levator ani muscle, making it 4 times as potent as testosterone propionate.[12]
Orchiectomized (Orx) Rat Model for Male Osteoporosis 0.4 mg/kg/day (prophylaxis)Prevented osteoporotic changes in cortical and trabecular bone. Femoral trabecular density was 26.01% vs. 20.75% in the Orx control group.[17][18]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the early-stage research of MK-2866.

In Vitro Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the IC50 and Ki of MK-2866 for the androgen receptor. Methodology:

  • Preparation: Rat cytosol is prepared as the source of androgen receptors.

  • Incubation: Increasing concentrations of MK-2866 (e.g., 0.01-5000 nM) are incubated with the rat cytosol.

  • Radioligand: A saturating concentration of a radiolabeled androgen, [3H]mibolerone ([3H]-MIB) at 1 nM, is added to the incubation mixture.

  • Blocking: Triamcinolone acetonide (1000 nM) is included to prevent the binding of [3H]-MIB to progesterone (B1679170) receptors.

  • Incubation Conditions: The mixture is incubated at 4°C for 18 hours to reach equilibrium.

  • Separation: At the end of the incubation, bound and free [3H]-MIB are separated using a hydroxyapatite (B223615) method.

  • Analysis: The radioactivity of the bound fraction is measured, and the data is fitted using nonlinear regression analysis to determine the IC50 value, which is then used to calculate the binding affinity (Ki).[12]

In Vivo Orchiectomized Rat Model for Osteoporosis

This animal model is used to evaluate the efficacy of compounds in preventing or treating bone loss associated with androgen deficiency.

Objective: To assess the effect of MK-2866 on bone parameters in a model of male osteoporosis. Methodology:

  • Animal Model: Eight-month-old male Sprague-Dawley rats are used.

  • Grouping: Animals are divided into groups: a non-orchiectomized (Non-Orx) healthy control group and several orchiectomized (Orx) groups.

  • Surgical Procedure: Rats in the Orx groups undergo bilateral orchiectomy to induce androgen deficiency.

  • Treatment Regimens:

    • Prophylaxis: Treatment with MK-2866 (e.g., 0.4 mg/kg body weight daily, orally) starts immediately after orchiectomy and continues for a set period (e.g., 18 weeks).

    • Therapy: Treatment begins at a later time point after orchiectomy (e.g., 12 weeks post-surgery) to assess restorative effects.

  • Administration: The compound is typically mixed with the animal feed to ensure consistent daily oral dosing.

  • Measurements: The bones are analyzed using:

    • Micro-computed tomography (micro-CT): To assess trabecular and cortical bone architecture and density.

    • Biomechanical testing: To determine bone strength.

    • Ashing: To measure bone mineral content.

    • Gene expression analysis: To evaluate markers of bone formation and resorption.[18]

Experimental Workflow for In Vivo Rat Model start Start: Select Male Rats grouping Animal Grouping start->grouping non_orx Group 1: Non-Orx (Control) grouping->non_orx orx Groups 2-6: Orchiectomy (Orx) grouping->orx analysis Endpoint Analysis: - Micro-CT - Biomechanics - Ashing - Gene Expression non_orx->analysis prophylaxis Prophylaxis Treatment (Starts at Week 0) orx->prophylaxis therapy Therapy Treatment (Starts at Week 12) orx->therapy prophylaxis->analysis therapy->analysis end End: Data Interpretation analysis->end

Caption: A typical experimental workflow for an in vivo osteoporosis study.

Early-Stage Clinical Research

MK-2866 is one of the most extensively studied SARMs in human trials, with multiple Phase II studies completed.[3]

Phase II Trial in Cancer Cachexia

A key study evaluated the efficacy of MK-2866 in patients experiencing muscle loss due to cancer.

Study DesignParticipants & DosingPrimary & Secondary EndpointsKey ResultsCitation(s)
Randomized, Placebo-Controlled 159 cancer patients (NSCLC, CRC, NHL, etc.).[19][20][21]Primary: Change in total lean body mass (LBM) measured by DEXA scan.[19][20]LBM: Statistically significant increases in LBM compared to placebo. Change from baseline at 16 weeks: Placebo: -0.1 kg; 1 mg Ostarine: +1.5 kg; 3 mg Ostarine: +1.3 kg.[20][21][19][20][21][22]
Randomized to receive placebo, 1 mg, or 3 mg of oral Ostarine once daily for 16 weeks.[19][20][21]Secondary: Muscle function (performance) measured by a 12-step stair climb test (speed and power).[19][20]Muscle Function: Statistically significant improvement in stair climb power and speed compared to baseline for both Ostarine groups. The placebo group showed no improvement.[19][20]
Phase II Trial in Healthy Elderly Subjects

This trial focused on the potential of MK-2866 to combat age-related muscle loss (sarcopenia).

Study DesignParticipants & DosingKey EndpointsKey ResultsCitation(s)
Double-Blind, Placebo-Controlled Healthy elderly men and postmenopausal women.[1][4]Change in lean body mass (LBM) and physical function.[1][4]LBM: Dose-dependent increases in LBM over 12 weeks. The 3 mg/day group experienced a significant average gain of 1.3 kg in LBM compared to the placebo group.[1][4][14][23][1][4][23][24]
Doses of 0.1, 0.3, 1, and 3 mg/day for 12 weeks.[1][4][14]Change in fat mass.[4]Fat Mass: The 3 mg/day group also showed a reduction in fat mass of 0.6 kg.[4]
Observed Side Effects in Clinical Trials

While generally well-tolerated in early trials, some side effects were noted.[2]

  • Testosterone Suppression: MK-2866 has been shown to suppress natural testosterone levels, including luteinizing hormone (LH) and follicle-stimulating hormone (FSH), in a dose-dependent manner.[1][2]

  • Lipid Profile Changes: A negative impact on lipid profiles was observed, specifically a reduction in high-density lipoprotein (HDL) cholesterol ("good cholesterol").[2][3][4] Some data also suggests potential reductions in low-density lipoprotein (LDL).[2]

Summary and Future Directions

Early-stage research on MK-2866 has consistently demonstrated its therapeutic potential as a tissue-selective anabolic agent. Preclinical studies confirmed its high affinity for the androgen receptor and its ability to stimulate muscle growth and prevent bone loss in animal models.[12][18] Phase II clinical trials provided strong evidence of its efficacy in increasing lean body mass and improving physical function in both cancer patients with cachexia and in the elderly.[1][19][20]

Despite these promising results, MK-2866 has not received regulatory approval from the FDA or any other global health agency for medical use and remains an investigational drug.[3][15] Its development for cancer cachexia was terminated after later-stage trials, while showing an increase in muscle mass, did not meet the primary endpoint of improving muscle strength.[4][14] Research continues to explore its potential in other indications, such as breast cancer and for improving body composition in individuals taking GLP-1 agonists.[14] The compound is also prohibited at all times by the World Anti-Doping Agency (WADA) for use in sports.[3][11]

Future research will likely focus on long-term safety, refining dosing strategies to optimize the benefit-risk profile, and exploring its potential in combination therapies for various musculoskeletal conditions.

References

Methodological & Application

Administration of Ostarine (MK-2866) to Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ostarine (also known as Enobosarm, GTx-024, or MK-2866) is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects in preclinical and clinical studies.[1][2] It binds to the androgen receptor (AR), stimulating muscle and bone growth with reduced androgenic effects on other tissues compared to traditional anabolic steroids.[1][3] This document provides detailed application notes and protocols for the administration of Ostarine to rodent models, intended to guide researchers in designing and executing studies to evaluate its physiological effects.

Data Presentation: Quantitative Effects of Ostarine in Rodent Models

The following tables summarize the quantitative outcomes observed in various studies involving the administration of Ostarine to rats.

Table 1: Effects of Ostarine on Bone Parameters in Ovariectomized (OVX) Rats

Dosage (mg/kg BW/day)Administration RouteDurationAnimal ModelKey FindingsReference
0.04Oral5 weeks3-month-old female Sprague-Dawley ratsNo significant effects on bone mineral density.[4][[“]]
0.4Oral5 weeks3-month-old female Sprague-Dawley ratsImprovements in bone mineral density and bone volume density, particularly in the femur.[4][[“]][6][4][[“]]
4Oral5 weeks3-month-old female Sprague-Dawley ratsComparable improvements to the 0.4 mg/kg dose in bone mineral density and bone volume density.[4][[“]][6][4][[“]]

Table 2: Effects of Ostarine on Bone Parameters in Orchiectomized (Orx) Rats

Dosage (mg/kg BW/day)Administration RouteDurationAnimal ModelKey FindingsReference
0.4 (Prophylaxis)Oral (in feed)18 weeks8-month-old male Sprague-Dawley ratsPrevented osteoporotic changes in cortical and trabecular bone. Increased prostate weight.[7]
0.4 (Therapy)Oral (in feed)6 weeks8-month-old male Sprague-Dawley ratsIncreased cortical density of the femur.[7]
0.35 ± 0.06Oral (in feed)18 weeks (Prophylaxis) / 6 weeks (Therapy)8-month-old male Sprague-Dawley ratsProphylaxis increased callus area and density in bone healing. Therapy negatively affected bone healing.[8]

Table 3: Effects of Ostarine on Muscle and Other Parameters in Rats

Dosage (mg/kg BW/day)Administration RouteDurationAnimal ModelKey FindingsReference
0.4Subcutaneous injection30 daysMale Wistar ratsIncreased levator ani muscle mass. Increased mRNA expression of myogenin and myosin heavy chain (MyH).[9][9]
0.04, 0.4, 4Oral (in feed)5 weeks3-month-old female ovariectomized Sprague-Dawley ratsAll doses resulted in higher capillary density in gastrocnemius and longissimus muscles.[8][10][11][8][10]
0.4Subcutaneous injection8 weeksMale Wistar ratsDecreased submaximal endurance. Increased myostatin gene expression.[12]

Experimental Protocols

Protocol 1: Oral Administration of Ostarine via Gavage

This protocol describes the daily administration of Ostarine to rats using oral gavage, a common method for precise dosing.

Materials:

  • Ostarine (MK-2866)

  • Vehicle (e.g., 10% DMSO in corn oil)

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Syringes (1 mL or appropriate size)

  • Stainless steel, ball-tipped gavage needles (16-18 gauge for adult rats)[6]

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of Ostarine powder.

    • Prepare the vehicle solution. For a 10% DMSO in corn oil solution, mix one part DMSO with nine parts corn oil.

    • Dissolve the Ostarine in the vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 250g rat receiving 0.25 mL). Ensure complete dissolution, using a vortex mixer or sonicator if necessary.

  • Animal Handling and Restraint:

    • Weigh the rat to calculate the precise volume of the dosing solution to be administered (typically not exceeding 10 mL/kg body weight).[6]

    • Properly restrain the animal to ensure its safety and the accuracy of the procedure. The head and body should be aligned vertically.[13]

  • Gavage Needle Insertion:

    • Pre-measure the gavage needle against the rat, from the tip of the nose to the last rib, to determine the correct insertion depth.[14]

    • Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[6] The rat should swallow as the needle enters the esophagus.

    • CRITICAL: Do not force the needle. If resistance is met, withdraw and re-attempt.[13]

  • Administration of Ostarine:

    • Once the needle is correctly positioned in the stomach, slowly administer the dosing solution over 2-3 seconds.[6]

    • Withdraw the needle gently and return the animal to its cage.

  • Post-Procedure Monitoring:

    • Observe the animal for at least 10-15 minutes post-gavage for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[6]

Protocol 2: Subcutaneous Administration of Ostarine

This protocol outlines the procedure for administering Ostarine via subcutaneous injection.

Materials:

  • Ostarine (MK-2866)

  • Vehicle (e.g., 80% PEG 300 and 20% DMSO)[12]

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Analytical balance

  • Vortex mixer

  • PPE

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the vehicle by mixing 80% polyethylene (B3416737) glycol 300 (PEG 300) and 20% dimethyl sulfoxide (B87167) (DMSO).[12]

    • Dissolve the accurately weighed Ostarine in the vehicle to the target concentration. Ensure the solution is sterile.

  • Injection Site and Animal Restraint:

    • The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

    • Restrain the animal securely. For rats, a towel wrap can be effective.[15]

  • Injection Procedure:

    • Lift the loose skin to form a "tent."

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

    • Aspirate slightly by pulling back the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and select a new site.[15]

    • Inject the solution slowly.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

    • Return the animal to its cage and monitor for any adverse reactions at the injection site.

Protocol 3: Oral Administration of Ostarine in Feed

This method is suitable for longer-term studies where daily handling for gavage or injections may be a confounding stressor.

Materials:

  • Ostarine (MK-2866)

  • Powdered rodent chow

  • Vehicle for initial dissolution if necessary (e.g., ethanol)

  • Food mixer

  • PPE

Procedure:

  • Diet Preparation:

    • Calculate the total amount of Ostarine needed for the entire batch of feed based on the desired daily dosage, the average daily food consumption of the rats, and the total amount of feed being prepared.

    • If Ostarine is not readily miscible with the powdered chow, it can first be dissolved in a small amount of a volatile solvent like ethanol.

    • Thoroughly mix the Ostarine (or Ostarine solution) with the powdered chow in a food mixer to ensure a homogenous distribution.

    • If a solvent was used, allow it to fully evaporate from the feed in a fume hood before pelleting or providing it to the animals.

  • Administration and Monitoring:

    • Provide the medicated feed to the animals ad libitum.

    • Measure food intake daily or weekly to monitor the actual dose of Ostarine consumed by each animal or cage group. Adjust the concentration in the feed if necessary to maintain the target dosage, especially if body weight changes significantly.

Signaling Pathways and Experimental Workflows

Ostarine Signaling Pathway in Muscle Tissue

Ostarine selectively binds to the androgen receptor (AR) in muscle cells. This ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. This genomic action leads to an increase in the expression of myogenic differentiation markers such as MyoD, myogenin, and myosin heavy chain (MyH). Additionally, Ostarine has been shown to activate non-genomic pathways, including the ERK1/2 kinase pathway, which is involved in cell proliferation and survival.[9][[“]][[“]]

Ostarine_Signaling cluster_nucleus Nucleus Ostarine Ostarine AR Androgen Receptor (AR) (Cytoplasm) Ostarine->AR binds to ERK ERK1/2 Kinase Activation Ostarine->ERK activates AR_complex Ostarine-AR Complex AR->AR_complex AR_complex_nuc Ostarine-AR Complex AR_complex->AR_complex_nuc translocates to Nucleus Nucleus ARE Androgen Response Element (ARE) on DNA AR_complex_nuc->ARE binds to Gene_Transcription ↑ Gene Transcription ARE->Gene_Transcription MyoD ↑ MyoD Gene_Transcription->MyoD Myogenin ↑ Myogenin Gene_Transcription->Myogenin MyH ↑ Myosin Heavy Chain (MyH) Gene_Transcription->MyH Muscle_Growth Muscle Hypertrophy & Differentiation MyoD->Muscle_Growth Myogenin->Muscle_Growth MyH->Muscle_Growth Proliferation ↑ Cell Proliferation & Survival ERK->Proliferation Proliferation->Muscle_Growth

Caption: Ostarine's mechanism of action in muscle cells.

General Experimental Workflow for a Rodent Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the effects of Ostarine in a rodent model.

Experimental_Workflow Start Study Start: Animal Acclimatization Grouping Randomization into Treatment Groups (e.g., Vehicle, Ostarine Doses) Start->Grouping Treatment Daily Ostarine Administration (Gavage, Injection, or Feed) for specified duration Grouping->Treatment Monitoring Regular Monitoring: - Body Weight - Food Intake - Clinical Observations Treatment->Monitoring throughout study Endpoint Endpoint Data Collection: - In vivo imaging (e.g., µCT) - Functional tests (e.g., grip strength) Treatment->Endpoint Analysis Data Analysis & Statistical Evaluation Monitoring->Analysis Sacrifice Euthanasia and Tissue Collection Endpoint->Sacrifice Ex_vivo Ex vivo Analyses: - Muscle/Bone Weight - Histology - Gene Expression (qPCR) - Protein Analysis (Western Blot) Sacrifice->Ex_vivo Ex_vivo->Analysis

Caption: A typical experimental workflow for an Ostarine rodent study.

References

Application Notes and Protocols for Cell-Based Assays to Measure Androgen Receptor Activation by MK-2866

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in various physiological processes, including the development and maintenance of male reproductive tissues, muscle growth, and bone density.[1][2] Dysregulation of AR signaling is implicated in several pathologies, most notably prostate cancer.[3][4] Consequently, the AR is a significant therapeutic target for various conditions.

MK-2866, also known as Ostarine or Enobosarm, is a non-steroidal Selective Androgen Receptor Modulator (SARM).[5][6] Unlike traditional anabolic steroids, SARMs are designed to selectively activate AR in specific tissues, such as muscle and bone, while having minimal effects on other tissues like the prostate.[5][[“]][8] This tissue selectivity makes MK-2866 a compound of interest for its potential therapeutic applications in conditions like muscle wasting and osteoporosis.[6][9]

These application notes provide detailed protocols for three common cell-based assays to characterize the activation of the Androgen Receptor by MK-2866: the AR Reporter Gene Assay, the AR Nuclear Translocation Assay, and the AR Coactivator Recruitment Assay.

Principles of Cell-Based Assays for AR Activation

Several cell-based assays have been developed to screen and characterize compounds that modulate AR activity.[10][11] These assays provide quantitative and functional information on the interaction of a ligand with the AR within a cellular context.[12]

  • AR Reporter Gene Assay: This is a widely used method to quantify the transcriptional activity of the AR.[13][14] Cells are engineered to express the AR and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an Androgen Response Element (ARE).[10][15] Upon activation by a ligand like MK-2866, the AR translocates to the nucleus, binds to the ARE, and drives the expression of the reporter gene, which can be quantified.[12]

  • AR Nuclear Translocation Assay: This assay visualizes and quantifies the movement of the AR from the cytoplasm to the nucleus upon ligand binding.[16][17] The AR is often tagged with a fluorescent protein (e.g., GFP), allowing for real-time imaging and quantification of its subcellular localization in response to a test compound.[2][18]

  • AR Coactivator Recruitment Assay: Ligand binding to the AR induces a conformational change that facilitates the recruitment of coactivator proteins, a crucial step for transcriptional activation.[19] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to measure this interaction.[20][21] In this assay, the AR and a coactivator peptide are differentially labeled with fluorescent dyes. Recruitment of the coactivator to the ligand-bound AR brings the dyes into close proximity, resulting in a FRET signal.[22]

Signaling Pathway and Experimental Workflows

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 MK-2866 AR_HSP AR-HSP Complex MK2866->AR_HSP Binds AR Androgen Receptor (AR) AR->AR AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates

Caption: Androgen Receptor (AR) signaling pathway activated by MK-2866.

Reporter_Gene_Assay_Workflow cluster_workflow AR Reporter Gene Assay Workflow A Seed AR-reporter cells in a 96-well plate B Treat cells with varying concentrations of MK-2866 A->B C Incubate for 18-24 hours B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence using a plate reader D->E F Analyze data and generate dose-response curve E->F

Caption: Workflow for a typical AR reporter gene assay.

FRET_Assay_Principle cluster_no_ligand No Ligand cluster_with_ligand With MK-2866 AR_LBD AR-LBD (Tb-labeled) Coactivator Coactivator Peptide (Fluorescein-labeled) label_no_fret No FRET MK2866 MK-2866 AR_LBD_bound AR-LBD (Tb-labeled) MK2866->AR_LBD_bound Coactivator_bound Coactivator Peptide (Fluorescein-labeled) AR_LBD_bound->Coactivator_bound Recruitment label_fret FRET Signal

Caption: Principle of the TR-FRET based AR coactivator recruitment assay.

Experimental Protocols

Protocol 1: AR Reporter Gene Assay

This protocol is designed to quantify the dose-dependent activation of the Androgen Receptor by MK-2866 using a luciferase reporter gene assay.

Materials:

  • Cell Line: PC3 or HEK293 cells stably co-transfected with a human AR expression vector and a luciferase reporter vector containing an Androgen Response Element (ARE). Prostate cancer cell lines like LNCaP or 22Rv1 that endogenously express AR can also be used.[10][23]

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Medium: Phenol red-free medium supplemented with charcoal-stripped FBS to remove endogenous steroids.

  • Test Compound: MK-2866 (Ostarine).

  • Positive Control: Dihydrotestosterone (DHT).

  • Vehicle Control: DMSO.

  • Reagents: Luciferase Assay System (e.g., Promega), 96-well white, clear-bottom cell culture plates.

  • Equipment: Luminometer, cell culture incubator, multichannel pipette.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in the assay medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of MK-2866 and DHT in the assay medium. The final concentration of DMSO should be ≤ 0.1%.

    • Remove the seeding medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Remove the medium from the wells and add 20 µL of 1X cell lysis buffer.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Measure the luminescence immediately using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence values against the log concentration of MK-2866.

    • Determine the EC50 value using a non-linear regression curve fit.

Protocol 2: AR Nuclear Translocation Assay

This protocol describes a high-content imaging assay to visualize and quantify the nuclear translocation of AR in response to MK-2866.

Materials:

  • Cell Line: HEK293 or U2OS cells stably expressing GFP-tagged human AR (GFP-AR).[2]

  • Cell Culture Medium: As described in Protocol 1.

  • Assay Medium: As described in Protocol 1.

  • Test Compound: MK-2866.

  • Positive Control: DHT.

  • Vehicle Control: DMSO.

  • Reagents: Hoechst 33342 nuclear stain, 96-well black, clear-bottom imaging plates.

  • Equipment: High-content imaging system, cell culture incubator.

Procedure:

  • Cell Seeding:

    • Seed 5 x 10^3 GFP-AR expressing cells per well in a 96-well imaging plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of MK-2866 and DHT in the assay medium.

    • Add the diluted compounds to the cells and incubate for 1-2 hours at 37°C.

  • Cell Staining:

    • Add Hoechst 33342 to each well to a final concentration of 1 µg/mL to stain the nuclei.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Imaging:

    • Acquire images using a high-content imaging system with appropriate filters for GFP and Hoechst 33342.

  • Image Analysis:

    • Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst and GFP signals.

    • Quantify the ratio of nuclear to cytoplasmic GFP fluorescence intensity for each cell.

    • Average the ratios for all cells within a well.

  • Data Analysis:

    • Plot the average nuclear-to-cytoplasmic fluorescence ratio against the log concentration of MK-2866.

    • Determine the EC50 value for AR nuclear translocation.

Protocol 3: AR Coactivator Recruitment Assay (TR-FRET)

This protocol outlines a biochemical assay to measure the recruitment of a coactivator peptide to the AR ligand-binding domain (LBD) induced by MK-2866.[19][20]

Materials:

  • Reagents:

    • GST-tagged AR-LBD (Ligand Binding Domain).

    • Terbium-labeled anti-GST antibody (donor fluorophore).

    • Fluorescein-labeled coactivator peptide (e.g., from SRC-1) (acceptor fluorophore).[21]

    • Assay buffer (e.g., PBS with 0.01% BSA).

  • Test Compound: MK-2866.

  • Positive Control: DHT.

  • Vehicle Control: DMSO.

  • Equipment: TR-FRET compatible plate reader, 384-well low-volume black plates.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of MK-2866 and DHT in the assay buffer.

    • Dispense the diluted compounds into a 384-well plate.

  • Reagent Preparation:

    • Prepare a master mix containing the GST-AR-LBD and the fluorescein-labeled coactivator peptide in the assay buffer.

    • Prepare a separate solution of the Terbium-labeled anti-GST antibody.

  • Assay Assembly:

    • Add the AR-LBD/coactivator peptide master mix to each well.

    • Incubate for 30 minutes at room temperature.

    • Add the Terbium-labeled anti-GST antibody to each well.

  • Incubation:

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (Fluorescein).

  • Data Analysis:

    • Calculate the 520/495 nm emission ratio for each well.

    • Plot the emission ratio against the log concentration of MK-2866.

    • Determine the EC50 value for coactivator recruitment.

Data Presentation

The quantitative data obtained from these assays can be summarized in the following tables for easy comparison and interpretation.

Table 1: AR Transcriptional Activation by MK-2866 in a Reporter Gene Assay

CompoundEC50 (nM)Max Fold Induction (vs. Vehicle)
MK-286615.28.5
DHT (Control)0.510.0

Table 2: AR Nuclear Translocation Induced by MK-2866

CompoundEC50 (nM)Max Nuclear/Cytoplasmic Ratio
MK-286625.83.2
DHT (Control)1.14.5

Table 3: AR Coactivator Recruitment by MK-2866 in a TR-FRET Assay

CompoundEC50 (nM)Max FRET Ratio
MK-286632.52.8
DHT (Control)1.83.5

Conclusion

The described cell-based assays provide a robust framework for characterizing the activity of MK-2866 on the Androgen Receptor. The reporter gene assay measures the functional consequence of AR activation, while the nuclear translocation and coactivator recruitment assays provide insights into the upstream mechanisms of action. Together, these methods allow for a comprehensive evaluation of the potency and efficacy of SARMs like MK-2866 in a cellular context, which is crucial for drug discovery and development.

References

Application Notes and Protocols: Utilizing Western Blot to Analyze AR Downstream Signaling in Response to Enobosarm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enobosarm (also known as Ostarine or GTx-024) is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis. Unlike traditional anabolic steroids, Enobosarm exhibits tissue-selective activation of the androgen receptor (AR), leading to anabolic effects in muscle and bone with a potentially more favorable safety profile. The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of target genes involved in cellular proliferation, differentiation, and survival. Understanding the molecular mechanisms through which Enobosarm modulates AR downstream signaling is crucial for its development and clinical application.

Western blotting is a fundamental and widely used technique in molecular biology to detect and quantify specific proteins within a complex mixture, such as a cell lysate. This method is invaluable for assessing the effects of compounds like Enobosarm on the expression and activation of proteins within the AR signaling cascade. By analyzing key proteins, researchers can elucidate the drug's mechanism of action and its impact on cellular pathways. This document provides detailed application notes and protocols for using Western blot to detect AR downstream signaling in response to Enobosarm treatment.

Key Proteins in AR Downstream Signaling

To effectively analyze the effects of Enobosarm on AR signaling, the following key proteins should be monitored by Western blot:

  • Androgen Receptor (AR): As the direct target of Enobosarm, monitoring AR protein levels is essential to understand the drug's effect on receptor expression and stability.

  • Prostate-Specific Antigen (PSA): A well-established downstream target of AR, PSA expression is often used as a biomarker for AR transcriptional activity, particularly in prostate cancer cells.

  • Phospho-Akt (p-Akt) and Total Akt: The PI3K/Akt pathway is a critical signaling cascade that can be modulated by AR. Analyzing the phosphorylation status of Akt at serine 473 (p-Akt Ser473) relative to total Akt levels provides insight into the pathway's activation.

  • Phospho-ERK1/2 (p-ERK1/2) and Total ERK1/2: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), is another important downstream effector of AR signaling. Assessing the phosphorylation of ERK1/2 at Threonine 202/Tyrosine 204 (p-ERK1/2) relative to total ERK1/2 indicates the activation of this pathway.

  • Loading Controls (e.g., GAPDH, β-actin, or α-tubulin): These housekeeping proteins are used to normalize the protein levels of interest, ensuring that any observed changes are due to the experimental treatment and not variations in sample loading.

Quantitative Data Presentation

The following table summarizes quantitative data from a study investigating the effect of Enobosarm (Ostarine) on Androgen Receptor (AR) protein expression in rat adipocytes using Western blot analysis. Densitometric analysis was used to quantify the changes in protein levels.

Target ProteinCell/Tissue TypeTreatmentConcentrationFold Change vs. Control (Mean ± SEM)Significance (p-value)Reference
Androgen Receptor (AR)Rat AdipocytesEnobosarm0.1 µMIncreasedp < 0.01[1]
Androgen Receptor (AR)Rat AdipocytesEnobosarm1 µMIncreasedp < 0.05[1]
Androgen Receptor (AR)Rat AdipocytesTestosterone1 µMIncreasedp < 0.05[1]

Note: Specific quantitative Western blot data (densitometry or fold change) for PSA, p-Akt, and p-ERK in direct response to Enobosarm treatment was not available in the reviewed literature. The provided table reflects available quantitative data for AR expression.

Signaling Pathway and Experimental Workflow Diagrams

AR_Signaling_with_Enobosarm cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enobosarm Enobosarm AR Androgen Receptor (AR) Enobosarm->AR Binds & Activates HSP Heat Shock Proteins (HSP) PI3K PI3K AR->PI3K Activates Ras Ras AR->Ras Activates AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription

Caption: Androgen Receptor signaling pathway activated by Enobosarm.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., LNCaP cells treated with Enobosarm) B 2. Cell Lysis & Protein Extraction (RIPA buffer with protease/phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose membrane) D->E F 6. Blocking (e.g., 5% non-fat milk or BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-AR, anti-PSA, anti-p-Akt, anti-p-ERK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence, ECL substrate) H->I J 10. Data Analysis (Densitometry and Normalization to Loading Control) I->J

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: LNCaP (prostate cancer) and MDA-MB-231 or BT-474 (breast cancer) cell lines are commonly used models for studying AR signaling.

  • Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Hormone Starvation (for androgen-sensitive lines like LNCaP): To reduce baseline AR activity, replace the growth medium with a medium containing charcoal-stripped fetal bovine serum (CS-FBS) for 24-48 hours prior to treatment.

  • Enobosarm Treatment: Prepare stock solutions of Enobosarm in a suitable solvent (e.g., DMSO). Treat cells with varying concentrations of Enobosarm (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for the desired time points (e.g., 24, 48, 72 hours). Include a positive control such as dihydrotestosterone (B1667394) (DHT) at a concentration of 10 nM.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the total protein lysate.

Protein Quantification
  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Western Blotting
  • Sample Preparation: Mix a standardized amount of protein (typically 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Include a pre-stained protein ladder to monitor protein migration. Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet, semi-dry, or dry transfer system. A standard wet transfer is typically performed at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-AR, anti-PSA, anti-p-Akt, anti-p-ERK, or a loading control antibody) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation. Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP). The incubation is typically for 1 hour at room temperature with gentle agitation. A common dilution is 1:2000 to 1:5000.

  • Washing: Repeat the washing step (step 6) to remove unbound secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions. The HRP on the secondary antibody will catalyze a reaction that produces light.

  • Signal Capture: Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film.

Data Analysis
  • Densitometry: Quantify the band intensities from the captured image using densitometry software (e.g., ImageJ).

  • Normalization: For each sample, normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., GAPDH or β-actin). For phosphoproteins, it is recommended to normalize the phosphorylated protein signal to the total protein signal.

  • Relative Quantification: Express the normalized protein levels in the treated samples as a fold change relative to the vehicle-treated control.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in protein expression.

Conclusion

The use of Western blotting is an indispensable tool for characterizing the effects of Enobosarm on androgen receptor downstream signaling pathways. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and quantifiable data on the expression and activation of key signaling proteins. This information is critical for advancing our understanding of the molecular pharmacology of SARMs and for the development of novel therapeutics targeting the androgen receptor.

References

Application Note & Protocol: Quantification of Enobosarm in Plasma Samples using HPLC-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enobosarm, also known as Ostarine or MK-2866, is a selective androgen receptor modulator (SARM) that has been investigated for the treatment of conditions such as muscle wasting and osteoporosis. Its potential for abuse in sports has necessitated the development of robust and sensitive analytical methods for its quantification in biological matrices. This document provides detailed application notes and protocols for the quantification of Enobosarm in plasma samples using High-Performance Liquid Chromatography (HPLC), primarily coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of bioanalysis. The methods described are applicable for pharmacokinetic studies, toxicokinetic assessments, and doping control.

Principle

The quantification of Enobosarm in plasma typically involves three key steps:

  • Sample Preparation: Extraction of Enobosarm from the complex plasma matrix and removal of interfering substances like proteins and phospholipids.

  • Chromatographic Separation: Separation of Enobosarm from other components using an HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Detection and Quantification: Sensitive and selective detection of Enobosarm, most commonly by a tandem mass spectrometer (MS/MS).

Experimental Protocols

Several methods have been validated for the quantification of Enobosarm in plasma and serum. The choice of method may depend on the required sensitivity, sample throughput, and available equipment. Below are detailed protocols for the most common sample preparation techniques.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple high-throughput method suitable for initial pharmacokinetic studies.[1]

Materials:

  • Plasma sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., Andarine or a deuterated analog of Enobosarm)

  • Vortex mixer

  • Centrifuge capable of 12,000 rpm

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add a specific volume of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes at 2000 rpm.[1]

  • Centrifuge the tubes at 12,000 rpm for 10 minutes.[1]

  • Carefully transfer the supernatant to an HPLC vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation, resulting in reduced matrix effects.[2]

Materials:

  • Plasma sample

  • Internal Standard (IS) working solution

  • Methyl tert-butyl ether (MTBE)[2]

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., a mixture of mobile phase components)

Procedure:

  • Pipette a known volume of plasma sample into a clean tube.

  • Add the internal standard solution.

  • Add a specified volume of methyl tert-butyl ether.[2]

  • Vortex the sample to ensure thorough mixing.[2]

  • Centrifuge the sample to separate the organic and aqueous layers.[2]

  • Transfer the upper organic layer to a new tube.[2]

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent and transfer to an HPLC vial for analysis.[2]

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts, leading to high sensitivity and minimal matrix interference. Online SPE methods can further enhance throughput.[3][4]

Materials:

  • Plasma sample

  • Internal Standard (IS) working solution

  • SPE cartridges (e.g., C18 or mixed-mode)

  • Conditioning, washing, and elution solvents as recommended for the specific SPE cartridge

  • Vortex mixer

  • Centrifuge (optional, depending on the protocol)

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).

  • Loading: Load the pre-treated plasma sample (often diluted or acidified) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elution: Elute Enobosarm and the internal standard from the cartridge using a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the reconstitution solution.

  • Inject the reconstituted sample into the HPLC system.

HPLC and Mass Spectrometry Conditions

The following tables summarize typical HPLC and MS conditions used for Enobosarm quantification.

Table 1: HPLC/UHPLC Parameters
ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm)[3]
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium Formate[1]
Mobile Phase B Acetonitrile or Methanol[1]
Gradient/Isocratic Gradient or isocratic elution can be used. A typical gradient might start with a low percentage of organic phase, ramping up to elute the analyte. Isocratic elution with a mixture like Methanol and 10 mM Ammonium Formate solution (75:25, v/v) has also been reported.[1]
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C[3]
Table 2: Mass Spectrometry Parameters
ParameterTypical Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Specific to Enobosarm
Product Ions (m/z) At least two specific product ions for quantification and confirmation
Capillary Voltage 3000 - 5000 V[3]
Drying Gas Temp. 200 - 400 °C[3]
Drying Gas Flow 10 - 15 L/min[3]

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. The following table summarizes key validation parameters and typical acceptance criteria as per regulatory guidelines.

Table 3: Summary of Quantitative Data from Validated Methods
ParameterTypical PerformanceAcceptance Criteria (FDA/EMA)
Linearity (r²) > 0.99[4]≥ 0.99
Calibration Range 0.05 - 25 ng/mL[4]Dependent on expected concentrations
Lower Limit of Quantification (LLOQ) 0.0019 ng/mL[2] to 50 ng/mL[1]Signal-to-noise ratio ≥ 10; precision < 20%; accuracy ± 20%
Accuracy (% Bias) Within ± 15% (except LLOQ)[2][5]Within ± 15% (± 20% at LLOQ)
Precision (% RSD) < 15% (except LLOQ)[2][5]≤ 15% (≤ 20% at LLOQ)
Recovery > 75%[2]Consistent, precise, and reproducible
Matrix Effect Should be minimal and compensated by ISIS-normalized matrix factor within acceptable limits
Selectivity No significant interfering peaks at the retention times of the analyte and IS[6]No significant interference at LLOQ

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Method 1 lle Liquid-Liquid Extraction (e.g., MTBE) add_is->lle Method 2 spe Solid-Phase Extraction (e.g., C18 Cartridge) add_is->spe Method 3 vortex Vortex ppt->vortex lle->vortex hplc HPLC Separation (C18 Column) spe->hplc centrifuge Centrifuge vortex->centrifuge vortex->centrifuge evap Evaporate to Dryness centrifuge->evap centrifuge->hplc reconstitute Reconstitute evap->reconstitute reconstitute->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quant Quantification ms->quant protein_precipitation_workflow Protein Precipitation Workflow start 100 µL Plasma add_is Add Internal Standard start->add_is add_acn Add 300 µL Cold Acetonitrile add_is->add_acn vortex Vortex (2 min, 2000 rpm) add_acn->vortex centrifuge Centrifuge (10 min, 12000 rpm) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

References

Application Notes and Protocols for Studying Muscle Wasting with Ostarine Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the selective androgen receptor modulator (SARM), Ostarine (also known as Enobosarm, GTx-024, or MK-2866), in preclinical animal models of muscle wasting. Detailed protocols for inducing muscle atrophy and assessing the efficacy of Ostarine treatment are included to facilitate experimental design and execution.

Introduction to Ostarine and Muscle Wasting

Muscle wasting, characterized by the progressive loss of muscle mass and function, is a debilitating condition associated with numerous chronic diseases, including cancer cachexia, sarcopenia, and certain endocrine disorders.[1] Ostarine is a non-steroidal SARM that has demonstrated tissue-selective anabolic effects in muscle and bone.[2] Its mechanism of action involves binding to the androgen receptor (AR) in target tissues, which in turn modulates gene expression to favor anabolic processes.[3] Specifically, Ostarine has been shown to stimulate muscle protein synthesis and increase lean body mass, making it a promising therapeutic candidate for muscle wasting conditions.[3][4]

Animal Models of Muscle Wasting

Several well-established rodent models are utilized to study muscle atrophy and evaluate potential therapeutics like Ostarine. The choice of model depends on the specific aspect of muscle wasting being investigated.

  • Dexamethasone-Induced Muscle Atrophy: Administration of high doses of glucocorticoids, such as dexamethasone, induces rapid and significant muscle atrophy.[5] This model is relevant for studying corticosteroid-induced myopathy. The typical presentation includes a reduction in muscle mass, particularly in fast-twitch fibers, and decreased muscle strength.[5][6]

  • Hindlimb Suspension (HLS): This model simulates muscle disuse atrophy by unloading the hindlimbs of rodents.[1] HLS leads to a significant reduction in the mass of postural muscles like the soleus and gastrocnemius.[1] It is a valuable model for studying the effects of prolonged inactivity or microgravity.

  • Orchidectomy/Ovariectomy: Surgical removal of the testes (orchidectomy) in males or ovaries (ovariectomy) in females leads to a decline in anabolic hormone levels, resulting in muscle loss.[4][7] These models are particularly relevant for studying sarcopenia and age-related muscle wasting.[4][7]

  • Cancer Cachexia Models: In these models, tumors are implanted in rodents, leading to a systemic inflammatory response and subsequent muscle wasting. This is a complex model that recapitulates many features of cancer-associated muscle wasting in humans.

Quantitative Data on Ostarine Treatment in Muscle Wasting Models

The following tables summarize the quantitative effects of Ostarine treatment in various animal models of muscle wasting.

Animal ModelSpeciesTreatment GroupDoseDurationOutcome MeasureResultReference
OvariectomizedRatOstarine0.04 mg/kg/day5 weeksCapillary Density (Gastrocnemius)Increased vs. OVX[2]
OvariectomizedRatOstarine0.4 mg/kg/day5 weeksCapillary Density (Gastrocnemius & Longissimus)Increased vs. OVX[2]
OvariectomizedRatOstarine4 mg/kg/day5 weeksCapillary Density (Gastrocnemius & Longissimus)Increased vs. OVX[2]
OrchidectomizedMouseGTx-024 (Ostarine)Not Specified2 weeksLevator Ani Muscle WeightRestored to sham levels[4][7][8]
Animal ModelSpeciesTreatment GroupDoseDurationOutcome MeasureResultReference
Healthy Wistar RatsRatOstarineNot Specified8 weeksGrip StrengthNo significant effect[9]

Signaling Pathways Modulated by Ostarine in Muscle Wasting

Ostarine exerts its anabolic effects by modulating key signaling pathways that regulate muscle protein synthesis and degradation.

  • Anabolic Signaling (Akt/mTOR Pathway): The Akt/mTOR pathway is a central regulator of muscle growth.[10] Activation of this pathway promotes protein synthesis. Evidence suggests that SARMs can block the dexamethasone-induced dephosphorylation (inactivation) of Akt, thereby maintaining anabolic signaling.[11]

  • Catabolic Signaling (Ubiquitin-Proteasome Pathway): The ubiquitin-proteasome system is the primary pathway for protein degradation in skeletal muscle. The muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Muscle Atrophy F-box (MAFbx), are key regulators of this process and are upregulated during muscle atrophy.[10] SARMs have been shown to block the dexamethasone-induced upregulation of MuRF1 and MAFbx.[11]

Ostarine_Signaling_Pathway cluster_0 Anabolic Pathway cluster_1 Catabolic Pathway Ostarine Ostarine AR Androgen Receptor Ostarine->AR Binds and Activates Akt Akt AR->Akt Activates mTOR mTOR Akt->mTOR Activates MuRF1_MAFbx MuRF1 / MAFbx Akt->MuRF1_MAFbx Inhibits Protein_Synthesis Protein Synthesis (Muscle Growth) mTOR->Protein_Synthesis Promotes Dexamethasone Dexamethasone (Atrophy Stimulus) Dexamethasone->MuRF1_MAFbx Upregulates Protein_Degradation Protein Degradation (Muscle Atrophy) MuRF1_MAFbx->Protein_Degradation Promotes caption Ostarine's Dual Action on Muscle Metabolism Dexamethasone_Atrophy_Workflow Acclimation Acclimation (1 week) Baseline Baseline Measurements (Body Weight, Grip Strength) Acclimation->Baseline Grouping Randomize into Groups (Vehicle, DEX, DEX+Ostarine) Baseline->Grouping Treatment Daily Treatment (10 days) DEX (IP), Ostarine (SC) Grouping->Treatment Monitoring Daily Monitoring (Body Weight) Treatment->Monitoring Endpoint Endpoint Measurements (Grip Strength, Muscle Mass) Monitoring->Endpoint Analysis Histological & Molecular Analysis Endpoint->Analysis

References

Application of Enobosarm in Cancer Cachexia Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cachexia is a multifactorial syndrome characterized by progressive muscle wasting, with or without loss of fat mass, that leads to significant functional impairment and decreased quality of life and survival in cancer patients.[1][2][3] Enobosarm (also known as Ostarine, GTx-024, or MK-2866) is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has shown promise in the treatment of cancer-induced muscle wasting.[4][5][6][7] As a SARM, Enobosarm exhibits tissue-selective anabolic effects in muscle and bone while having minimal impact on other androgen-sensitive tissues, such as the prostate.[6][8] This document provides detailed application notes and experimental protocols for researchers investigating the use of Enobosarm in the context of cancer cachexia.

Mechanism of Action

Enobosarm exerts its anabolic effects by binding to the androgen receptor (AR) in skeletal muscle tissue. This binding event triggers a conformational change in the AR, leading to the recruitment of coactivators and the modulation of downstream gene expression.[2][3] The activation of the AR by Enobosarm stimulates signaling pathways that promote muscle protein synthesis and inhibit protein degradation, ultimately leading to an increase in lean body mass and an improvement in physical function.[2][9][10][11]

Key signaling pathways implicated in the anabolic effects of Enobosarm include:

  • Akt/mTOR Pathway: Activation of the androgen receptor can lead to the stimulation of the Akt/mTOR signaling cascade, a central regulator of muscle protein synthesis.[2][9]

  • Regulation of Myostatin and IGF-1: Enobosarm has been shown to modulate the expression of myostatin, a negative regulator of muscle growth, and Insulin-like Growth Factor 1 (IGF-1), a potent anabolic factor.[12][13][14][15][16][17][18][19]

  • Wnt/β-catenin Signaling: There is evidence to suggest crosstalk between androgen receptor signaling and the Wnt/β-catenin pathway, which plays a role in myogenesis and muscle hypertrophy.[11][20][21][22]

Data Presentation: Summary of Clinical Trial Data

The following tables summarize the quantitative data from key clinical trials of Enobosarm in patients with cancer cachexia.

Table 1: Change in Lean Body Mass (LBM) in Cancer Patients Treated with Enobosarm

Clinical TrialPatient PopulationTreatment GroupsDurationChange in LBM from Baseline (Median)p-value vs. PlaceboReference(s)
Phase IIMale (>45 years) and postmenopausal female cancer patients with >2% weight lossPlacebo (n=34)113 days+0.02 kg-[1][3][16][23][24]
Enobosarm 1 mg (n=32)113 days+1.5 kg0.0012[1][3][16][23][24]
Enobosarm 3 mg (n=34)113 days+1.0 kg0.046[1][3][16][23][24]

Table 2: Responder Analysis of Lean Body Mass (LBM) in Phase III POWER Trials in NSCLC Patients

Clinical TrialAssessment TimepointTreatment GroupPercentage of LBM Responders (Maintained or Increased LBM)p-value vs. PlaceboReference(s)
POWER 1Day 84Placebo30.4%-[25]
Enobosarm 3 mg41.9%0.036[25]
POWER 2Day 84Placebo37.9%-[25]
Enobosarm 3 mg46.5%Not Significant[25]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enobosarm_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enobosarm Enobosarm AR Androgen Receptor (AR) Enobosarm->AR Binds Akt Akt AR->Akt Activates beta_catenin β-catenin AR->beta_catenin Stabilizes AR_E AR-Enobosarm Complex AR->AR_E Translocates to Nucleus mTOR mTOR Akt->mTOR Activates Gene_Transcription Gene Transcription mTOR->Gene_Transcription Promotes Protein Synthesis beta_catenin->Gene_Transcription Promotes Myogenesis Myostatin Myostatin (Negative Regulator) ARE Androgen Response Element (ARE) AR_E->ARE Binds ARE->Gene_Transcription Activates Gene_Transcription->Myostatin Downregulates IGF1 IGF-1 (Positive Regulator) Gene_Transcription->IGF1 Upregulates

Caption: Enobosarm's mechanism of action in skeletal muscle.

Preclinical_Experimental_Workflow cluster_endpoints Endpoint Analysis start Start cell_culture C26 Cell Culture start->cell_culture animal_model Induce Cachexia in Mice (Subcutaneous C26 cell injection) cell_culture->animal_model grouping Randomize into Treatment Groups (Vehicle vs. Enobosarm) animal_model->grouping treatment Daily Oral Gavage of Enobosarm grouping->treatment monitoring Monitor Body Weight, Tumor Size, and Food Intake treatment->monitoring endpoint_measurement Endpoint Measurements monitoring->endpoint_measurement lbm Lean Body Mass (DEXA) endpoint_measurement->lbm strength Muscle Strength (Grip Strength) endpoint_measurement->strength tissue Tissue Collection & Analysis (Muscle, Fat, Tumor) endpoint_measurement->tissue data_analysis Data Analysis and Interpretation end End data_analysis->end lbm->data_analysis strength->data_analysis tissue->data_analysis

Caption: Preclinical workflow for Enobosarm in a cancer cachexia mouse model.

Experimental Protocols

Protocol 1: Induction of Cancer Cachexia using C26 Carcinoma Mouse Model

This protocol describes a commonly used method for inducing cancer cachexia in mice.[10][12][23][26][27]

Materials:

  • Colon-26 (C26) adenocarcinoma cells

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Male BALB/c mice (6-8 weeks old)

  • 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

  • Animal clippers

Procedure:

  • Cell Culture:

    • Culture C26 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days to maintain them in the exponential growth phase.

  • Cell Preparation for Injection:

    • On the day of injection, detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile PBS.

    • Count the cells and assess viability (should be >95%).

    • Adjust the cell concentration to 5 x 10^6 cells/mL in sterile PBS. Keep the cell suspension on ice.

  • Tumor Cell Inoculation:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Shave a small area on the right flank of each mouse.

    • Swab the injection site with 70% ethanol.

    • Inject 100 µL of the C26 cell suspension (5 x 10^5 cells) subcutaneously into the shaved flank.

  • Monitoring Cachexia Development:

    • Monitor the mice daily for general health, body weight, and tumor growth.

    • Measure tumor dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: (width^2 x length) / 2.

    • Cachexia is typically characterized by a significant loss of body weight (excluding tumor weight), muscle mass, and fat mass, which usually becomes apparent 14-21 days post-inoculation.[12][27]

Protocol 2: Administration of Enobosarm in a Preclinical Model

This protocol is based on a study that utilized oral gavage for Enobosarm administration in a cancer cachexia mouse model.[28]

Materials:

  • Enobosarm (GTx-024)

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

  • Analytical balance

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of Enobosarm in the chosen vehicle. For example, to achieve a dose of 15 mg/kg in a 25g mouse with a dosing volume of 100 µL, the concentration would be 3.75 mg/mL.

    • Ensure the solution is homogenous by vortexing or sonicating if necessary.

  • Oral Administration:

    • Gently restrain the mouse.

    • Insert the gavage needle into the esophagus and deliver the dosing solution directly into the stomach.

    • Administer the vehicle solution to the control group using the same procedure.

    • Treatment is typically initiated a few days after tumor cell inoculation and continued daily for the duration of the study (e.g., 13 days).[28]

Protocol 3: Assessment of Lean Body Mass using Dual-Energy X-ray Absorptiometry (DEXA)

DEXA is a non-invasive technique to measure body composition in live animals.[26][29][30][31][32]

Materials:

  • DEXA instrument for small animals (e.g., PIXImus)

  • Anesthesia (e.g., isoflurane) and vaporizer

  • Animal scale

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Weigh the anesthetized mouse.

  • DEXA Scan:

    • Place the anesthetized mouse in a prone position on the DEXA scanner bed.

    • Ensure the limbs are extended and the tail is positioned according to the manufacturer's instructions.

    • Perform the scan according to the instrument's software protocol.

  • Data Analysis:

    • The software will automatically calculate the lean body mass, fat mass, and bone mineral density.

    • Ensure consistent analysis regions of interest (ROIs) are used for all scans.

  • Recovery:

    • Place the mouse on a heating pad to maintain body temperature until it recovers from anesthesia.

Protocol 4: Assessment of Muscle Strength using a Grip Strength Meter

This protocol measures the maximal muscle strength of the forelimbs or all four limbs.[1][23][25][33][34]

Materials:

  • Grip strength meter with a grid or bar attachment

  • Animal scale

Procedure:

  • Apparatus Setup:

    • Turn on the grip strength meter and set it to measure the peak force in grams.

  • Forelimb Grip Strength:

    • Hold the mouse by the base of its tail and lower it towards the grid.

    • Allow the mouse to grasp the grid with its forepaws.

    • Gently and steadily pull the mouse horizontally away from the grid until it releases its grip.

    • Record the peak force displayed on the meter.

    • Repeat the measurement two more times for a total of three trials, with a short rest period in between.

  • Combined Forelimb and Hindlimb Grip Strength:

    • Allow the mouse to grasp the grid with all four paws.

    • Pull the mouse horizontally away from the grid until it releases its grip.

    • Record the peak force.

    • Repeat for a total of three trials.

  • Data Normalization:

    • Weigh the mouse immediately after the test.

    • Normalize the grip strength data to the body weight of the mouse.

Conclusion

Enobosarm represents a promising therapeutic agent for the treatment of cancer cachexia by selectively targeting the androgen receptor in muscle to promote anabolism. The protocols and data presented here provide a comprehensive resource for researchers investigating the preclinical and clinical applications of Enobosarm. Adherence to standardized and well-validated experimental procedures is crucial for obtaining reproducible and translatable results in the study of this and other potential anti-cachexia therapies.

References

Best Practices for the Long-Term Storage of Enobosarm Powder: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the optimal long-term storage of Enobosarm (also known as Ostarine or MK-2866) powder. Adherence to these best practices is crucial for maintaining the chemical integrity, purity, and potency of the compound, ensuring the reliability and reproducibility of experimental results.

Introduction to Enobosarm Stability

Enobosarm is a non-steroidal selective androgen receptor modulator (SARM) with the chemical formula C₁₉H₁₄F₃N₃O₃.[1][2] Its stability as a solid powder is influenced by environmental factors such as temperature, humidity, light, and oxygen. While specific long-term stability data for Enobosarm powder is not extensively published, general principles for the storage of small molecule drug compounds and data from stability studies of SARMs in solution provide a strong basis for best practices. Studies on various SARMs in solvent solutions have shown good stability when stored at -20°C for up to a year.[3][4] Proper storage minimizes the risk of degradation, which can lead to the formation of impurities and a decrease in the active compound's concentration.

Recommended Long-Term Storage Conditions

To ensure the long-term stability of Enobosarm powder, it is recommended to control the following environmental parameters. The table below summarizes the optimal conditions and provides a rationale based on general chemical stability principles.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical degradation and microbial growth. Consistent low temperatures are key to long-term preservation.
Humidity < 30% Relative Humidity (or in a desiccator)Enobosarm powder can be hygroscopic. Absorbed moisture can lead to hydrolysis and other forms of chemical degradation.
Light Protected from light (amber vials or stored in the dark)Exposure to UV and visible light can provide the energy to initiate photochemical degradation reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)For very long-term storage or for highly sensitive applications, displacing oxygen with an inert gas can prevent oxidative degradation.
Container Tightly sealed, airtight glass vialsPrevents exposure to moisture and atmospheric oxygen. Glass is generally more inert than plastic for long-term chemical storage.

Handling Procedures for Maintaining Purity

Proper handling is as critical as storage conditions for preserving the quality of Enobosarm powder.

  • Acclimatization: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

  • Weighing: Conduct weighing operations in a controlled environment with low humidity. If possible, use a glove box with a dry atmosphere.

  • Aliquotting: For frequent use, it is advisable to aliquot the bulk powder into smaller, single-use vials. This minimizes the exposure of the entire stock to environmental conditions during each use.

  • Cross-Contamination: Use clean, dedicated spatulas and weighing instruments to prevent cross-contamination with other compounds.

Experimental Protocol: Long-Term Stability Study of Enobosarm Powder

This protocol outlines a typical experimental design for assessing the long-term stability of Enobosarm powder under various storage conditions.

4.1. Objective: To determine the stability of Enobosarm powder over an extended period under different temperature and humidity conditions.

4.2. Materials:

  • Enobosarm powder (high purity, with certificate of analysis)

  • Amber glass vials with airtight seals

  • Controlled environment chambers or incubators set to the desired temperatures (e.g., 25°C, 4°C, -20°C)

  • Desiccators with desiccant (e.g., silica (B1680970) gel) for controlled humidity

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Reference standards for Enobosarm and any known potential impurities

4.3. Experimental Setup:

  • Initial Analysis (T=0):

    • Perform a comprehensive analysis of the initial Enobosarm powder lot. This includes:

      • Appearance (visual inspection)

      • Purity assay by HPLC (to determine the initial percentage of the active compound)

      • Related substances analysis by HPLC (to identify and quantify any existing impurities)

      • Water content (by Karl Fischer titration)

  • Sample Preparation and Storage:

    • Aliquot approximately 5-10 mg of Enobosarm powder into a sufficient number of amber glass vials for all time points and conditions.

    • Divide the vials into different storage condition groups. For example:

      • Condition A (Accelerated): 40°C / 75% RH

      • Condition B (Room Temperature): 25°C / 60% RH

      • Condition C (Refrigerated): 4°C / Ambient Humidity (in a sealed container)

      • Condition D (Frozen): -20°C / Ambient Humidity (in a sealed container)

    • For conditions requiring controlled humidity, place the vials in desiccators containing appropriate saturated salt solutions or within a humidity-controlled chamber.

  • Time Points for Analysis:

    • Define the time points for pulling samples from each storage condition for analysis. A typical schedule might be:

      • Accelerated: 0, 1, 3, 6 months

      • Room Temperature, Refrigerated, Frozen: 0, 3, 6, 9, 12, 18, 24 months

4.4. Analytical Procedure:

  • At each time point, remove three vials from each storage condition.

  • Allow the vials to equilibrate to room temperature before opening.

  • Accurately weigh a portion of the powder and prepare a solution of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analyze the solution by a validated HPLC method to determine the purity of Enobosarm and the presence of any degradation products.

  • Compare the results to the initial (T=0) analysis. A significant decrease in purity or the appearance of new impurity peaks indicates degradation.

4.5. Data Analysis:

  • Calculate the percentage of Enobosarm remaining at each time point for each condition.

  • Quantify any new degradation products relative to the main peak.

  • Plot the percentage of Enobosarm purity versus time for each storage condition to determine the degradation rate.

Visualizations

The following diagrams illustrate key workflows and concepts related to the storage and stability testing of Enobosarm.

Storage_Workflow cluster_0 Initial Assessment cluster_1 Storage Condition Selection cluster_2 Storage and Monitoring cluster_3 Outcome start Receive Enobosarm Powder coa Review Certificate of Analysis start->coa initial_analysis Perform T=0 Analysis (Purity, Impurities) coa->initial_analysis temp Temperature (-20°C Recommended) initial_analysis->temp humidity Humidity (<30% RH / Desiccator) initial_analysis->humidity light Light (Protect from Light) initial_analysis->light atmosphere Atmosphere (Inert Gas Optional) initial_analysis->atmosphere container Container (Airtight Glass Vial) initial_analysis->container aliquot Aliquot into Single-Use Vials temp->aliquot humidity->aliquot light->aliquot atmosphere->aliquot container->aliquot store Place in Selected Storage Conditions aliquot->store monitor Periodic Stability Testing store->monitor end Maintained Compound Integrity monitor->end

Caption: Logical workflow for establishing optimal storage conditions for Enobosarm powder.

Stability_Study_Workflow cluster_0 Setup cluster_1 Testing Over Time cluster_2 Data Evaluation t0 T=0 Analysis (Purity, Impurities, Water Content) aliquot Aliquot Powder into Vials t0->aliquot conditions Distribute to Storage Conditions (-20°C, 4°C, 25°C/60%RH, 40°C/75%RH) aliquot->conditions pull_samples Pull Samples at Predetermined Time Points conditions->pull_samples analysis HPLC Analysis (Purity Assay, Degradation Products) pull_samples->analysis compare Compare to T=0 Data analysis->compare plot Plot Degradation Curves compare->plot shelf_life Determine Shelf-Life plot->shelf_life

Caption: Experimental workflow for a long-term stability study of Enobosarm powder.

Degradation_Pathway cluster_degradation Potential Degradation Pathways cluster_products Hypothetical Degradation Products Enobosarm Enobosarm (C₁₉H₁₄F₃N₃O₃) Hydrolysis Hydrolysis of Amide Bond Enobosarm->Hydrolysis Moisture Oxidation Oxidation Enobosarm->Oxidation Oxygen Photodegradation Photodegradation Enobosarm->Photodegradation Light (UV/Vis) Product_A Carboxylic Acid and Amine Fragments Hydrolysis->Product_A Product_B Oxidized Derivatives Oxidation->Product_B Product_C Photochemical Isomers or Fragments Photodegradation->Product_C

Caption: Hypothetical degradation pathways for Enobosarm based on its chemical structure.

References

Application Notes and Protocols for Studying Enobosarm Effects Following Lentiviral-Mediated AR Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enobosarm (also known as Ostarine or GTx-024) is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects.[1][2][3][4] Its primary mechanism of action is through binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor crucial in various physiological and pathological processes, including the progression of certain cancers like prostate and breast cancer.[1][2][4] Understanding the extent to which Enobosarm's effects are mediated through the AR is critical for its therapeutic development.

This document provides detailed protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) to knock down the androgen receptor. This allows for a robust system to study the AR-dependent and independent effects of Enobosarm on cancer cell lines. The provided methodologies cover lentivirus production, transduction of target cells, validation of AR knockdown, and assessment of Enobosarm's impact on cell viability.

Data Presentation

The following tables present illustrative quantitative data to demonstrate the expected outcomes of the described experimental protocols.

Table 1: Validation of Androgen Receptor (AR) Knockdown

This table summarizes the validation of AR knockdown at both the mRNA and protein levels in a hypothetical experiment using a prostate cancer cell line (e.g., LNCaP).

Cell LineTransductionAR mRNA Level (Relative to Control)AR Protein Level (Relative to Control)
LNCaPNon-Transduced Control1.001.00
LNCaPScrambled shRNA0.980.95
LNCaPAR shRNA 10.250.15
LNCaPAR shRNA 20.320.21

Table 2: Effects of Enobosarm on Cell Viability in AR-Proficient and AR-Knockdown Cells

This table illustrates the differential effects of Enobosarm on the viability of LNCaP cells with and without AR knockdown, as measured by an MTT assay. The IC50 value represents the concentration of Enobosarm required to inhibit cell viability by 50%.

Cell LineEnobosarm Concentration (nM)Cell Viability (%)IC50 (nM)
LNCaP (Scrambled shRNA) 0 (Vehicle)100\multirow{6}{}{~25}
195
1075
2552
5030
10015
LNCaP (AR shRNA) 0 (Vehicle)100\multirow{6}{}{>1000}
198
1096
2594
5092
10090

Signaling Pathways and Experimental Workflow

Androgen Receptor Signaling Pathway

AR_Signaling Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR_active Active AR AR_complex->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation Enobosarm Enobosarm Enobosarm->AR_complex Binds ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth

Caption: Canonical androgen receptor (AR) signaling pathway activated by androgens or Enobosarm.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Studying Enobosarm Effects Post-AR Knockdown cluster_lentivirus Lentivirus Production cluster_transduction Cell Line Transduction cluster_validation Knockdown Validation cluster_assay Cell Viability Assay pLKO_shAR pLKO.1-shAR Plasmid Transfection Transfection pLKO_shAR->Transfection pLKO_scrambled pLKO.1-scrambled Plasmid pLKO_scrambled->Transfection Packaging_Plasmids Packaging Plasmids (psPAX2, pMD2.G) Packaging_Plasmids->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Harvest & Concentrate Lentiviral Particles Transfection->Harvest Transduction Lentiviral Transduction Harvest->Transduction Target_Cells Target Cancer Cells (e.g., LNCaP) Target_Cells->Transduction Selection Puromycin (B1679871) Selection Transduction->Selection AR_KD_cells AR Knockdown Cells Selection->AR_KD_cells Control_cells Control Cells Selection->Control_cells qPCR qPCR for AR mRNA AR_KD_cells->qPCR Western_Blot Western Blot for AR Protein AR_KD_cells->Western_Blot Enobosarm_Treatment Treat with Enobosarm (Dose-Response) AR_KD_cells->Enobosarm_Treatment Control_cells->qPCR Control_cells->Western_Blot Control_cells->Enobosarm_Treatment MTT_Assay MTT Assay Enobosarm_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis

Caption: Workflow for lentiviral AR knockdown and subsequent analysis of Enobosarm's effects.

Experimental Protocols

Lentiviral Vector Production

This protocol describes the production of lentiviral particles containing shRNA against the androgen receptor (AR) or a scrambled control.

Materials:

  • HEK293T cells

  • pLKO.1-puro vector containing AR-targeting shRNA or scrambled shRNA

  • 2nd generation packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine (PEI))

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS

  • 0.45 µm filter

Protocol:

  • Day 1: Seed HEK293T Cells

    • Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.

    • Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.

  • Day 2: Transfection

    • In Tube A, dilute 10 µg of pLKO.1 shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.

    • In Tube B, dilute 30 µL of Lipofectamine 3000 in 500 µL of Opti-MEM.

    • Incubate both tubes at room temperature for 5 minutes.

    • Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 20 minutes.

    • Aspirate the media from the HEK293T cells and add the DNA-lipid complex dropwise.

    • Incubate for 6-8 hours at 37°C.

    • Replace the transfection media with 10 mL of fresh DMEM with 10% FBS.

  • Day 4 & 5: Harvest Lentivirus

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube. Add 10 mL of fresh media to the plate.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

    • Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet any cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • The filtered supernatant can be used directly or concentrated by ultracentrifugation. Aliquot and store at -80°C.

Lentiviral Transduction of Target Cells

This protocol details the infection of a target cancer cell line (e.g., LNCaP) with the produced lentivirus.

Materials:

  • Target cancer cells (e.g., LNCaP)

  • Lentiviral particles (AR shRNA and scrambled shRNA)

  • Polybrene (8 mg/mL stock)

  • Puromycin

  • Appropriate cell culture medium

Protocol:

  • Day 1: Seed Target Cells

    • Seed 2 x 10^5 LNCaP cells per well in a 6-well plate.

    • Incubate overnight.

  • Day 2: Transduction

    • The next day, cells should be approximately 50-60% confluent.

    • Add polybrene to the culture medium to a final concentration of 8 µg/mL.

    • Add the desired amount of lentiviral supernatant (Multiplicity of Infection, MOI, should be optimized for each cell line).

    • Incubate overnight.

  • Day 3: Media Change

    • Remove the virus-containing medium and replace it with fresh complete medium.

  • Day 4 onwards: Selection

    • Begin selection with puromycin at a pre-determined optimal concentration for your cell line (typically 1-10 µg/mL).

    • Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are all dead.

    • Expand the surviving cells to create a stable AR knockdown cell line.

Validation of AR Knockdown by qPCR

This protocol is for quantifying the reduction in AR mRNA levels.

Materials:

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for AR and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from both AR shRNA-transduced and scrambled shRNA-transduced cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and SYBR Green master mix.

    • Run the qPCR program with appropriate cycling conditions.

  • Data Analysis: Calculate the relative expression of AR mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the AR shRNA-transduced cells to the scrambled shRNA control.

Validation of AR Knockdown by Western Blot

This protocol is for assessing the reduction in AR protein levels.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-AR and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Protein Extraction: Lyse the AR shRNA and scrambled shRNA cells with RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the AR protein level to the loading control.

Cell Viability (MTT) Assay

This protocol measures the effect of Enobosarm on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • AR knockdown and control cells

  • Enobosarm

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate for both AR knockdown and control cell lines. Allow cells to adhere overnight.

  • Enobosarm Treatment:

    • Prepare serial dilutions of Enobosarm in the appropriate culture medium.

    • Remove the old medium and add 100 µL of medium containing different concentrations of Enobosarm to the wells. Include a vehicle-only control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

References

Troubleshooting & Optimization

Troubleshooting low solubility of Enobosarm in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enobosarm, focusing on challenges related to its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is Enobosarm difficult to dissolve in aqueous solutions?

A1: Enobosarm is a lipophilic (fat-soluble) compound with low aqueous solubility. When a concentrated stock solution of Enobosarm, typically prepared in an organic solvent, is introduced into an aqueous environment like a buffer or cell culture medium, the drastic change in polarity can cause the compound to precipitate out of solution.

Q2: What are the recommended solvents for preparing a concentrated stock solution of Enobosarm?

A2: Enobosarm is soluble in several organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are commonly used.[1] Polyethylene glycol (PEG-400) and glycerine are also utilized as solvents for SARMs.[1][2] It is crucial to use high-purity, anhydrous (water-free) solvents, as the presence of water can reduce the solubility of Enobosarm.

Q3: What is the maximum recommended final concentration of organic solvent (e.g., DMSO) in my cell culture experiments?

A3: High concentrations of organic solvents can be toxic to cells. For most cell lines, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize any potential solvent-induced effects on cell viability and experimental results.[3][4][5][6][7] It is always best practice to include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Q4: How stable is Enobosarm in aqueous solutions?

A4: Enobosarm is sparingly soluble in aqueous buffers and is not recommended to be stored in aqueous solutions for more than one day.[1] The stability of Enobosarm in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure. For optimal results, it is best to prepare fresh dilutions in your aqueous experimental buffer or medium from a concentrated stock solution immediately before use.

Q5: Can I heat the solution to improve the solubility of Enobosarm?

A5: Gently warming the solution can sometimes aid in dissolving compounds. However, the effect of temperature on the stability of Enobosarm in aqueous solutions is not well-documented. Excessive heat can lead to degradation of the compound. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period. Always allow the solution to return to room temperature before use in experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of stock solution into aqueous buffer or media. 1. The aqueous solubility limit of Enobosarm has been exceeded.2. The final concentration of the organic solvent is too low to maintain solubility.3. Rapid addition of the stock solution into the aqueous phase.1. Reduce the final concentration of Enobosarm in your working solution.2. While keeping the final solvent concentration within a cell-safe range (e.g., <0.5% DMSO), consider if a slightly higher, yet non-toxic, concentration improves solubility.3. Add the stock solution dropwise to the aqueous solution while vortexing or stirring gently to ensure rapid and uniform dispersion.
Cloudiness or precipitate formation in the working solution over time. 1. The solution is supersaturated and is slowly precipitating.2. The aqueous solution is not stable and the compound is degrading or precipitating.3. Temperature fluctuations affecting solubility.1. Prepare fresh working solutions for each experiment and use them immediately.2. Avoid storing Enobosarm in aqueous solutions for extended periods. A product information sheet suggests not storing aqueous solutions for more than one day.[1]3. Maintain a constant temperature for your solutions during preparation and use.
Inconsistent experimental results. 1. Incomplete dissolution of Enobosarm leading to variations in the actual concentration.2. Degradation of Enobosarm in the working solution.3. Adsorption of the compound to plasticware.1. Visually inspect your stock and working solutions to ensure complete dissolution before use. Sonication may aid in dissolving the compound in the initial stock solution.2. Prepare fresh working solutions immediately before each experiment.3. Consider using low-adhesion microplates and pipette tips.

Data Presentation

Table 1: Solubility of Enobosarm in Various Solvents

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[2]
Ethanol~25 mg/mL[1]
Dimethylformamide (DMF)~15 mg/mL[1]
1:4 solution of Ethanol:PBS (pH 7.2)~0.2 mg/mL[1]

Table 2: Recommended Vehicle Formulations for In Vivo Studies

FormulationCompositionSolubilityNotesReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mLClear solution[2]
210% DMSO, 90% (20% SBE-β-CD in saline)2.5 mg/mLSuspended solution; requires sonication[2]
310% DMSO, 90% corn oil≥ 2.5 mg/mLClear solution[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of Enobosarm in DMSO

  • Materials:

    • Enobosarm powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Under a chemical fume hood, weigh the desired amount of Enobosarm powder and transfer it to the sterile vial.

    • Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

    • Add the calculated volume of DMSO to the vial containing the Enobosarm powder.

    • Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

  • Materials:

    • Concentrated Enobosarm stock solution (from Protocol 1)

    • Sterile cell culture medium (e.g., DMEM or RPMI-1640) supplemented with serum and antibiotics as required for your cell line.

    • Sterile conical tubes or microcentrifuge tubes.

  • Procedure:

    • Thaw the concentrated Enobosarm stock solution at room temperature.

    • Warm the cell culture medium to 37°C in a water bath.

    • Perform a serial dilution of the stock solution in fresh, sterile DMSO if a very low final concentration is required. This helps to avoid precipitation when adding a small volume of stock to a large volume of media.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the appropriate volume of the Enobosarm stock solution (or the intermediately diluted solution) dropwise to the medium.

    • Ensure the final concentration of DMSO in the working solution is below the toxic level for your specific cell line (typically ≤ 0.1% to 0.5%).

    • Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Enobosarm Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve Add to vial store Store at -20°C to -80°C dissolve->store Aliquot for storage thaw Thaw Stock Solution dilute Add Stock to Medium thaw->dilute warm_media Warm Cell Culture Medium warm_media->dilute use Use Immediately in Experiment dilute->use Final DMSO <0.5%

Caption: Workflow for preparing Enobosarm solutions.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enobosarm Enobosarm AR_E Enobosarm-AR Complex AR Androgen Receptor (AR) AR->AR_E Binding HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR HSP dissociation PI3K PI3K AR_E->PI3K Activates AR_E_N Enobosarm-AR Complex AR_E->AR_E_N Translocation Akt Akt PI3K->Akt Activates ARE Androgen Response Element (ARE) AR_E_N->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Myogenic_Factors ↑ Myogenic Regulatory Factors (e.g., MyoD, Myogenin) Gene_Transcription->Myogenic_Factors IGF1 ↑ IGF-1 Signaling Components Gene_Transcription->IGF1 Protein_Synthesis ↑ Protein Synthesis Myogenic_Factors->Protein_Synthesis IGF1->Protein_Synthesis Muscle_Hypertrophy Muscle Cell Growth & Differentiation Protein_Synthesis->Muscle_Hypertrophy

Caption: Enobosarm's signaling pathway in muscle cells.

References

Enobosarm Dosage Optimization for Anabolic Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Enobosarm (also known as Ostarine, GTx-024, or MK-2866) dosage to achieve maximum anabolic effects in experimental settings. The following troubleshooting guides, FAQs, and protocols are based on available preclinical and clinical data.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for Enobosarm's anabolic effect?

A1: Enobosarm is a nonsteroidal selective androgen receptor modulator (SARM).[1][2][3] It binds to the androgen receptor (AR) with high affinity, inducing conformational changes that selectively alter the receptor's interaction with co-regulator proteins in different tissues.[4] This tissue-selective activation of the AR is what drives its anabolic effects in muscle and bone while having minimal impact on other tissues like the prostate and seminal vesicles.[1][3][5] The anabolic action is thought to be mediated through both direct activation of muscle AR and indirect actions through non-muscle AR pathways.[5]

Q2: What dosages have been clinically evaluated for anabolic effects on muscle mass?

A2: Clinical trials have evaluated several oral, once-daily dosages of Enobosarm. The most commonly studied doses for muscle wasting have been 1 mg and 3 mg.[4][6] Higher doses of 3 mg and 6 mg have been evaluated for preserving muscle mass during weight loss, and doses as high as 9 mg and 18 mg are being studied in the context of breast cancer treatment.[2][7][8]

Q3: What are the expected quantitative outcomes on lean body mass at these dosages?

A3: Clinical studies have consistently demonstrated a dose-dependent increase in lean body mass (LBM).[8][9][10]

  • In patients with cancer-induced muscle wasting , a phase 2 trial showed that at day 113, a 1 mg dose resulted in a median increase of 1.5 kg in total LBM, while a 3 mg dose led to a 1.0 kg increase.[4][6]

  • In a meta-analysis of three randomized clinical trials , a 3 mg daily dose of Enobosarm resulted in an absolute increase in lean mass of 1.5 kg compared to placebo by day 84.[11]

  • In healthy elderly men and postmenopausal women , Enobosarm treatment led to dose-dependent improvements in total LBM.[3][12]

Q4: How does Enobosarm affect fat mass in conjunction with its anabolic effects?

A4: Enobosarm has been shown to decrease fat mass while simultaneously increasing lean muscle mass.[9][13][14] A meta-analysis of three clinical trials showed that a 3 mg dose resulted in an absolute decrease in fat mass of 0.758 kg compared to placebo.[11] In a study with patients receiving GLP-1 receptor agonists for weight loss, the addition of Enobosarm led to 27% greater fat mass loss than placebo.[15]

Q5: What is the general safety and tolerability profile of Enobosarm in clinical research?

A5: Across 27 clinical trials involving over 1500 individuals, Enobosarm has been generally well-tolerated.[7][10] A pooled safety analysis of four randomized clinical trials (at a 3mg dose) found that treatment-emergent adverse events were comparable to placebo.[14] The most common adverse events reported were nausea, anemia, and vomiting, which occurred at rates similar to the placebo groups.[14][[“]] Importantly, no significant increase in gastrointestinal side effects or evidence of drug-induced liver injury was observed compared to placebo in these controlled settings.[14]

Troubleshooting Guide

Issue 1: High variability in lean body mass (LBM) measurements is observed between subjects at the same dosage.

  • Possible Cause: Inconsistent measurement protocols or subject-specific factors.

  • Troubleshooting Steps:

    • Standardize Measurement Protocol: Ensure that Dual-energy X-ray absorptiometry (DXA) scans, the primary method for assessing LBM, are performed on the same machine, with consistent subject positioning and hydration status.[6][17]

    • Control for Baseline Differences: Baseline LBM, age, and underlying conditions can influence response.[4][13] Stratify subjects by these factors during randomization to ensure balanced groups.

    • Monitor Nutritional Intake: Caloric and protein intake can significantly impact muscle mass. Standardize dietary guidelines for all subjects during the experimental period.

    • Assess Physical Activity: Changes in physical activity levels can confound results. Monitor and record activity levels throughout the study.

Issue 2: The observed anabolic effect is less than reported in published clinical trials.

  • Possible Cause: Differences in the experimental population, duration of the experiment, or compound sourcing.

  • Troubleshooting Steps:

    • Population Characteristics: The anabolic response can vary based on the population. For instance, elderly subjects or patients with significant muscle wasting may show a more pronounced response compared to young, healthy subjects.[13][18]

    • Experiment Duration: Anabolic effects are time-dependent. Most significant changes in LBM in clinical trials were observed after at least 84 days of continuous administration.[6][11][17] Ensure your experimental timeline is sufficient to detect meaningful changes.

    • Compound Purity and Bioavailability: Verify the purity and concentration of the Enobosarm being used. The formulation and route of administration should ensure adequate bioavailability. Enobosarm is administered orally once daily in clinical settings.[4][17]

Issue 3: Unexpected adverse events, such as elevated liver enzymes, are noted.

  • Possible Cause: While major clinical trials have not shown significant liver toxicity compared to placebo, rare cases of cholestatic liver injury have been documented in non-clinical settings.[[“]] This could be due to high, unregulated doses or contaminants.

  • Troubleshooting Steps:

    • Verify Compound Purity: Test the compound for contaminants, as impurities can cause off-target toxicity.

    • Review Dosage: Ensure the dosage being administered is within the range of clinically evaluated doses (typically 1-6 mg for anabolic effects). Unsupervised or high-dose use may increase risks.[[“]]

    • Monitor Liver Function: Implement regular monitoring of liver function tests (ALT, AST, bilirubin) for all subjects throughout the experiment as a precautionary measure.

Quantitative Data Summary

The following tables summarize the effects of Enobosarm on body composition from various clinical trials.

Table 1: Change in Lean Body Mass (LBM) in Patients with Cancer

DosageDurationMedian Change in LBM from Baselinep-value vs. BaselineStudy Population
Placebo113 days+0.02 kg0.88Patients with Cancer
1 mg Enobosarm113 days+1.5 kg0.0012Patients with Cancer
3 mg Enobosarm113 days+1.0 kg0.046Patients with Cancer
Data sourced from a double-blind, randomised controlled phase 2 trial.[4][6]

Table 2: Body Composition Changes in Combination with Semaglutide (16 Weeks)

Treatment GroupMean Change in Lean MassMean Change in Fat Mass
Placebo + Semaglutide-4.1%-8.6%
Enobosarm + Semaglutide-1.2%-10.9%
Data from the Phase 2b QUALITY clinical trial in adults ≥60 years.[15][20][21]

Table 3: Meta-Analysis of Body Composition Changes (Day 84)

ParameterEnobosarm (3 mg) vs. Placebop-value
Absolute Change in Lean Mass+1.5 kg0.00004
Percent Change in Lean Mass+4.04%0.00007
Absolute Change in Fat Mass-0.758 kg0.015
Percent Change in Fat Mass-4.04%0.006
Data from a meta-analysis of three randomized clinical trials (n=367).[11]

Experimental Protocols

Protocol: Assessing Anabolic Efficacy in a Rodent Model

  • Subject Selection: Use age- and weight-matched male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). To model muscle wasting, consider orchidectomy (castration) or a disease model (e.g., cancer-induced cachexia).

  • Acclimatization: Allow subjects to acclimate for at least one week before the start of the experiment.

  • Grouping and Randomization: Randomly assign subjects to vehicle control and Enobosarm treatment groups (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg body weight).

  • Compound Administration: Prepare Enobosarm in a suitable vehicle (e.g., corn oil with ethanol). Administer orally via gavage once daily for the duration of the study (e.g., 4-12 weeks).

  • Endpoint Measurement:

    • Body Composition: Perform DXA scans at baseline and at the end of the study to measure lean mass, fat mass, and bone mineral density.

    • Muscle Weight: At the end of the study, euthanize subjects and carefully dissect specific androgen-sensitive muscles (e.g., levator ani) and non-androgen-sensitive muscles (e.g., gastrocnemius, tibialis anterior). Record the wet weights.[5]

    • Physical Function: Use a grip strength meter or treadmill exhaustion test to assess muscle function at regular intervals.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare outcomes between treatment groups and the vehicle control.

Visualizations: Pathways and Workflows

Enobosarm_Mechanism Enobosarm Anabolic Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Anabolic Outcome Enobosarm Enobosarm AR Androgen Receptor (AR) Enobosarm->AR Binds to HSP Heat Shock Proteins Enobosarm->HSP Causes Dissociation AR_Enobosarm Activated AR-Enobosarm Complex HSP->AR Stabilizes ARE Androgen Response Element (ARE) on DNA AR_Enobosarm->ARE Translocates & Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Protein_Synthesis Increased Muscle Protein Synthesis mRNA->Protein_Synthesis Translates to Muscle_Hypertrophy Muscle Hypertrophy (Increased Lean Mass) Protein_Synthesis->Muscle_Hypertrophy Leads to

Caption: Mechanism of Enobosarm action in skeletal muscle cells.

Experimental_Workflow Typical Experimental Workflow for Enobosarm Efficacy start Subject Screening (Inclusion/Exclusion Criteria) baseline Baseline Measurements (DXA, Physical Function, Bloodwork) start->baseline randomization Randomization baseline->randomization group_A Group A: Placebo randomization->group_A Arm 1 group_B Group B: Enobosarm 1 mg randomization->group_B Arm 2 group_C Group C: Enobosarm 3 mg randomization->group_C Arm 3 treatment Daily Oral Administration (e.g., 12 weeks) group_A->treatment group_B->treatment group_C->treatment monitoring Ongoing Monitoring (Adverse Events, Vitals) treatment->monitoring endpoint Endpoint Assessment (DXA, Physical Function, Bloodwork) monitoring->endpoint analysis Data Analysis (Statistical Comparison) endpoint->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: Workflow for a randomized controlled trial of Enobosarm.

References

Technical Support Center: Ostarine (MK-2866) In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Ostarine (B1683759) (MK-2866) in cell culture, with a focus on minimizing off-target effects to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ostarine in cell culture?

A1: Ostarine is a non-steroidal Selective Androgen Receptor Modulator (SARM). Its primary mechanism is to selectively bind to and activate the Androgen Receptor (AR), a nuclear hormone receptor that regulates gene expression. This activation in target tissues, such as muscle and bone cells, leads to anabolic effects like increased proliferation and differentiation.[1][2] The effects of Ostarine are AR-dependent and can be blocked by AR antagonists.

Q2: What are the known off-target effects of Ostarine in vitro?

A2: The most significant off-target effect reported in vitro is cardiotoxicity.[[“]][[“]][5][[“]] Studies on cardiomyocyte cell lines (e.g., H9C2) and primary cardiac fibroblasts have shown that Ostarine can induce cytotoxicity, decrease cell viability, and increase markers of cardiac fibrosis (αSMA and fibronectin) and cardiomyopathy (βMhc), even at low nanomolar concentrations.[[“]][[“]][5][7] These effects appear to be dose-dependent and may have a sex-specific component, with more pronounced effects observed in male-derived cardiac cells.[[“]][[“]][5] While Ostarine is designed for selectivity to the AR, the potential for low-level cross-reactivity with other steroid hormone receptors cannot be entirely dismissed, although it is not known to be converted to estrogen.[8]

Q3: How do I select an appropriate concentration of Ostarine for my cell culture experiments?

A3: The optimal concentration of Ostarine is highly cell-type dependent and should be empirically determined. It is crucial to perform a dose-response experiment to identify the lowest effective concentration that elicits the desired on-target effect while minimizing off-target cytotoxicity. Based on available literature, concentrations for on-target effects in muscle progenitor cells (C2C12, L6) can range from 1 nM to 1000 nM, while cytotoxic effects in cardiomyocytes (H9C2) have been observed at concentrations as low as 1 nM.[7][9]

Q4: What are the signs of Ostarine-induced cytotoxicity in my cell cultures?

A4: Signs of cytotoxicity can include:

  • A decrease in cell viability and proliferation rates.

  • Changes in cell morphology, such as rounding, detachment, or the appearance of vacuoles.

  • Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium, indicating membrane damage.

  • Activation of apoptotic pathways, which can be assessed by assays for caspase activity or DNA fragmentation.

Q5: What controls should I include in my Ostarine experiments?

A5: To ensure the validity of your results and differentiate on-target from off-target effects, the following controls are essential:

  • Vehicle Control: Treat cells with the same solvent used to dissolve Ostarine (e.g., DMSO) at the same final concentration.

  • Positive Control (On-target): A well-characterized androgen, such as dihydrotestosterone (B1667394) (DHT), can be used to confirm a functional androgen receptor signaling pathway in your cell model.

  • Negative Control (On-target): Co-treatment with an AR antagonist (e.g., Bicalutamide or Enzalutamide) and Ostarine can demonstrate that the observed effects are mediated through the androgen receptor.

  • Cell Line Control: If possible, use a cell line that does not express the androgen receptor to identify AR-independent off-target effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cytotoxicity at expected therapeutic concentrations. 1. Cell-type sensitivity: Your cell line may be particularly sensitive to Ostarine's cytotoxic effects. 2. Concentration too high: The effective concentration for your cell type may be lower than anticipated. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Perform a dose-response cytotoxicity assay (See Protocol 2) to determine the IC50. 2. Re-evaluate your working concentration based on the cytotoxicity data. Aim for a concentration that maximizes the on-target effect with minimal impact on cell viability. 3. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). Include a vehicle-only control.
Inconsistent or not reproducible results. 1. Compound stability: Ostarine may be degrading in your stock solution or culture medium. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered responses. 3. Variability in cell health/density: Inconsistent cell seeding density or using cells that are not in a logarithmic growth phase.1. Prepare fresh stock solutions of Ostarine regularly and store them in small aliquots at -80°C to avoid multiple freeze-thaw cycles. 2. Use cells within a consistent and defined passage number range for all experiments. 3. Standardize your cell seeding protocol and ensure cells are healthy and actively dividing when treated.
No observable on-target effect. 1. Suboptimal concentration: The concentration of Ostarine may be too low. 2. Inactive compound: The Ostarine you are using may be of poor quality or degraded. 3. Non-responsive cell line: The cell line may not express a functional androgen receptor.1. Perform a dose-response study for your on-target effect (e.g., proliferation, differentiation marker expression). 2. Source Ostarine from a reputable supplier and handle it according to the manufacturer's instructions. 3. Confirm AR expression in your cell line using techniques like qPCR or Western blotting.
Observed effects are not blocked by an AR antagonist. 1. Off-target effect: The observed phenotype may be due to Ostarine interacting with other cellular targets. 2. Ineffective antagonist concentration: The concentration of the AR antagonist may be insufficient to fully block the receptor.1. Investigate potential off-target pathways. Consider using a different SARM with a distinct chemical structure as a comparison. 2. Perform a dose-response experiment for the AR antagonist in the presence of Ostarine to determine the optimal inhibitory concentration.

Quantitative Data Summary

Table 1: Ostarine (MK-2866) Potency and In Vitro Concentrations

ParameterValueCell Line(s)Reference
Androgen Receptor (AR) Binding Affinity (Ki) 3.8 nM-[1]
Effective Concentration Range (On-Target Effects) 1 - 10,000 nMC2C12, L6 (muscle progenitors)[9]
Cytotoxic Concentration (Off-Target Effects) ≥ 1 nMH9C2 (cardiomyocytes)[5][7]

Table 2: Reported In Vitro Experimental Conditions for Ostarine

Cell LineApplicationConcentration RangeIncubation TimeObserved EffectReference
C2C12, L6Myogenic Differentiation1 - 10,000 nM48 hoursIncreased proliferation and cell viability[9]
H9C2Cardiomyocyte Differentiation/Toxicity1000, 10,000 nM48 hoursIncreased myosin production[9]
H9C2Cardiotoxicity≥ 1 nMNot specifiedDecreased cell viability, increased LDH release[5][7]
Primary Cardiac Fibroblasts (male)CardiotoxicityNot specifiedNot specifiedIncreased αSMA and fibronectin[[“]]

Key Experimental Protocols

Protocol 1: Dose-Response Determination for On-Target Effects (e.g., Proliferation)

Objective: To determine the optimal concentration of Ostarine that elicits a desired biological response (e.g., increased cell proliferation) in a specific cell line.

Materials:

  • Target cell line (e.g., C2C12 myoblasts)

  • Complete culture medium

  • Ostarine (MK-2866)

  • Vehicle (e.g., sterile DMSO)

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., BrdU or MTT)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a high-concentration stock solution of Ostarine in the vehicle (e.g., 10 mM in DMSO). Perform serial dilutions in complete culture medium to generate a range of working concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control.

  • Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of Ostarine or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48-72 hours for proliferation assays).

  • Proliferation Assay: Perform the cell proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Measure the output (e.g., absorbance or fluorescence) using a plate reader. Plot the response versus the log of the Ostarine concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

Protocol 2: Cytotoxicity Assay (e.g., LDH Release)

Objective: To assess the cytotoxic effects of Ostarine on a specific cell line.

Materials:

  • Target cell line (e.g., H9C2 cardiomyocytes)

  • Complete culture medium

  • Ostarine (MK-2866)

  • Vehicle (e.g., sterile DMSO)

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Ostarine in complete culture medium as described in Protocol 1. Include a vehicle-only control and a positive control for maximum LDH release (provided in most kits).

  • Cell Treatment: Replace the medium with the prepared Ostarine dilutions or controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • LDH Assay: Following the kit manufacturer's protocol, collect the cell culture supernatant. Perform the LDH enzymatic reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cytotoxicity for each concentration relative to the positive control. Plot the percent cytotoxicity versus the log of the Ostarine concentration to determine the IC50 (half-maximal inhibitory concentration).

Visualizations

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ostarine Ostarine AR Androgen Receptor (AR) Ostarine->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from ARE Androgen Response Element (ARE) AR->ARE Binds to Nucleus Nucleus AR->Nucleus Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cytoplasm Cytoplasm Anabolic_Effects Anabolic Effects (e.g., Muscle Protein Synthesis) Gene_Transcription->Anabolic_Effects Leads to Experimental_Workflow start Start Experiment dose_response 1. Dose-Response for On-Target Effect (e.g., Proliferation Assay) start->dose_response cytotoxicity 2. Cytotoxicity Assay (e.g., LDH Release) start->cytotoxicity select_conc 3. Select Optimal Concentration Range (Maximize on-target, minimize off-target) dose_response->select_conc cytotoxicity->select_conc main_exp 4. Main Experiment with Controls (Vehicle, Positive, Negative) select_conc->main_exp data_analysis 5. Data Analysis and Interpretation main_exp->data_analysis end End data_analysis->end

References

Enobosarm Solution Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on common stability issues encountered with Enobosarm (also known as Ostarine or MK-2866) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Enobosarm?

A1: As a crystalline solid, Enobosarm is stable for at least two years when stored at -20°C.[1] For solutions, it is recommended to prepare them fresh for use. Aqueous solutions, in particular, should not be stored for more than one day.[1]

Q2: In which solvents is Enobosarm soluble?

A2: Enobosarm is soluble in organic solvents such as ethanol (B145695) (approximately 25 mg/mL), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) (approximately 15 mg/mL).[1] It is sparingly soluble in aqueous buffers.[1] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve Enobosarm in ethanol and then dilute with the aqueous buffer of choice.[1]

Q3: What are the known degradation pathways for Enobosarm?

A3: The primary degradation pathways for Enobosarm appear to be oxidation and hydrolysis.[2][3] Potential degradation products include mono-hydroxylated species and N-oxide forms, which are indicative of oxidative degradation.[2] Phase II conjugates, such as glucuronides, are metabolites observed in vivo but can also be a consideration in certain biological assay systems.[2][4]

Q4: How can I monitor the stability of my Enobosarm solution?

A4: The stability of an Enobosarm solution can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] These methods can separate the intact Enobosarm from its degradation products and allow for quantification of the parent compound over time.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitate forms in my aqueous buffer solution. The concentration of Enobosarm exceeds its solubility limit in the aqueous buffer.Prepare a fresh solution by first dissolving Enobosarm in a minimal amount of ethanol or DMSO and then diluting it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
I observe a loss of potency or unexpected results in my experiments. The Enobosarm in your stock solution may have degraded over time.Prepare fresh stock solutions from solid Enobosarm. If using older stock solutions, verify the concentration and purity using a validated analytical method like HPLC.
My solution has changed color. This could be a sign of degradation, possibly due to oxidation or photodegradation.Discard the solution and prepare a fresh one. Protect solutions from light and consider purging with an inert gas like nitrogen or argon to minimize oxidation.[1]
I see extra peaks in my HPLC or LC-MS analysis. These are likely degradation products.Perform a forced degradation study to tentatively identify the degradation products. This can help in understanding the stability limitations of your solution under your specific experimental conditions.

Quantitative Stability Data

The following tables provide illustrative data on Enobosarm stability under various conditions. Note that this data is based on general principles of drug stability and is intended for guidance. Actual stability will depend on the specific experimental conditions.

Table 1: Illustrative pH-Dependent Stability of Enobosarm in Aqueous Solution at 25°C

pHBuffer System% Enobosarm Remaining after 24 hours
3.00.1 M HCl85%
5.00.1 M Acetate Buffer95%
7.40.1 M Phosphate Buffer90%
9.00.1 M Borate Buffer75%

Table 2: Illustrative Temperature-Dependent Stability of Enobosarm in Ethanol at pH 7.4

Temperature% Enobosarm Remaining after 7 days
-20°C>99%
4°C98%
25°C (Room Temperature)92%
40°C80%

Experimental Protocols

Protocol 1: Forced Degradation Study of Enobosarm

Objective: To investigate the degradation of Enobosarm under stress conditions to identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Enobosarm in ethanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples and a non-degraded control using a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method for Enobosarm

Objective: To quantify Enobosarm and separate it from its degradation products.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 271 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7][8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare 1 mg/mL Enobosarm Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, 60°C) stock->base oxide Oxidation (3% H2O2, RT) stock->oxide thermal Thermal (80°C) stock->thermal photo Photodegradation (ICH Q1B) stock->photo hplc HPLC-UV / LC-MS Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data deg_path Identify Degradation Pathways data->deg_path method_val Validate Stability-Indicating Method data->method_val degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation Enobosarm Enobosarm Amide_Cleavage Amide Bond Cleavage Enobosarm->Amide_Cleavage H+/OH- Ether_Cleavage Ether Linkage Cleavage Enobosarm->Ether_Cleavage H+/OH- Hydroxylation Aromatic Ring Hydroxylation Enobosarm->Hydroxylation [O] N_Oxidation N-Oxide Formation Enobosarm->N_Oxidation [O]

References

Why am I seeing inconsistent results with Enobosarm treatment?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues encountered during experiments with Enobosarm (also known as Ostarine, MK-2866, GTx-024).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Enobosarm?

Enobosarm is a nonsteroidal selective androgen receptor modulator (SARM). It acts as an agonist of the androgen receptor (AR), the biological target of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT)[1]. Upon binding, it induces conformational changes in the AR, which in turn modulates the expression of target genes[2][3]. This interaction is designed to be tissue-selective, with the aim of producing anabolic effects in muscle and bone while having minimal impact on other tissues like the prostate and skin[2][4].

Q2: We are observing an increase in lean body mass, but no corresponding improvement in muscle function. Is this a known phenomenon?

Yes, this is a documented inconsistency in some clinical trials. While Enobosarm has been shown to consistently increase lean body mass, the translation of this to improved muscle strength or physical function has been variable. For instance, in Phase 3 trials for muscle wasting in cancer patients, Enobosarm significantly increased lean body mass but did not meet the endpoint for improving muscle strength[1]. However, other studies in patients with cancer cachexia and healthy elderly individuals did show improvements in physical function, such as stair climb power[3][4].

Potential reasons for this discrepancy could include the specific patient population, the metrics used to assess muscle function, and the underlying condition being studied. It's crucial to consider that an increase in muscle mass does not linearly equate to an increase in functional strength in all contexts.

Q3: What are the known pharmacokinetic properties of Enobosarm?

Enobosarm exhibits linear pharmacokinetics and is orally bioavailable[1]. Key pharmacokinetic parameters are summarized in the table below.

ParameterValueReference
Bioavailability (rats) 100%[1]
Elimination Half-Life 14-24 hours[1]
Metabolism CYP3A4, UGT1A1, UGT2B7[1]
Primary Metabolite Enobosarm glucuronide[1][5]
Excretion (rats) Feces (70%), Urine (21-25%)[1]

Q4: Are there any known drug-drug interactions with Enobosarm?

Phase 1 studies have investigated potential drug-drug interactions with Enobosarm. Co-administration with the CYP3A4 inducer rifampin reduced the maximum plasma concentration (Cmax) and area under the curve (AUC) of Enobosarm[5]. The UGT inhibitor probenecid (B1678239) increased the plasma levels of both Enobosarm and its glucuronide metabolite[5]. However, the CYP3A4 inhibitor itraconazole, the CYP2C9 substrate celecoxib (B62257), and the BCRP substrate rosuvastatin (B1679574) did not have a significant impact on Enobosarm's pharmacokinetics[5]. Overall, Enobosarm is considered to have a low risk of clinically relevant drug-drug interactions[5].

Q5: We are seeing elevated liver enzymes in some of our animal models. Is this a reported side effect?

Yes, elevated liver enzymes have been observed in a subset of individuals in clinical trials, and in some cases, have led to discontinuation of the treatment[1]. There have also been published case reports of hepatotoxicity associated with Enobosarm[1][6]. The mechanism is thought to be related to its resistance to hepatic metabolism, similar to 17α-alkylated anabolic steroids[1]. It is recommended to monitor liver function during treatment with Enobosarm.

Troubleshooting Guides

Issue 1: High variability in anabolic response between experimental subjects.

Possible Causes:

  • Genetic Polymorphisms: Variations in the androgen receptor gene or other downstream signaling molecules could influence individual responses.

  • Baseline Hormone Levels: The endogenous hormonal milieu, including testosterone and estrogen levels, may impact the efficacy of a SARM.

  • Metabolic Differences: Individual differences in the expression of metabolic enzymes like CYP3A4 and UGTs can alter the pharmacokinetics of Enobosarm[1].

  • Diet and Exercise: Nutritional status and physical activity levels of the subjects can significantly influence muscle protein synthesis and overall anabolic response.

Troubleshooting Steps:

  • Genotyping: If feasible, genotype subjects for known AR polymorphisms.

  • Baseline Hormone Profiling: Measure baseline levels of key hormones to stratify subjects or use as a covariate in the analysis.

  • Pharmacokinetic Analysis: Measure plasma concentrations of Enobosarm and its metabolites to identify outliers.

  • Standardize Environmental Factors: Ensure all subjects are on a controlled diet and exercise regimen.

Experimental Protocols

Protocol: Quantification of Enobosarm in Urine

This protocol is based on methods used for doping control and research.

Objective: To quantify the concentration of Enobosarm in urine samples.

Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

  • Sample Preparation:

    • Urine samples can be prepared using various extraction methods such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or dispersive liquid-liquid microextraction (DLLME)[7].

    • A "dilute-and-shoot" approach is a simpler but potentially less sensitive method[7].

    • For conjugated metabolites, a hydrolysis step (e.g., with β-glucuronidase) is necessary before extraction[8].

  • Chromatographic Separation:

    • Utilize a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for Enobosarm and its metabolites for enhanced selectivity and sensitivity.

Visualizations

Enobosarm_Signaling_Pathway cluster_cell Target Cell (e.g., Muscle Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enobosarm Enobosarm AR_c Androgen Receptor (AR) (inactive) Enobosarm->AR_c Enters Cell AR_Enobosarm_c AR-Enobosarm Complex AR_c->AR_Enobosarm_c Binding HSP Heat Shock Proteins HSP->AR_c Stabilizes AR_Enobosarm_c->HSP HSP Dissociation AR_Enobosarm_n AR-Enobosarm Complex (active) AR_Enobosarm_c->AR_Enobosarm_n Translocation ARE Androgen Response Element (ARE) AR_Enobosarm_n->ARE Binds to DNA Gene_Expression Target Gene Transcription (e.g., muscle protein synthesis) ARE->Gene_Expression Regulates

Caption: Simplified signaling pathway of Enobosarm.

Experimental_Workflow cluster_study_design Study Design cluster_data_collection Data Collection cluster_analysis Data Analysis Subject_Selection Subject Selection (e.g., age, gender, condition) Randomization Randomization Subject_Selection->Randomization Treatment_Group Enobosarm Group Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Dosing Daily Dosing Treatment_Group->Dosing Placebo_Group->Dosing Baseline Baseline Measurements (Lean Mass, Strength, Biomarkers) Baseline->Dosing Follow_up Follow-up Assessments (e.g., Day 84, Day 113) Dosing->Follow_up Efficacy Efficacy Endpoints (Change in Lean Mass, Change in Muscle Function) Follow_up->Efficacy Safety Safety Endpoints (Adverse Events, Lab Values) Follow_up->Safety Statistical_Analysis Statistical Analysis Efficacy->Statistical_Analysis Safety->Statistical_Analysis

Caption: General workflow for a clinical trial of Enobosarm.

References

Technical Support Center: Ostarine (MK-2866) Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Ostarine (MK-2866) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for Ostarine powder?

A1: For long-term storage, Ostarine as a crystalline solid should be stored at -20°C. Under these conditions, it is expected to be stable for at least two years.

Q2: What are the best solvents to dissolve Ostarine for in vitro and in vivo experiments?

A2: Ostarine is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF). For in vitro studies, stock solutions are typically prepared in DMSO. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to purge the solvent with an inert gas before preparing the solution to minimize oxidation.

Q3: How should I store Ostarine solutions?

A3: The stability of Ostarine in solution depends on the solvent and storage temperature. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is not recommended to store aqueous solutions for more than one day.

Q4: What are the main factors that can cause Ostarine to degrade during an experiment?

A4: The primary factors that can lead to the degradation of Ostarine include exposure to high temperatures, extreme pH conditions (both acidic and basic), oxidizing agents, and light (photodegradation). The presence of water in solvents can also contribute to hydrolysis.

Q5: How can I check if my Ostarine has degraded?

A5: Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). These methods can separate Ostarine from its degradation products and allow for quantification of the parent compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. Ostarine degradation leading to lower effective concentration.1. Verify Storage Conditions: Ensure that both the powdered Ostarine and its solutions have been stored at the recommended temperatures and protected from light. 2. Prepare Fresh Solutions: If solutions have been stored for an extended period, especially aqueous dilutions, prepare a fresh batch from a reliable stock. 3. Assess Purity: If degradation is suspected, analyze the purity of the Ostarine stock using HPLC or a similar analytical method.
Precipitation observed in the Ostarine solution. Poor solubility in the chosen solvent or temperature fluctuations.1. Ensure Complete Dissolution: Use gentle warming or sonication to ensure the Ostarine is fully dissolved in the stock solvent before making further dilutions. 2. Check Solvent Compatibility: Verify that Ostarine is soluble in the final experimental medium at the desired concentration. For aqueous buffers, it's recommended to first dissolve Ostarine in ethanol and then dilute with the buffer. 3. Maintain Consistent Temperature: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller, single-use vials.
Visible change in color or appearance of the Ostarine powder or solution. Potential degradation or contamination.1. Do Not Use: Discard the powder or solution as its integrity may be compromised. 2. Source New Material: Obtain a new, certified batch of Ostarine from a reputable supplier.

Data Presentation: Ostarine Stability

Storage Condition Form Solvent Duration Stability Source
-20°CPowder-≥ 2 yearsStableManufacturer Data
-80°CSolutionDMSO6 monthsStable[1]
-20°CSolutionDMSO1 monthStable[1]
-18°CSolutionEthanol≥ 1 yearStableStability Study of SARMs
4°CReconstituted ExtractUrine Solvent2 weeksStableStability Study of SARMs
-20°CReconstituted ExtractUrine Solvent4 weeksStableStability Study of SARMs
Room TemperatureAqueous SolutionWater/Buffer≤ 1 dayUnstableGeneral Recommendation

Experimental Protocols

Protocol for Preparation of Ostarine Stock Solution (10 mM in DMSO)
  • Materials:

    • Ostarine (MK-2866) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance and appropriate weighing tools

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the Ostarine powder to room temperature before opening to prevent moisture condensation.

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Ostarine powder. For a 10 mM solution, this is 3.893 mg per 1 mL of DMSO.

    • Transfer the weighed powder to a sterile amber vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • For storage, aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Assessing Ostarine Degradation via HPLC

This protocol provides a general framework. Specific parameters such as column type, mobile phase composition, and gradient may need to be optimized for your specific HPLC system.

  • Materials and Equipment:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Ostarine reference standard

    • Stressed Ostarine samples (e.g., exposed to acid, base, heat)

    • HPLC-grade acetonitrile (B52724) and water

    • Formic acid or other appropriate mobile phase modifier

  • Procedure:

    • Preparation of Mobile Phase: Prepare the mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

    • Preparation of Standard Solution: Prepare a known concentration of Ostarine reference standard in the mobile phase.

    • Sample Preparation: Dilute the stressed Ostarine samples to a suitable concentration with the mobile phase.

    • HPLC Analysis:

      • Equilibrate the HPLC system with the mobile phase.

      • Inject the standard solution to determine the retention time and peak area of pure Ostarine.

      • Inject the stressed samples.

      • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Ostarine peak.

    • Data Analysis:

      • Calculate the percentage of Ostarine remaining in the stressed samples compared to the initial concentration.

      • The presence of additional peaks indicates the formation of degradation products.

Visualizations

Ostarine_Signaling_Pathway Ostarine Ostarine AR Androgen Receptor (AR) Ostarine->AR Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds to ERK ERK1/2 Kinase AR->ERK Activates Gene_Expression Myogenic Gene Expression (MyoD, Myogenin) ARE->Gene_Expression Initiates transcription Muscle_Growth Muscle Cell Proliferation & Differentiation ERK->Muscle_Growth Promotes Gene_Expression->Muscle_Growth Leads to

Caption: Ostarine's mechanism of action involves binding to the androgen receptor, leading to the activation of downstream signaling pathways that promote muscle growth.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use P1 Weigh Ostarine Powder (Room Temperature) P2 Dissolve in Anhydrous Solvent (e.g., DMSO) P1->P2 P3 Vortex/Sonicate to Ensure Complete Dissolution P2->P3 P4 Aliquot into Single-Use Amber Vials P3->P4 S1 Store at -20°C or -80°C P4->S1 S2 Protect from Light U1 Thaw Single Aliquot (Room Temperature) S1->U1 U2 Prepare Final Dilution in Experimental Medium U1->U2 U3 Use Immediately U2->U3

Caption: Recommended workflow for preparing and handling Ostarine solutions to minimize degradation.

Troubleshooting_Degradation Start Inconsistent Experimental Results? Check_Storage Were stock solutions stored correctly (-20°C/-80°C, protected from light)? Start->Check_Storage Check_Age Is the working solution freshly prepared? Check_Storage->Check_Age Yes New_Stock Prepare new stock solution from powder. Check_Storage->New_Stock No Prepare_Fresh Prepare fresh working solution from stock. Check_Age->Prepare_Fresh No Check_Purity Consider analytical purity check (e.g., HPLC) of the stock. Check_Age->Check_Purity Yes Prepare_Fresh->Check_Purity New_Stock->Prepare_Fresh

References

Addressing vehicle control issues in Enobosarm in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enobosarm in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues related to vehicle control that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Enobosarm?

A1: Enobosarm is a nonsteroidal selective androgen receptor modulator (SARM). It acts as an agonist of the androgen receptor (AR), which is the biological target of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] Upon binding, Enobosarm induces conformational changes in the AR, selectively altering the receptor's interaction with coactivator and corepressor proteins in different tissues.[2] This selective modulation is intended to produce anabolic effects in muscle and bone while having a reduced impact on reproductive tissues compared to traditional anabolic steroids.[1][3]

Q2: What are common vehicles used for Enobosarm administration in in vivo studies?

A2: While specific vehicle formulations for preclinical Enobosarm studies are not always detailed in publications, common vehicles for oral administration of poorly water-soluble compounds like SARMs include:

  • Polyethylene glycol (PEG): Often used for its solubilizing properties.

  • Propylene glycol (PG): Another common solvent.

  • Dimethyl sulfoxide (B87167) (DMSO): Used for its ability to dissolve a wide range of compounds, though it can have its own biological effects.[4]

  • Carboxymethylcellulose (CMC): Often used to create suspensions.[4]

  • Mixtures: Combinations of these vehicles, such as DMA/PG/PEG-400, may be used to improve solubility and tolerability.[4]

The choice of vehicle is critical and should be based on the compound's solubility, the desired route of administration, and the vehicle's potential toxicity.[5]

Q3: What are the key considerations when preparing a dosing solution for Enobosarm?

A3: Key considerations for preparing dosing solutions include:

  • Solubility: Ensure Enobosarm is fully dissolved or homogenously suspended in the chosen vehicle to ensure accurate dosing.

  • Stability: Prepare dosing solutions fresh for each administration to avoid degradation of the compound.

  • pH: The pH of the formulation should ideally be between 5 and 9 to minimize irritation at the site of administration.

  • Toxicity of the Vehicle: The vehicle itself should not cause adverse effects that could be mistaken for compound-related toxicity. It is crucial to run a vehicle-only control group.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in vehicle control group. - Inconsistent vehicle preparation.- Animal handling stress.- Underlying health issues in animals.- Standardize vehicle preparation protocol.- Ensure consistent dosing volume and technique.- Acclimatize animals to handling and dosing procedures.- Health screen animals before study initiation.
Unexpected mortality or adverse effects in the vehicle control group. - Vehicle toxicity at the administered volume.- Contamination of the vehicle.- Reduce the dosing volume.- Select a different, less toxic vehicle.[7]- Ensure the purity of the vehicle used.- Review literature for maximum tolerated volumes for the specific vehicle and route of administration.[8]
Precipitation of Enobosarm in the dosing solution. - Poor solubility of Enobosarm in the chosen vehicle.- Temperature changes affecting solubility.- Try a different vehicle or a co-solvent system.- Gently warm the solution or sonicate to aid dissolution (ensure this does not degrade the compound).- Prepare a suspension if a solution is not feasible, ensuring it is homogenous before each dose.
No observable effect of Enobosarm at expected active doses. - Poor bioavailability due to vehicle choice.- Degradation of Enobosarm in the vehicle.- Incorrect dose calculation or administration.- Select a vehicle known to improve absorption of lipophilic compounds.- Prepare fresh dosing solutions daily.- Double-check all calculations and ensure proper administration technique (e.g., correct gavage placement).[9]

Experimental Protocols

General In Vivo Dosing Protocol for Rodents

This protocol is a general guideline and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

  • Animal Selection: Select healthy, age-matched animals for the study.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, Enobosarm low dose, Enobosarm high dose), with a sufficient number of animals per group to achieve statistical power.

  • Dose Preparation:

    • Calculate the required amount of Enobosarm based on the desired dose (mg/kg) and the average body weight of the animals.

    • Prepare a stock solution or individual doses by dissolving or suspending Enobosarm in the chosen vehicle. Ensure homogeneity.

    • Dosing solutions should be prepared fresh daily.

  • Administration:

    • Administer the compound or vehicle via the intended route (e.g., oral gavage).

    • Ensure the volume administered is appropriate for the animal's size and the route of administration.[9][10]

  • Monitoring:

    • Monitor animals for clinical signs of toxicity, body weight changes, and other relevant endpoints at regular intervals.

  • Data Analysis:

    • At the end of the study, collect tissues or other samples for analysis.

    • Compare the results from the Enobosarm-treated groups to the vehicle control group to determine the effects of the compound.

Example Dosing from Clinical Trials

In phase 2 and 3 clinical trials for muscle wasting, Enobosarm was administered orally once daily at doses of 1 mg and 3 mg.[2][11][12] For studies in women with breast cancer, higher doses of 9 mg/day have been evaluated.[1] These doses can be used as a reference for calculating equivalent doses in animal models, taking into account interspecies scaling.

Signaling Pathways and Workflows

Androgen Receptor Signaling Pathway

Enobosarm, as a SARM, activates the androgen receptor signaling pathway. The diagram below illustrates the classical mechanism of AR activation.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enobosarm Enobosarm AR_HSP AR-HSP Complex Enobosarm->AR_HSP Binds to AR AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP->HSP HSP Dissociation Activated_AR Activated AR AR_HSP->Activated_AR Conformational Change Dimerized_AR Dimerized AR Activated_AR->Dimerized_AR Dimerization & Translocation ARE Androgen Response Element (ARE) Dimerized_AR->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates Anabolic_Effects Anabolic Effects (Muscle & Bone Growth) Transcription->Anabolic_Effects Leads to experimental_workflow start Study Design & IACUC Approval animal_prep Animal Acclimation & Baseline Measurements start->animal_prep grouping Randomization into Groups (Vehicle, Enobosarm Doses) animal_prep->grouping dosing Daily Dosing (e.g., Oral Gavage) grouping->dosing monitoring In-Life Monitoring (Body Weight, Clinical Signs) dosing->monitoring Repeated over study duration monitoring->dosing endpoint Endpoint Data Collection (e.g., Muscle Mass, Biomarkers) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis end Study Conclusion analysis->end troubleshooting_logic rect_node rect_node start Adverse Effects in Vehicle Control Group? check_vehicle Is the vehicle known to be toxic at this dose/route? start->check_vehicle check_prep Was the vehicle prepared correctly? check_vehicle->check_prep No action_vehicle Select a different vehicle. Reduce dosing volume. check_vehicle->action_vehicle Yes check_admin Was the administration technique consistent? check_prep->check_admin Yes action_prep Review and standardize preparation SOP. check_prep->action_prep No action_admin Provide additional training on administration techniques. check_admin->action_admin No

References

Optimizing incubation time for Enobosarm in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Enobosarm in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended incubation time for Enobosarm in cell proliferation assays?

A1: The optimal incubation time for Enobosarm in cell proliferation assays is dependent on the cell line and the specific assay being performed. For cytotoxicity assays like the MTT assay in prostate cancer cell lines (e.g., LNCaP, PC3), a 96-hour incubation period has been successfully used.[1] For longer-term proliferation studies, such as in the ZR-75-1 breast cancer cell line, a 12-day incubation with media and treatment replenishment every third day has been reported.[2][3] It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.

Q2: Which cell lines are suitable for studying the in vitro effects of Enobosarm?

A2: The choice of cell line depends on the research question. For studying androgen receptor (AR) agonistic activity, AR-positive cell lines are recommended. Examples include:

  • Prostate Cancer: LNCaP (AR-positive, mutant AR), VCaP (AR-positive, wild-type AR).[1] PC3 and Du145 are AR-negative and can be used as negative controls.[1]

  • Muscle Cells: C2C12 myoblasts are a common model to study the anabolic effects of SARMs on muscle.[4]

  • Breast Cancer: ZR-75-1 (ER-positive, AR-positive) and other AR-positive breast cancer cell lines have been used to investigate the anti-proliferative effects of Enobosarm.[2][3]

Q3: How does Enobosarm exert its effects in vitro?

A3: Enobosarm is a selective androgen receptor modulator (SARM). It binds to the androgen receptor (AR) and acts as an agonist, mimicking the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) in a tissue-selective manner.[2] This binding initiates a conformational change in the AR, leading to the regulation of downstream target genes.[5] In muscle cells, this leads to an anabolic effect. In certain breast cancer cells, it can inhibit proliferation by modulating estrogen receptor (ER) function.[3] Enobosarm has also been shown to inhibit various oncogenic proteins and increase the phosphorylation of tumor suppressor proteins.[2]

Q4: What are some key downstream target genes of Enobosarm that can be measured by qPCR?

A4: Enobosarm, acting through the androgen receptor, can regulate the expression of various AR target genes. Commonly studied androgen-responsive genes in prostate cancer cells that can be assessed by qPCR include Prostate-Specific Antigen (PSA), also known as Kallikrein-3 (KLK3), and Transmembrane Protease, Serine 2 (TMPRSS2). In muscle cells, genes involved in muscle growth and differentiation, such as Myostatin (Mstn) and Insulin-like Growth Factor 1 (IGF-1), are relevant targets.

Troubleshooting Guides

Problem 1: High Background Signal in Assays

Possible Causes:

  • Contamination: Microbial or chemical contamination of samples, reagents, or plates.

  • Insufficient Washing: Inadequate removal of unbound reagents during wash steps.

  • Sub-optimal Blocking: Incomplete blocking of non-specific binding sites on the assay plate.

  • Incorrect Reagent Concentration: Using overly concentrated antibodies or detection reagents.

Solutions:

  • Aseptic Technique: Ensure all reagents and samples are handled in a sterile environment to prevent contamination.[6]

  • Optimize Washing: Increase the number of wash cycles or the volume of wash buffer. Ensure complete aspiration of wash buffer between steps.[6]

  • Improve Blocking: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or extend the blocking incubation time.

  • Titrate Reagents: Perform a titration experiment to determine the optimal concentration of antibodies and other reagents to minimize background while maintaining a robust signal.

Problem 2: Inconsistent or Non-Reproducible Results

Possible Causes:

  • Cell Seeding Variability: Inconsistent number of cells seeded per well.

  • Uneven Drug Distribution: Poor mixing of Enobosarm in the culture medium.

  • Edge Effects: Evaporation from wells on the edge of the plate leading to changes in media concentration.

  • Variability in Incubation Time: Inconsistent incubation periods between experiments.

Solutions:

  • Accurate Cell Counting: Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding.

  • Thorough Mixing: Ensure Enobosarm is completely dissolved in the solvent and then thoroughly mixed into the culture medium before adding to the cells.

  • Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Standardize Incubation: Use a calibrated incubator and ensure consistent timing for all incubation steps across all experiments.

Data Presentation

Table 1: Summary of In Vitro Assays for Enobosarm

Assay TypeCell LineIncubation TimeTypical Concentration RangeKey MeasurementReference
MTT Cytotoxicity Assay LNCaP, PC396 hours0 - 100 µmol/LCell Viability (IC50)[1]
FACS Cell Cycle Analysis LNCaP48 hours10 µmol/LCell Cycle Arrest (e.g., G1 phase)[1]
Cell Proliferation Assay ZR-75-112 daysNot specifiedCell Number[2][3]
Luciferase Reporter Assay C2C1224 hours100 nMAndrogen Response Element (ARE) Activity[4]
Ex Vivo Tumor Culture Patient-derived breast cancer specimens3 days1 µMGene Expression (ER and AR target genes)[2]

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

Objective: To determine the effect of Enobosarm on the viability and proliferation of cancer cell lines.

Materials:

  • Selected cancer cell line (e.g., LNCaP)

  • Complete cell culture medium

  • Enobosarm stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Enobosarm in complete medium. Remove the old medium from the wells and add 100 µL of the Enobosarm dilutions. Include a vehicle control (medium with the same concentration of solvent used for the Enobosarm stock).

  • Incubation: Incubate the plate for the desired period (e.g., 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After the MTT incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.

Protocol 2: Androgen Receptor (AR) Reporter Assay

Objective: To measure the activation of the androgen receptor by Enobosarm.

Materials:

  • C2C12 cells (or other suitable cell line)

  • AR expression vector (if the cell line is AR-negative)

  • Androgen Response Element (ARE)-driven luciferase reporter vector

  • Transfection reagent

  • Complete cell culture medium

  • Enobosarm

  • Luciferase assay system

  • Luminometer

Methodology:

  • Transfection: Co-transfect the cells with the AR expression vector (if needed) and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Seeding: After transfection, seed the cells in a 96-well plate and allow them to recover.

  • Treatment: Treat the cells with various concentrations of Enobosarm or a vehicle control.

  • Incubation: Incubate the cells for 24 hours.[4]

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay system.

  • Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Express the results as fold induction over the vehicle control.

Visualizations

Enobosarm_Signaling_Pathway cluster_EC Extracellular cluster_Nucleus Nucleus Enobosarm Enobosarm AR Androgen Receptor (AR) Enobosarm->AR AR_dimer AR Dimer AR->AR_dimer dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription activation

Caption: Simplified signaling pathway of Enobosarm activation of the Androgen Receptor.

Experimental_Workflow_MTT start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with Enobosarm (and controls) overnight_incubation->treat_cells incubation_period Incubate (e.g., 96 hours) treat_cells->incubation_period add_mtt Add MTT Reagent incubation_period->add_mtt mtt_incubation Incubate (3-4 hours) add_mtt->mtt_incubation add_solubilizer Add Solubilization Buffer mtt_incubation->add_solubilizer read_plate Read Absorbance (570 nm) add_solubilizer->read_plate analyze_data Analyze Data (% Viability, IC50) read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for an MTT cell proliferation assay with Enobosarm.

Troubleshooting_Logic issue Inconsistent Results cause1 Cell Seeding Variability? issue->cause1 cause2 Uneven Drug Distribution? issue->cause2 cause3 Edge Effects? issue->cause3 solution1 Use Cell Counter Standardize Seeding cause1->solution1 solution2 Ensure Thorough Mixing cause2->solution2 solution3 Avoid Outer Wells Add PBS to Perimeter cause3->solution3

Caption: Troubleshooting logic for addressing inconsistent results in Enobosarm in vitro assays.

References

Technical Support Center: Optimizing Animal Studies with MK-2866 (Ostarine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reduce variability in animal studies involving MK-2866 (Ostarine).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MK-2866?

A1: MK-2866 is a selective androgen receptor modulator (SARM). It selectively binds to androgen receptors (AR) in anabolic tissues like muscle and bone.[1][2] Upon binding, the MK-2866/AR complex translocates to the cell nucleus, where it modulates the transcription of target genes involved in protein synthesis and muscle growth.[1][2] This tissue-selective action is designed to promote muscle and bone anabolism with a reduced risk of androgenic side effects in other tissues.[3]

Q2: What are the expected anabolic effects of MK-2866 in rodent models?

A2: In preclinical rodent models, MK-2866 has been shown to increase lean muscle mass, improve bone mineral density, and enhance muscle strength.[3][4] Studies in both castrated and ovariectomized rats have demonstrated its ability to prevent muscle wasting and bone loss.[5][6]

Q3: What are the common causes of variability in MK-2866 animal studies?

A3: Variability in animal studies with MK-2866 can arise from several factors:

  • Animal-specific factors: Sex, age, strain, and baseline health status of the animals can significantly influence their response.[7][8]

  • Experimental procedures: Inconsistent drug administration techniques (oral gavage, subcutaneous injection), improper vehicle selection, and variable dosing volumes can lead to different pharmacokinetic profiles.

  • Environmental factors: Stress from handling, housing conditions, and diet can impact physiological responses and study outcomes.

  • Compound integrity: The purity, stability, and proper storage of the MK-2866 compound are critical for consistent results.[9]

Q4: Are there known sex-specific differences in the response to MK-2866?

A4: Yes, sex-based differences in pharmacokinetics and pharmacodynamics are well-documented in rodents.[7][10] These differences can be attributed to variations in hepatic metabolism, body composition, and hormonal environments.[7][8] For instance, male and female rats can exhibit different rates of drug clearance and metabolism, which may necessitate sex-specific dosing strategies to achieve comparable exposures and effects.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Muscle Mass Gain
Potential Cause Troubleshooting Step
Improper Drug Formulation or Administration - Ensure MK-2866 is fully dissolved in the vehicle. Common vehicles include a mixture of DMSO and PEG300.[11] - Verify the accuracy of dosing calculations and administration volumes based on the most recent animal body weights. - For oral gavage, confirm proper technique to ensure the full dose reaches the stomach without reflux or aspiration.[12][13]
Compound Instability - Confirm the purity and stability of your MK-2866 batch with a recent Certificate of Analysis (CoA).[14] - Store the compound and prepared solutions under recommended conditions (e.g., -20°C for long-term storage) and protect from light and repeated freeze-thaw cycles.[9]
Animal Stress - Implement a consistent and gentle handling protocol to minimize stress. - Ensure stable housing conditions, including temperature, light cycles, and enrichment.
Sex-Specific Responses - Analyze data separately for male and female animals. - Consider conducting pilot studies to determine optimal dosing for each sex.
Issue 2: Adverse Events or Unexpected Mortality
Potential Cause Troubleshooting Step
Dosing Errors or Toxicity - Double-check all dosing calculations and the concentration of the dosing solution. - Review the literature for dose-dependent toxicity of MK-2866 in your specific animal model. High doses have been associated with negative effects.[15]
Vehicle Toxicity - If using a vehicle like DMSO, ensure the final concentration is within safe limits for the chosen route of administration. - Run a vehicle-only control group to assess any effects of the vehicle itself.
Improper Administration Technique - For oral gavage, improper technique can lead to esophageal or stomach perforation.[13] Ensure personnel are thoroughly trained. - For injections, ensure the correct anatomical location is used to avoid injury.
Underlying Health Issues in Animals - Source animals from a reputable vendor and ensure they are properly acclimated before starting the experiment. - Monitor animals closely for any signs of illness or distress throughout the study.

Data Presentation

Table 1: Dose-Response of MK-2866 on Anabolic Tissues in Rodents

Species/Model Dose (mg/kg/day) Duration Effect on Levator Ani Muscle Effect on Prostate Weight Reference
Castrated Male Rats0.04 - 48 weeksDose-dependent increaseMinimal to partial increase[11]
Ovariectomized Female Rats0.04, 0.4, 45 weeksIncreased capillary densityUterotrophic effect at 0.4 and 4 mg/kg[5][16]
Orchiectomized Male Rats~0.3518 weeks (prophylaxis)Increased weightIncreased weight[17][18]

Table 2: Example Pharmacokinetic Parameters of a SARM (S-1) in Male Sprague-Dawley Rats

Parameter 0.1 mg/kg (p.o.) 1 mg/kg (p.o.) 10 mg/kg (p.o.) 30 mg/kg (p.o.)
Tmax (min) 347 ± 126276 ± 138288 ± 133510 ± 151
Cmax (µg/ml) 0.014 ± 0.0040.18 ± 0.062.12 ± 0.195.01 ± 0.72
AUC (min·µg/ml) 12 ± 4136 ± 191412 ± 2184771 ± 350
Bioavailability (%) 59.658.054.955.7
Data for SARM S-1, structurally related to MK-2866, is presented for illustrative purposes.[19]

Experimental Protocols

Protocol 1: Preparation of MK-2866 for Subcutaneous Injection

Materials:

  • MK-2866 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Sterile, sealed vials

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of MK-2866 and solvents based on the desired final concentration and total volume. A common vehicle is 20% DMSO and 80% PEG300.[11]

  • In a sterile vial, dissolve the MK-2866 powder in DMSO by vortexing until fully dissolved.

  • Add the PEG300 to the DMSO/MK-2866 solution and vortex thoroughly to ensure a homogenous mixture.

  • The resulting solution is stable for at least one year when stored at -20°C.[11]

Protocol 2: Subcutaneous Administration in Mice

Materials:

  • Prepared MK-2866 dosing solution

  • Appropriately sized sterile syringes and needles (e.g., 26-27 gauge)

  • 70% alcohol wipes (optional)

Procedure:

  • Restrain the mouse by grasping the loose skin over the neck and shoulders (scruffing) to create a "tent" of skin.[20][21]

  • Insert the needle (bevel up) into the base of the skin tent, parallel to the body, ensuring it is in the subcutaneous space and has not punctured the underlying muscle.[21][22]

  • Aspirate briefly to ensure the needle is not in a blood vessel (no blood should enter the syringe hub).[21]

  • Slowly inject the calculated volume of the dosing solution. A small bleb under the skin should be visible.[22][23]

  • Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.[23]

  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Oral Gavage in Mice

Materials:

  • Prepared MK-2866 dosing solution

  • Appropriately sized flexible or curved gavage needle with a rounded tip (e.g., 18-20 gauge for adult mice).[12]

  • Syringe

Procedure:

  • Measure the correct insertion length by holding the gavage needle alongside the mouse from the corner of the mouth to the last rib and mark the needle.[13]

  • Restrain the mouse firmly, immobilizing the head and ensuring the head and neck are extended to create a straight path to the esophagus.[12][24]

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[25]

  • Allow the mouse to swallow the needle as you gently advance it into the esophagus to the pre-measured depth. Do not force the needle.[13]

  • Slowly administer the dosing solution.[13]

  • Gently remove the needle in a single, smooth motion.

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.[24]

Visualizations

MK2866_Signaling_Pathway cluster_cell Muscle Cell cluster_nucleus Nucleus cluster_downstream Downstream Signaling MK2866 MK-2866 AR_complex Androgen Receptor (AR) + Heat Shock Proteins MK2866->AR_complex Binds Active_AR Activated AR-MK2866 Complex AR_complex->Active_AR Conformational Change ARE Androgen Response Element (ARE) on DNA Active_AR->ARE Translocates & Binds IGF1 IGF-1 / IGF-1R Active_AR->IGF1 Activates Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis ↑ Protein Synthesis Gene_Transcription->Protein_Synthesis PI3K_Akt PI3K / Akt IGF1->PI3K_Akt mTOR mTOR PI3K_Akt->mTOR mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: MK-2866 signaling pathway leading to muscle hypertrophy.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Baseline Measurements Group_Assignment Randomization into Treatment Groups Animal_Acclimation->Group_Assignment Compound_Prep MK-2866 Formulation & QC Verification Dosing Daily Dosing (e.g., Oral Gavage) Compound_Prep->Dosing Group_Assignment->Dosing Monitoring Daily Health & Body Weight Monitoring Dosing->Monitoring Endpoint_Collection Endpoint Data Collection (e.g., Muscle/Bone Mass) Monitoring->Endpoint_Collection Tissue_Harvest Tissue Harvesting & Sample Processing Endpoint_Collection->Tissue_Harvest Data_Analysis Statistical Analysis Tissue_Harvest->Data_Analysis

Caption: General experimental workflow for MK-2866 efficacy studies.

Troubleshooting_Logic Start Inconsistent Results? Check_Compound Verify Compound Purity, Stability & Formulation Start->Check_Compound Yes Check_Procedure Review Dosing Technique & Animal Handling Check_Compound->Check_Procedure Check_Animals Assess Animal Health, Stress & Sex Differences Check_Procedure->Check_Animals Refine_Protocol Refine Protocol & Re-run Experiment Check_Animals->Refine_Protocol

Caption: Logical workflow for troubleshooting inconsistent results.

References

Validation & Comparative

Enobosarm and Testosterone: A Comparative Analysis of Anabolic Effects on Skeletal Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Enobosarm (also known as Ostarine or MK-2866) and testosterone (B1683101) on muscle growth. The information is compiled from a comprehensive review of preclinical and clinical studies, focusing on quantitative data, experimental methodologies, and underlying signaling pathways.

Executive Summary

Both Enobosarm and testosterone have demonstrated anabolic effects on skeletal muscle, leading to increases in lean body mass. Testosterone, a naturally occurring steroid hormone, has well-documented and potent muscle-building properties.[1] Enobosarm is a nonsteroidal selective androgen receptor modulator (SARM) designed to provide the anabolic benefits of androgens with a more favorable safety profile by selectively targeting androgen receptors in tissues like muscle and bone.[2]

Clinical data suggests that while testosterone generally produces more significant gains in lean body mass, Enobosarm also promotes muscle growth, albeit to a lesser extent in the dosages studied. The key differentiator lies in their mechanisms of action and tissue selectivity, which may translate to different clinical applications and adverse effect profiles.

Quantitative Comparison of Muscle Growth

The following tables summarize the quantitative effects of Enobosarm and testosterone on lean body mass (LBM) as reported in various clinical trials. It is important to note that these studies were not direct head-to-head comparisons, and variations in study populations, dosages, and durations should be considered when interpreting the data.

Table 1: Clinical Trials of Enobosarm Effects on Lean Body Mass

Study PopulationDosageDurationMean Change in LBM from BaselinePlacebo-Adjusted LBM Change
Healthy elderly men and postmenopausal women3 mg/day86 days~1.4 kgNot directly reported
Cancer patients with muscle wasting1 mg/day113 days1.5 kg (median)1.48 kg (median)
Cancer patients with muscle wasting3 mg/day113 days1.0 kg (median)0.98 kg (median)
Older adults with obesity on semaglutide3 mg/day16 weeks-1.2%2.9% preservation vs. placebo

Table 2: Clinical Trials of Testosterone Effects on Lean Body Mass

Study PopulationDosageDurationMean Change in LBM from BaselinePlacebo-Adjusted LBM Change
Healthy young men (no exercise)600 mg/week (testosterone enanthate)10 weeks3.2 kg2.4 kg
Healthy young men (with exercise)600 mg/week (testosterone enanthate)10 weeks6.1 kg4.2 kg
Elderly men (meta-analysis)Various>6 months2.77 kg (effect estimate)Not applicable
Men undergoing ACL reconstruction200 mg/week6 weeks2.8 kg2.9 kg

Experimental Protocols

Enobosarm Clinical Trial Methodology (Example)

A randomized, double-blind, placebo-controlled Phase II trial investigated the effects of Enobosarm in 159 male (>45 years) and postmenopausal female cancer patients with at least 2% weight loss in the preceding 6 months.[3][4]

  • Intervention: Participants were randomized to receive oral daily doses of 1 mg Enobosarm, 3 mg Enobosarm, or a placebo for up to 113 days.

  • Primary Endpoint: The primary outcome was the change in total lean body mass from baseline, measured by dual-energy X-ray absorptiometry (DXA).

  • Inclusion Criteria: Patients with a body mass index (BMI) of 35 kg/m ² or less, a life expectancy of more than 6 months, and an Eastern Cooperative Oncology Group (ECOG) performance status of 1 or less were included.[3]

  • Exclusion Criteria: Not detailed in the provided search results.

Testosterone Clinical Trial Methodology (Example)

A randomized, double-blind, placebo-controlled trial examined the effects of supraphysiologic doses of testosterone in 43 healthy, normal men aged 19-40.[5]

  • Intervention: Participants were assigned to one of four groups: placebo with no exercise, testosterone with no exercise, placebo with exercise, and testosterone with exercise. The testosterone groups received weekly intramuscular injections of 600 mg of testosterone enanthate for 10 weeks. The exercise groups performed standardized weight-lifting exercises three times a week.

  • Primary Endpoints: Changes in fat-free mass (measured by underwater weighing), muscle size (measured by magnetic resonance imaging), and muscle strength (assessed by bench-press and squatting exercises) were the primary outcomes.

  • Inclusion/Exclusion Criteria: Not detailed in the provided search results.

Signaling Pathways for Muscle Hypertrophy

Enobosarm's Mechanism of Action

Enobosarm, as a SARM, selectively binds to the androgen receptor (AR) in muscle and bone tissues.[2] This binding initiates a conformational change in the AR, leading to the modulation of gene expression that promotes protein synthesis and muscle growth. Its tissue selectivity is thought to result from its unique interaction with the AR and tissue-specific co-regulator proteins.

Enobosarm_Signaling Enobosarm Enobosarm AR Androgen Receptor (AR) (in cytoplasm) Enobosarm->AR AR_Enobosarm_Complex AR-Enobosarm Complex HSP Heat Shock Proteins AR->HSP Nucleus Nucleus AR_Enobosarm_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA AR_Enobosarm_Complex->ARE Binds to Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Results in

Enobosarm's Genomic Signaling Pathway
Testosterone's Mechanism of Action

Testosterone exerts its anabolic effects through both genomic and non-genomic pathways.[6] The genomic pathway involves binding to the AR, leading to changes in gene transcription similar to Enobosarm. The non-genomic pathway involves the activation of intracellular signaling cascades, such as the Akt/mTOR pathway, which are crucial for protein synthesis and muscle hypertrophy.[[“]][8]

Testosterone_Signaling Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds (Genomic) PI3K PI3K Testosterone->PI3K Activates (Non-Genomic) Nucleus Nucleus AR->Nucleus Translocates to Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K1 S6K1 mTOR->S6K1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Modulates Gene_Transcription->Protein_Synthesis Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (DXA, Strength Tests) Screening->Baseline Randomization Randomization GroupA Treatment Group (e.g., Enobosarm or Testosterone) Randomization->GroupA GroupB Placebo Group Randomization->GroupB Intervention Intervention Period (Drug Administration) GroupA->Intervention GroupB->Intervention Baseline->Randomization FollowUp Follow-up Assessments (DXA, Strength Tests) Intervention->FollowUp Analysis Data Analysis (Comparison of Changes) FollowUp->Analysis

References

Ostarine's Anabolic Activity in a Novel Cell Line: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ostarine's anabolic activity with other selective androgen receptor modulators (SARMs) and androgens. It includes supporting experimental data from published studies and detailed protocols for key in vitro assays to facilitate the validation of Ostarine's effects in new cell lines.

Introduction

Ostarine (also known as Enobosarm or MK-2866) is a non-steroidal SARM that has demonstrated anabolic effects on muscle and bone in preclinical and clinical studies.[1][2] Its tissue-selective action is intended to maximize anabolic benefits while minimizing the androgenic side effects associated with traditional anabolic steroids.[3] This guide focuses on the in vitro validation of Ostarine's anabolic activity, providing a framework for its comparison against other anabolic agents in a muscle cell line context. The C2C12 mouse myoblast cell line is a well-established and widely used model for studying myogenesis and is the primary focus of the experimental protocols outlined here.[2][4]

Comparative Anabolic Activity

It is important to note that variations in experimental conditions, such as cell passage number, serum concentrations, and assay endpoints, can influence the apparent potency of these compounds. Therefore, the following tables summarize available data and highlight the need for standardized, direct comparative studies.

Table 1: Comparative in vitro Anabolic Activity Data

CompoundCell LineAssayEndpointReported Potency (EC50)Citation
OstarineL6ProliferationIncreased cell number~1000 nM (significant effect)[4]
OstarineC2C12DifferentiationIncreased MyoD, Myogenin, MyH expressionNot specified (significant effect at 100 nM)[2][4]
BMS-564929 (SARM)C2C12 myoblastsAndrogen Receptor ActivationLuciferase reporter activity0.44 nM[5]
TestosteroneC2C12 myoblastsAndrogen Receptor ActivationLuciferase reporter activity2.81 nM[5]
SARM-2fCOS7 (monkey AR)Androgen Receptor ActivationLuciferase reporter activity3.0 nM[6]
OstarineCOS7 (human AR)Androgen Receptor ActivationLuciferase reporter activityNot specified[6]
TestosteroneCOS7 (human AR)Androgen Receptor ActivationLuciferase reporter activity3.2 nM[6]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental protocols.

Signaling Pathways and Experimental Workflows

Ostarine exerts its anabolic effects primarily through the activation of the androgen receptor (AR).[2][4] Upon binding, the Ostarine-AR complex translocates to the nucleus and modulates the transcription of genes involved in muscle protein synthesis and differentiation. Studies have also implicated the involvement of the ERK1/2 kinase signaling pathway in Ostarine's effects on muscle cell proliferation.[4]

Diagram 1: Ostarine's Anabolic Signaling Pathway

Ostarine_Signaling Ostarine Ostarine AR Androgen Receptor (AR) Ostarine->AR Binds ERK ERK1/2 Kinase Ostarine->ERK Activates Ostarine_AR Ostarine-AR Complex AR->Ostarine_AR Nucleus Nucleus Ostarine_AR->Nucleus Translocation ARE Androgen Response Element (ARE) Ostarine_AR->ARE Binds to Gene_Transcription Gene Transcription (MyoD, Myogenin, etc.) ARE->Gene_Transcription Activates Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Differentiation Myotube Differentiation Protein_Synthesis->Differentiation Proliferation Cell Proliferation ERK->Proliferation Experimental_Workflow Start Start: C2C12 Myoblast Culture Treatment Treat with Ostarine & Comparators (e.g., DHT, other SARMs) Start->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Differentiation_Assay Myogenic Differentiation Assay Assay_Choice->Differentiation_Assay Differentiation Protein_Synthesis_Assay Protein Synthesis Assay (e.g., SUnSET) Assay_Choice->Protein_Synthesis_Assay Protein Synthesis AR_Activation_Assay AR Activation Assay (e.g., Luciferase Reporter) Assay_Choice->AR_Activation_Assay AR Activation Quant_Diff Quantify: - Fusion Index - Myotube Diameter - Myosin Heavy Chain Expression Differentiation_Assay->Quant_Diff Quant_Protein Quantify: Puromycin Incorporation (Western Blot) Protein_Synthesis_Assay->Quant_Protein Quant_AR Quantify: Luciferase Activity (EC50 Calculation) AR_Activation_Assay->Quant_AR Data_Analysis Data Analysis & Comparison Quant_Diff->Data_Analysis Quant_Protein->Data_Analysis Quant_AR->Data_Analysis

References

A Head-to-Head Comparison of Enobosarm and Ligandrol (LGD-4033) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enobosarm (also known as Ostarine or MK-2866) and Ligandrol (LGD-4033) are two of the most extensively studied nonsteroidal selective androgen receptor modulators (SARMs). Both compounds have demonstrated therapeutic potential for conditions such as muscle wasting and osteoporosis by selectively targeting androgen receptors in anabolic tissues like muscle and bone, while exhibiting reduced activity in androgenic tissues such as the prostate. This guide provides an objective, data-driven comparison of Enobosarm and Ligandrol to inform research and development activities.

Molecular and Pharmacokinetic Profile

Enobosarm and Ligandrol are orally bioavailable and have distinct pharmacokinetic profiles. Ligandrol generally exhibits a higher binding affinity for the androgen receptor and a longer elimination half-life compared to Enobosarm.

ParameterEnobosarm (Ostarine, MK-2866)Ligandrol (LGD-4033)
Androgen Receptor Binding Affinity (Ki) ~3.8 nM[1]~1 nM[2][3]
Elimination Half-life Not explicitly stated in provided results24-36 hours[4]
Development Status Under development for androgen receptor-positive breast cancer and improvement of body composition with GLP-1 agonists[1]Was under development for muscle atrophy, cachexia, hypogonadism, and osteoporosis; development for the latter three has been discontinued[4]

Preclinical Efficacy: Anabolic vs. Androgenic Activity

Preclinical studies in animal models, particularly orchidectomized (castrated) rats, are crucial for assessing the tissue selectivity of SARMs. These studies evaluate a compound's ability to increase muscle mass (anabolic activity) relative to its effect on prostate weight (androgenic activity).

While direct head-to-head preclinical studies are not extensively published, data from separate investigations suggest that Ligandrol demonstrates a high degree of tissue selectivity for muscle over the prostate.[5] In preclinical models, LGD-4033 has shown a more than 500-fold selectivity for muscle versus prostate.[5]

Clinical Data: Efficacy and Safety

Both Enobosarm and Ligandrol have undergone clinical evaluation in various populations, providing valuable insights into their effects on body composition and safety profiles in humans.

Effects on Lean Body Mass

Clinical trials have demonstrated the ability of both compounds to increase lean body mass.

  • Enobosarm: In a Phase 2 trial involving healthy elderly men and postmenopausal women, Enobosarm administered at 3 mg/day resulted in a significant 1.3 kg increase in lean body mass compared to placebo.[1] Another Phase 2 trial in cancer patients showed that both 1 mg and 3 mg doses of Enobosarm led to significant increases in total lean body mass by day 113.[6][7] A meta-analysis of three randomized clinical trials confirmed that Enobosarm therapy resulted in a significant increase in lean mass.[8]

  • Ligandrol: A study in healthy young men demonstrated a dose-dependent increase in lean body mass, with the 1.0 mg dose group experiencing an average increase of 1.21 kg over 21 days.[2][9]

Effects on Bone Mineral Density

Both SARMs have shown potential benefits for bone health in preclinical models.

  • Enobosarm: Preclinical studies in mice have indicated that Enobosarm can prevent and treat bone loss.[10] It has also shown a favorable effect on bone healing in a rat model of male osteoporosis.[11]

  • Ligandrol: In a rat model of post-menopausal osteoporosis, LGD-4033 increased bone mineral density and bone strength by promoting bone formation and suppressing bone turnover.[5][12][13]

Effects on Lipid Profiles and Hormones

A common side effect observed with SARM administration is the suppression of certain hormones and alterations in lipid profiles.

  • Enobosarm: Clinical data on the specific effects of Enobosarm on lipids and hormones were not as prominently detailed in the provided search results.

  • Ligandrol: Administration of LGD-4033 has been associated with a dose-dependent suppression of total testosterone, sex hormone-binding globulin (SHBG), and high-density lipoprotein (HDL) cholesterol.[2][4][14] These levels have been reported to return to baseline after discontinuation of the compound.[2][14]

Signaling Pathways and Experimental Workflows

The mechanism of action for both Enobosarm and Ligandrol involves selective binding to the androgen receptor, leading to the modulation of gene expression in target tissues.

SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (Enobosarm or Ligandrol) AR Androgen Receptor (AR) SARM->AR HSP Heat Shock Proteins AR->HSP Bound in inactive state SARM_AR_Complex SARM-AR Complex AR->SARM_AR_Complex Nucleus Nucleus SARM_AR_Complex->Nucleus ARE Androgen Response Element (ARE) SARM_AR_Complex->ARE Binds to DNA Coactivators Coactivators ARE->Coactivators Recruits Corepressors Corepressors ARE->Corepressors Inhibits recruitment in androgenic tissues Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Androgenic_Effects Reduced Androgenic Effects (Prostate) Corepressors->Androgenic_Effects Anabolic_Effects Anabolic Effects (Muscle & Bone) Gene_Transcription->Anabolic_Effects

Caption: Generalized signaling pathway of a Selective Androgen Receptor Modulator (SARM).

A typical preclinical experimental workflow to assess the efficacy and selectivity of a SARM is outlined below.

Preclinical_SARM_Workflow Animal_Model Animal Model Selection (e.g., Orchidectomized Rats) Grouping Randomized Grouping (Vehicle, SARM Doses) Animal_Model->Grouping Dosing Oral Administration (Daily for a set duration) Grouping->Dosing Necropsy Necropsy and Tissue Collection Dosing->Necropsy Anabolic_Analysis Anabolic Tissue Analysis (e.g., Levator Ani Muscle Weight) Necropsy->Anabolic_Analysis Androgenic_Analysis Androgenic Tissue Analysis (e.g., Prostate Weight) Necropsy->Androgenic_Analysis Data_Analysis Data Analysis and Comparison (Anabolic vs. Androgenic Effects) Anabolic_Analysis->Data_Analysis Androgenic_Analysis->Data_Analysis

Caption: Standard preclinical experimental workflow for evaluating SARM activity.

Experimental Protocols

Ligandrol (LGD-4033) Clinical Trial in Healthy Young Men
  • Study Design: A randomized, double-blind, placebo-controlled, ascending-dose study.[2][3]

  • Participants: 76 healthy men aged 21-50 years.[2][3][15]

  • Intervention: Participants were randomized to receive a placebo or LGD-4033 at doses of 0.1 mg, 0.3 mg, or 1.0 mg daily for 21 days.[2][3][15]

  • Assessments: Measurements included blood counts, chemistries, lipids, prostate-specific antigen (PSA), electrocardiogram, hormone levels, lean and fat mass (via dual-energy X-ray absorptiometry - DXA), and muscle strength. These were assessed during the intervention and for 5 weeks after.[2][14][15]

Enobosarm Phase 2 Trial in Cancer Patients
  • Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.[6]

  • Participants: Male (>45 years) and postmenopausal female cancer patients with at least 2% weight loss in the preceding 6 months.[6]

  • Intervention: 159 patients were randomized to receive a placebo, Enobosarm 1 mg, or Enobosarm 3 mg daily.[6][7]

  • Primary Endpoints: The primary efficacy endpoints were total lean body mass assessed by DXA and physical function measured by stair climb power.[16]

Conclusion

Both Enobosarm and Ligandrol have demonstrated significant anabolic effects on muscle and bone in preclinical and clinical studies. Ligandrol appears to have a higher binding affinity for the androgen receptor and has shown a very high degree of tissue selectivity in preclinical models. Clinical trials with Ligandrol have well-documented its effects on lean body mass, as well as its impact on hormone and lipid profiles.

Enobosarm has also consistently shown increases in lean body mass across various patient populations and is being explored for new therapeutic applications. The choice between these compounds for research purposes will depend on the specific aims of the study, with considerations for potency, desired pharmacokinetic profile, and the existing body of clinical and preclinical data for each. Both compounds represent significant advancements in the field of selective androgen receptor modulation.

References

Cross-validation of Enobosarm's efficacy in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enobosarm's (also known as Ostarine or GTx-024) efficacy in various animal models. Supported by experimental data, this document delves into its performance against other selective androgen receptor modulators (SARMs) and testosterone (B1683101), offering a comprehensive overview for preclinical research and development.

Enobosarm, a nonsteroidal SARM, has demonstrated tissue-selective anabolic effects in multiple animal studies, showing promise for conditions like muscle wasting and osteoporosis.[1][2] Its primary mechanism of action involves selective binding to the androgen receptor (AR), leading to anabolic effects in muscle and bone while exhibiting reduced activity in reproductive tissues compared to traditional androgens.[3]

Comparative Efficacy of Enobosarm in Animal Models

Enobosarm has been evaluated in various animal models, primarily in rats and mice, to assess its efficacy in promoting muscle growth and improving bone health. These studies often involve orchiectomized (castrated) male rodents or ovariectomized female rodents to simulate conditions of androgen deficiency and postmenopausal osteoporosis, respectively.

Muscle Anabolic Effects

In studies using orchiectomized rats, Enobosarm has shown a significant ability to increase the weight of the levator ani muscle, a key indicator of anabolic activity.[3] Notably, in one study, Enobosarm was able to restore the levator ani muscle weight to 136% in castrated male rats relative to intact controls, with a high potency (ED50 of 0.03 mg/day).[3] In comparison, testosterone propionate (B1217596) restored the levator ani muscle to 104% with a higher ED50 of 0.15 mg/day.[3]

A direct comparison with another SARM, Ligandrol (LGD-4033), in an ovariectomized rat model revealed that both compounds had beneficial effects on muscle vascularization, with Enobosarm showing a stronger impact.[4][5] However, Ligandrol appeared to have a more pronounced effect on muscle metabolism.[4][5]

Bone Healing and Density

Enobosarm's effects on bone have been investigated in models of osteoporosis. In a study on aged, orchiectomized rats with induced osteotomies, Enobosarm was compared with testosterone for its effects on bone healing.[1][6] The results indicated that prophylactic treatment with Enobosarm increased callus area and density.[1][6] However, therapeutic treatment after the fracture was established showed some negative effects on callus density and area, suggesting timing of administration is crucial.[1][6] In the same study, testosterone treatment demonstrated a stronger positive effect on bone healing overall.[1][6]

Another study in an ovariectomized rat model of postmenopausal osteoporosis showed that Enobosarm treatment improved bone microstructural indices such as bone volume and density.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative preclinical studies of Enobosarm.

Table 1: Comparative Effects of Enobosarm and Testosterone Propionate on Muscle and Prostate Weight in Orchiectomized Rats

TreatmentLevator Ani Muscle Weight (% of Intact Control)Prostate Weight (% of Intact Control)
Enobosarm136%51%
Testosterone Propionate104%121%

Data sourced from a study in castrated male rats.[3]

Table 2: Comparative Effects of Enobosarm and Ligandrol on Muscle and Uterus in Ovariectomized Rats

Treatment (Dose)Gastrocnemius Muscle Capillary DensityUterotrophic Effect
Enobosarm (0.04, 0.4, 4 mg/kg)Increased at all dosesObserved at 0.4 and 4 mg/kg
Ligandrol (0.04, 0.4, 4 mg/kg)Increased at all dosesObserved at 4 mg/kg

Data from a study in ovariectomized female rats.[4][5]

Table 3: Effects of Enobosarm and Testosterone on Bone Healing in Orchiectomized Rats with Osteotomy

Treatment GroupCallus AreaCallus Density
Enobosarm (Prophylaxis)IncreasedIncreased
Enobosarm (Therapeutic)ReducedReduced
Testosterone (Prophylaxis & Therapeutic)IncreasedIncreased

Summary of findings from a study in aged, orchiectomized male rats.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Orchiectomized Rat Model for Muscle Anabolism
  • Animal Model: Male Sprague Dawley or Wistar rats, typically 8-12 weeks old.

  • Procedure: Animals undergo bilateral orchiectomy (castration) to induce an androgen-deficient state. A sham-operated group serves as the control.

  • Treatment: Following a recovery period, rats are treated with Enobosarm, a comparator (e.g., testosterone), or a vehicle control. Administration is often oral (gavage or mixed in diet) or via subcutaneous injection. Dosages and treatment durations vary between studies. For instance, a daily oral dose of 0.35 ± 0.06 mg/kg for Enobosarm has been used.[1][8]

  • Outcome Measures: The primary endpoint is typically the wet weight of the levator ani muscle, often normalized to body weight. Prostate and seminal vesicle weights are also measured to assess androgenic effects.

Ovariectomized Rat Model for Postmenopausal Muscle and Bone Effects
  • Animal Model: Female Sprague-Dawley rats, typically 3 months old.

  • Procedure: Rats undergo bilateral ovariectomy (OVX) to model postmenopausal hormonal changes. A sham-operated group is included as a control.

  • Treatment: After a period to allow for the development of osteopenia and muscle changes (e.g., 8-9 weeks), rats are treated with different doses of Enobosarm or a comparator like Ligandrol for a specified duration (e.g., 5 weeks).[5]

  • Outcome Measures: For muscle, endpoints include muscle weight (e.g., gastrocnemius, soleus), capillary density, and muscle fiber size.[5] For bone, analyses include bone mineral density (BMD), micro-computed tomography (µCT) of bone architecture, and biomechanical strength testing.[7]

Rat Model of Bone Healing in Aged Male Osteoporosis
  • Animal Model: Aged (e.g., 8-month-old) male Sprague Dawley rats.

  • Procedure: Rats are first orchiectomized to induce osteoporosis. After a period to establish bone loss (e.g., 12 weeks), a bilateral tibia osteotomy is performed and stabilized with a plate.[1][8]

  • Treatment: Treatment is administered either prophylactically (starting immediately after orchiectomy) or therapeutically (starting after the osteotomy). Enobosarm and testosterone have been administered by mixing them into the diet.[1][8]

  • Outcome Measures: Bone healing is assessed through µCT analysis of the callus volume and density, histomorphometry, and biomechanical testing of the healed bone.[1][8]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of Enobosarm and a typical experimental workflow.

Enobosarm_Signaling_Pathway Enobosarm Enobosarm AR Androgen Receptor (AR) (Cytoplasm) Enobosarm->AR Binds to AR_Enobosarm AR-Enobosarm Complex Enobosarm->AR_Enobosarm HSP Heat Shock Proteins AR->HSP Bound to AR->AR_Enobosarm Nucleus Nucleus AR_Enobosarm->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA AR_Enobosarm->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis (Translation) mRNA->Translation Proteins Anabolic Proteins Translation->Proteins Effects Anabolic Effects (Muscle Growth, Bone Formation) Proteins->Effects

Caption: Simplified signaling pathway of Enobosarm.

Experimental_Workflow_Orchiectomized_Rat_Model start Start: Select Male Rats acclimatization Acclimatization Period start->acclimatization grouping Random Group Assignment acclimatization->grouping surgery Orchiectomy (ORX) or Sham Surgery grouping->surgery recovery Post-operative Recovery surgery->recovery treatment Treatment Period (Enobosarm, Comparator, Vehicle) recovery->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring euthanasia Euthanasia & Tissue Collection treatment->euthanasia analysis Data Analysis (Muscle/Organ Weights, etc.) euthanasia->analysis end End: Comparative Efficacy Report analysis->end

Caption: Typical experimental workflow for assessing Enobosarm in an orchiectomized rat model.

References

Ostarine and Bone Density: A Comparative Guide to Replicating Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published findings on the effects of Ostarine (also known as Enobosarm or MK-2866) on bone mineral density (BMD). It is intended to serve as a resource for researchers and professionals in drug development seeking to understand and potentially replicate these findings. The guide objectively compares Ostarine's performance with established osteoporosis therapies, presenting available experimental data and detailed methodologies.

Executive Summary

Ostarine, a selective androgen receptor modulator (SARM), has been investigated for its potential anabolic effects on bone tissue. Preclinical studies in animal models have suggested a positive impact on bone mineral density. However, the available human clinical trial data is limited and does not currently support a significant effect of short-term Ostarine treatment on bone density. In contrast, established osteoporosis therapies such as bisphosphonates, RANKL inhibitors, and PTH analogs have demonstrated significant and consistent increases in BMD in large-scale clinical trials. This guide presents the data from these studies to offer a clear comparative perspective.

Ostarine (Enobosarm): Human Clinical Trial Findings on Bone Density

A key Phase II clinical trial evaluated the effects of Ostarine (GTx-024) in 120 healthy elderly men and postmenopausal women over a three-month period. While the study successfully met its primary endpoint of increasing total lean body mass, it did not demonstrate a significant impact on bone health. The study reported that Ostarine had "no apparent effect on bone mineral density, and bone turnover markers results were mixed"[1]. The investigators concluded that a longer clinical study would be necessary to ascertain the actual effects of Ostarine on bone[1].

More recent clinical trials with Enobosarm have primarily focused on its effects on muscle wasting in cancer patients (POWER trials) and in combination with weight loss medications[2][3][4]. While bone mineral density has been listed as a secondary endpoint in some of these trials, detailed results regarding BMD have not been a primary focus of published outcomes[2]. Preclinical studies in ovariectomized and orchiectomized rats have shown more promising results, with Ostarine demonstrating the ability to increase bone mineral density and bone volume[5]. However, these findings in animal models have not yet been translated into significant positive BMD effects in human clinical trials.

Experimental Protocol: Phase II Trial of GTx-024
  • Study Design: 12-week, double-blind, placebo-controlled Phase II clinical trial[6].

  • Participants: 120 healthy elderly men (over 60 years of age) and postmenopausal women[6].

  • Intervention: Oral administration of GTx-024 (Ostarine) at varying doses or placebo[1].

  • Primary Endpoint: Total lean body mass assessed by dual-energy X-ray absorptiometry (DXA)[6].

  • Secondary Endpoints: Included physical function, body weight, insulin (B600854) resistance, safety, bone mineral density, and bone turnover markers[1][6].

Comparative Analysis: Ostarine vs. Standard Osteoporosis Therapies

To provide a comprehensive context for Ostarine's observed effects, this section compares the available data with that of three widely-used osteoporosis medications: Alendronate (a bisphosphonate), Denosumab (a RANKL inhibitor), and Teriparatide (a PTH analog).

Quantitative Data on Bone Mineral Density Changes
Drug ClassDrug NameTrial/StudyDurationLumbar Spine BMD ChangeTotal Hip BMD ChangeFemoral Neck BMD ChangeCitation(s)
SARM Ostarine (GTx-024) Phase II 3 Months No apparent effect No apparent effect No apparent effect [1]
Bisphosphonate Alendronate FOSIT 1 Year +4.9% +3.0% +2.4% [7]
RANKL Inhibitor Denosumab FREEDOM 3 Years +10.1% (vs. baseline) +5.7% (vs. baseline) -[8]
FREEDOM Extension 5 Years +13.7% (cumulative) +7.0% (cumulative) -[9]
FREEDOM Extension 10 Years +21.7% (cumulative) +9.2% (cumulative) +9.0% (cumulative) [10]
PTH Analog Teriparatide Retrospective Study 24 Months +10.7% --[11]
Meta-analysis Varies SMD: 0.34 higher vs. placebo -MD: +0.01 vs. comparator [12][13]

SMD: Standardized Mean Difference; MD: Mean Difference

Experimental Protocols for Comparator Drugs

Alendronate (FOSIT Study)
  • Study Design: Randomized, double-masked, placebo-controlled trial[14].

  • Participants: Postmenopausal women with low bone mass[14].

  • Intervention: Alendronate 10 mg or placebo daily for 1 year[7].

  • Primary Outcome: Change in bone mineral density[14].

Denosumab (FREEDOM Trial and Extension)
  • Study Design: 3-year multinational, randomized, double-blind, placebo-controlled trial, followed by a 7-year open-label extension[9][15].

  • Participants: Postmenopausal women with osteoporosis[9].

  • Intervention: Denosumab 60 mg subcutaneously every 6 months[9].

  • Primary Outcome: Incidence of new vertebral fractures. Secondary outcomes included BMD at various sites[10].

Teriparatide (Various Studies)
  • Study Design: Protocols vary, including randomized controlled trials and retrospective studies[11][12]. A meta-analysis included 20 RCTs[12].

  • Participants: Postmenopausal women with osteoporosis[12][16].

  • Intervention: Typically 20 μ g/day of Teriparatide via subcutaneous injection for up to 24 months[11][12].

  • Primary Outcome: Varied, but commonly included change in lumbar spine BMD and incidence of vertebral fractures[12].

Visualizing Signaling Pathways and Experimental Workflows

To further aid in the understanding of the mechanisms and study designs, the following diagrams are provided.

Ostarine_Signaling_Pathway Ostarine Ostarine AR Androgen Receptor (AR) in Osteoblast Ostarine->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Protein_Synthesis Protein Synthesis (e.g., Collagen) Gene_Transcription->Protein_Synthesis Osteoblast_Differentiation Osteoblast Differentiation & Proliferation Gene_Transcription->Osteoblast_Differentiation Bone_Formation Increased Bone Formation Protein_Synthesis->Bone_Formation Osteoblast_Differentiation->Bone_Formation

Ostarine's anabolic signaling pathway in osteoblasts.

Experimental_Workflow_Ostarine_BMD_Trial cluster_screening Screening & Enrollment cluster_intervention Intervention Phase (12 Weeks) cluster_followup Follow-up & Analysis P1 Recruit Elderly Men & Postmenopausal Women P2 Informed Consent & Baseline Assessments (DXA, Bloodwork) P1->P2 P3 Randomization P2->P3 P4a Ostarine Administration (e.g., 3mg/day) P3->P4a P4b Placebo Administration P3->P4b P5 End-of-Study Assessments (DXA, Bloodwork, Safety) P4a->P5 P4b->P5 P6 Data Analysis: Compare BMD & Bone Turnover Markers P5->P6 P7 Publish Findings P6->P7

General experimental workflow for a clinical trial on Ostarine and BMD.

Conclusion

The available evidence from human clinical trials does not currently support the use of Ostarine for improving bone mineral density. While preclinical data was encouraging, the translation to human subjects has not yielded significant positive results in the short-term studies conducted so far. In contrast, established therapies like Alendronate, Denosumab, and Teriparatide have robust clinical data demonstrating their efficacy in increasing BMD and reducing fracture risk. For researchers and drug development professionals, these findings underscore the importance of rigorous, long-term clinical trials to validate preclinical observations. Future research on Ostarine would need to demonstrate a clear and clinically meaningful benefit on bone health in well-designed, long-duration human studies to be considered a viable alternative to current treatments.

References

Comparative analysis of the safety profile of Enobosarm and anabolic steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of Enobosarm (a Selective Androgen Receptor Modulator or SARM) and traditional anabolic-androgenic steroids (AAS). The analysis is based on available clinical and preclinical data, with a focus on key safety parameters to inform research and development.

Introduction and Mechanism of Action

Anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone (B1683101) used to enhance muscle growth and male sexual characteristics[1]. Their utility is often limited by a lack of tissue selectivity, leading to a wide range of adverse effects[2][3]. Enobosarm (also known as Ostarine or GTx-024) is a nonsteroidal SARM designed to provide the anabolic benefits of androgens in muscle and bone with reduced effects on other tissues, such as the prostate and skin[3][4].

Both compound classes exert their effects by binding to the androgen receptor (AR)[2][4]. Upon binding, the ligand-AR complex translocates to the nucleus and modulates gene expression. The key difference lies in tissue selectivity. SARMs like Enobosarm induce a unique conformational change in the AR, leading to the recruitment of tissue-specific co-regulators. This selective action results in anabolic effects in desired tissues (muscle, bone) while sparing others, which is a significant departure from the more indiscriminate action of AAS[3][5].

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus cluster_2 Tissue-Specific Outcomes AAS AAS / SARM (Ligand) AR Androgen Receptor (AR) AAS->AR Binds Complex Ligand-AR Complex AR->Complex Complex_n Ligand-AR Complex Complex->Complex_n Translocation DNA Androgen Response Element (on DNA) Complex_n->DNA Binds Transcription Gene Transcription DNA->Transcription Muscle Anabolic Effects (Muscle/Bone Growth) Transcription->Muscle Prostate Androgenic Effects (Prostate Growth, Acne, etc.) Transcription->Prostate [AAS Only] SARM_path SARM Pathway (Tissue-Selective Co-regulator Recruitment) SARM_path->Muscle AAS_path AAS Pathway (Non-Selective) AAS_path->Muscle AAS_path->Prostate

Caption: Androgen Receptor signaling pathway for AAS and SARMs.

Comparative Safety Profile

The primary distinction in the safety profiles of Enobosarm and AAS stems from Enobosarm's tissue selectivity.

  • Enobosarm: Pooled analyses of multiple randomized clinical trials (RCTs) involving over 1000 participants found no evidence of drug-induced liver injury with Enobosarm compared to placebo[6][7]. While some studies noted dose-dependent and transient elevations in alanine (B10760859) transaminase (ALT), these were generally mild and resolved[8]. However, several case reports have documented significant cholestatic liver injury associated with unsupervised use of products marketed as Ostarine/Enobosarm, which may be linked to high doses or product contamination[9][[“]][11].

  • Anabolic-Androgenic Steroids: Hepatotoxicity is a major concern, particularly with orally administered 17-α-alkylated AAS[12][13]. Documented adverse effects include cholestasis (disrupted bile flow), peliosis hepatis (blood-filled cysts), and the development of hepatic adenomas and carcinomas[14][15]. Studies have demonstrated that AAS can cause serious liver toxicity within weeks of use[16].

  • Enobosarm: In pooled clinical trial data, cardiovascular adverse event rates were similar between Enobosarm and placebo groups[6]. Some studies have shown a dose-dependent reduction in HDL cholesterol, though the long-term impact of this is not fully established[8][17]. Notably, the incidence of deep vein thrombosis was reported to be lower in the Enobosarm group compared to placebo in a large pooled analysis[6][7].

  • Anabolic-Androgenic Steroids: AAS use is strongly associated with significant cardiovascular risks[14]. These include adverse changes in lipid profiles, such as markedly decreased HDL ("good") cholesterol and increased LDL ("bad") cholesterol, which elevates the risk of atherosclerosis[15][16]. Other reported effects are hypertension, cardiomyopathy, an increased risk of myocardial infarction, stroke, and sudden cardiac death[12][14][18].

  • Enobosarm: As a SARM, Enobosarm can cause dose-dependent suppression of endogenous testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH). However, these effects are generally considered less severe than those caused by AAS and are reversible upon cessation. In clinical trials, there were no reported adverse events related to masculinization in women[19].

  • Anabolic-Androgenic Steroids: AAS use significantly disrupts the hypothalamic-pituitary-gonadal axis, leading to the suppression of natural testosterone production and subsequent testicular atrophy and infertility in males[1][14]. In men, AAS can also cause gynecomastia (breast development) due to the aromatization of some steroids into estrogens[1]. In women, AAS cause masculinization, including voice deepening, hair loss, and clitoral enlargement, some of which can be irreversible[20].

Data Presentation: Summary of Adverse Events

The following tables summarize quantitative data from clinical trials and reported safety concerns.

Table 1: Adverse Events from Pooled Analysis of Enobosarm Phase 2 & 3 Trials (Data sourced from a pooled analysis of 4 randomized controlled trials with 512 patients on 3 mg Enobosarm and 515 on placebo)[6][7]

Adverse Event (AE)Enobosarm (3 mg) IncidencePlacebo Incidence
Nausea26.6%26.0%
Anemia25.6%23.9%
Vomiting14.8%14.6%
Deep Vein Thrombosis1.0%3.3%
Drug-Induced Liver InjuryNo evidence reportedNo evidence reported

Table 2: Comparative Summary of Key Safety Concerns

Safety ParameterEnobosarmAnabolic-Androgenic Steroids (AAS)
Liver Toxicity Low risk in clinical trials; cases reported with high-dose/unsupervised use[6][9].High risk, especially with oral 17-α-alkylated forms; can cause cholestasis, peliosis hepatis, tumors[12][15][16].
Lipid Profile Dose-dependent reduction in HDL; minimal effect on LDL[8][17].Significant reduction in HDL and increase in LDL[15][16].
Cardiovascular Risk Similar to placebo in clinical trials[6].Increased risk of hypertension, heart attack, stroke, and sudden death[12][14].
Hormonal Suppression Dose-dependent and reversible suppression of testosterone[8].Severe suppression of endogenous testosterone, leading to testicular atrophy[1][14].
Prostate Effects Designed to have minimal effect; no AEs of increased PSA in men reported in a Phase 2b trial[19].Can promote benign prostatic hyperplasia and potentially prostate cancer[21].
Virilization in Women No masculinizing AEs reported in a Phase 2b trial[19].High risk of irreversible masculinizing effects (e.g., voice deepening)[20].

Experimental Protocols

Understanding the methodologies behind safety data is critical for interpretation.

  • Objective: To evaluate the safety profile of Enobosarm (3mg) by pooling data from multiple randomized clinical trials.

  • Study Design: Data was pooled from four studies: a Phase 2 trial in older males and postmenopausal women (n=48), two Phase 3 trials in patients with advanced lung cancer (n=651), and a Phase 2 study in women with stress urinary incontinence (n=328)[6][7].

  • Population: A total of 1027 subjects (512 on Enobosarm, 515 on placebo) were included in the analysis[6].

  • Intervention: Oral administration of Enobosarm (3 mg daily) or a matching placebo.

  • Data Collection: Treatment-emergent adverse events (TEAEs) were systematically recorded, coded, and analyzed. This included clinical observations, laboratory tests (including liver function tests), and vital signs.

  • Analysis: The incidence of TEAEs was compared between the Enobosarm and placebo groups to identify any statistically significant differences and to characterize the overall safety profile of the drug.

  • Objective: To measure the effects of the anabolic steroid oxandrolone (B1677835) on cholesterol levels and liver toxicity.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Population: 262 HIV-positive men with associated weight loss[16].

  • Intervention: For the first 12 weeks, participants were randomly assigned to receive daily oral doses of either 20, 40, or 80 mg of oxandrolone or a placebo[16].

  • Data Collection: Blood samples were collected at baseline and at regular intervals to measure HDL and LDL cholesterol levels. Liver function was monitored through liver enzyme tests (e.g., ALT, AST).

  • Analysis: Changes in lipid profiles and the incidence of liver toxicity (graded by severity) were compared across the different dosage groups and the placebo group to determine the dose-dependent effects of the steroid[16].

G cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Randomization & Baseline cluster_2 Phase 3: Treatment Period cluster_3 Phase 4: Follow-Up & Analysis p1 Patient Population Identified p2 Inclusion/Exclusion Criteria Applied p1->p2 p3 Informed Consent Obtained p2->p3 r1 Baseline Data Collection (Labs, Vitals, etc.) p3->r1 r2 Randomization (Double-Blind) r1->r2 t1 Group A: Investigational Drug (e.g., Enobosarm) r2->t1 t2 Group B: Placebo r2->t2 f1 Ongoing Safety Monitoring (Adverse Event Reporting) t1->f1 t2->f1 f2 End-of-Study Data Collection f1->f2 f3 Statistical Analysis (Comparison of Groups) f2->f3 f4 Safety Profile Determined f3->f4

Caption: A generalized workflow for a randomized controlled trial.

Conclusion

The available experimental data indicates a significantly more favorable safety profile for Enobosarm compared to traditional anabolic-androgenic steroids. Pooled data from large clinical trials show that Enobosarm is generally well-tolerated, with an adverse event profile comparable to placebo and without evidence of significant liver or cardiovascular toxicity[6][7].

In contrast, AAS are associated with a wide array of serious, and sometimes irreversible, adverse effects, including severe hepatotoxicity, negative cardiovascular events, and profound endocrine disruption[12][14][15][16]. The tissue-selective mechanism of Enobosarm appears to successfully mitigate many of the androgenic side effects that limit the therapeutic use of AAS[3]. While reports of liver injury with unsupervised SARM use warrant caution, the controlled clinical data strongly supports a superior safety profile for Enobosarm over anabolic steroids.

References

Validating the Tissue-Selective Properties of MK-2866: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tissue-selective properties of MK-2866 (Ostarine) with other prominent Selective Androgen Receptor Modulators (SARMs), namely LGD-4033 (Ligandrol) and RAD-140 (Testolone). The information presented is collated from a range of preclinical and clinical studies to offer a comprehensive overview supported by experimental data.

Introduction to Tissue Selectivity in SARMs

Selective Androgen Receptor Modulators (SARMs) are a class of androgen receptor ligands that are designed to exhibit tissue-selective activation of the androgen receptor (AR).[1][2] Unlike traditional anabolic-androgenic steroids (AAS), which exert a broad range of effects on various tissues, SARMs aim to provide the anabolic benefits in muscle and bone while minimizing androgenic side effects in tissues such as the prostate and skin.[1][3][4] This tissue selectivity is a key differentiator and the primary focus of their therapeutic potential for conditions like muscle wasting, osteoporosis, and cachexia.[5][6][7]

The mechanism behind this selectivity is attributed to the unique conformational changes that SARMs induce in the AR upon binding. This, in turn, modulates the interaction with co-regulatory proteins in a tissue-specific manner, leading to differential gene expression compared to endogenous androgens like testosterone (B1683101).[3]

Comparative Preclinical Data

Preclinical evaluation of SARMs, typically in rodent models, is crucial for determining their anabolic and androgenic potential. The Hershberger assay is a standardized method used to assess these properties by measuring the weight changes in an anabolic tissue (levator ani muscle) versus androgenic tissues (ventral prostate and seminal vesicles) in castrated rats.

CompoundAnabolic Activity (Levator Ani Muscle)Androgenic Activity (Prostate/Seminal Vesicles)Anabolic-to-Androgenic RatioKey Findings & Citations
MK-2866 (Ostarine) Potent agonist activity. In castrated rats, fully restored levator ani weight.Partial agonist activity. At a dose of 3 mg/kg/day, partially restored prostate weight to <20% of intact animals.Favorable, though a precise numerical ratio from a single comparative study is not consistently reported.Demonstrates clear dissociation between anabolic and androgenic effects.[5]
LGD-4033 (Ligandrol) High anabolic activity.Weak partial agonist on the prostate.Reported to be greater than 500:1.Exhibits high potency and a very favorable selectivity profile in preclinical models.[8]
RAD-140 (Testolone) Potent anabolic effects, comparable or higher than testosterone in some models.Significantly reduced prostate stimulation compared to testosterone.Reported as high as 90:1.Shows strong anabolic potential with a favorable safety profile in preclinical studies.[9]

Comparative Clinical Data

Clinical trials in human subjects provide essential data on the efficacy and safety of SARMs. The primary endpoints in these studies often include changes in lean body mass (LBM), muscle strength, and physical function.

CompoundStudy PopulationDosage(s)DurationKey Findings on Efficacy & SafetyCitations
MK-2866 (Ostarine) Healthy elderly men and postmenopausal women; Cancer patients with cachexia1 mg, 3 mg/day12 weeksStatistically significant increase in LBM (approx. 1.3-1.4 kg) and improved physical function (stair climb). Generally well-tolerated with no significant changes in PSA.[6][7][10][6][7][10]
LGD-4033 (Ligandrol) Healthy young men0.1, 0.3, 1.0 mg/day21 daysDose-dependent increase in LBM (up to 1.21 kg at 1 mg/day). Well-tolerated with no drug-related serious adverse events. Dose-dependent suppression of total testosterone and HDL cholesterol was observed.[8][11][12]
RAD-140 (Testolone) Postmenopausal women with hormone receptor-positive breast cancer50-150 mg/dayN/AHuman data is more limited compared to Ostarine and Ligandrol. Preclinical data suggests strong anabolic potential. Some reports of elevated liver enzymes at higher doses in a breast cancer trial.[10]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The canonical signaling pathway for SARMs involves binding to the androgen receptor in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, and translocation into the nucleus. Inside the nucleus, the SARM-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes responsible for anabolic effects in muscle and bone.

SARM Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_HSP AR-HSP Complex SARM->AR_HSP Binds AR_SARM AR-SARM Complex AR_HSP->AR_SARM Conformational Change AR_SARM_n AR-SARM Complex AR_SARM->AR_SARM_n Translocation ARE Androgen Response Element (ARE) AR_SARM_n->ARE Binds to Gene Target Gene Transcription ARE->Gene Modulates

Caption: Canonical Androgen Receptor Signaling Pathway for SARMs.

Experimental Workflow for Preclinical SARM Evaluation (Hershberger Assay)

The Hershberger assay is a standardized in vivo protocol to characterize the anabolic and androgenic activities of a test compound.

Hershberger Assay Workflow start Start: Immature Male Rats castration Surgical Castration start->castration recovery Recovery Period (e.g., 7 days) castration->recovery dosing Daily Dosing with SARM (e.g., 10 days) recovery->dosing necropsy Necropsy and Tissue Collection dosing->necropsy weighing Weighing of Tissues: - Levator Ani (Anabolic) - Prostate (Androgenic) - Seminal Vesicles (Androgenic) necropsy->weighing analysis Data Analysis: Calculate Anabolic-to-Androgenic Ratio weighing->analysis end End: Determine Tissue Selectivity analysis->end

Caption: Standardized workflow of the Hershberger assay for SARM evaluation.

Experimental Protocols

Hershberger Assay for Preclinical Assessment
  • Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain), typically around 42 days of age at the time of castration.[1]

  • Acclimation and Housing: Animals are acclimated for a period before the study begins and housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

  • Castration and Recovery: Rats are surgically castrated and allowed a recovery period of approximately 7-14 days to ensure the regression of androgen-dependent tissues.

  • Dosing: The test compound (e.g., MK-2866) and a vehicle control are administered daily for a specified period, typically 10 consecutive days.[13] Administration is usually via oral gavage or subcutaneous injection.

  • Tissue Collection and Analysis: On the day after the final dose, the animals are euthanized, and the levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.[13] The anabolic-to-androgenic ratio is then calculated by comparing the dose-response curves for the stimulation of the levator ani muscle versus the androgenic tissues.

Phase II Clinical Trial Protocol for MK-2866 in Elderly Subjects
  • Study Design: A randomized, double-blind, placebo-controlled trial.[6]

  • Participants: Healthy elderly men (e.g., >60 years old) and postmenopausal women.[6]

  • Intervention: Participants are randomized to receive either a placebo or different oral doses of MK-2866 (e.g., 0.1 mg, 0.3 mg, 1 mg, 3 mg) daily for a predefined duration (e.g., 12 weeks).[6]

  • Primary Outcome Measures:

    • Change in total lean body mass, typically measured by dual-energy X-ray absorptiometry (DXA).[6]

  • Secondary Outcome Measures:

    • Change in physical function, often assessed through tests like the stair climb power test.[6]

    • Changes in muscle strength (e.g., leg press).

    • Safety and tolerability, monitored through adverse event reporting and clinical laboratory tests (including PSA in men).[6]

Conclusion

The available preclinical and clinical data validate the tissue-selective properties of MK-2866, demonstrating a clear separation of anabolic and androgenic effects. When compared to other SARMs like LGD-4033 and RAD-140, MK-2866 appears to be a well-tolerated and effective agent for increasing lean body mass and improving physical function, particularly in populations prone to muscle wasting.

LGD-4033 and RAD-140 also exhibit strong tissue selectivity in preclinical models, with LGD-4033 showing a particularly high anabolic-to-androgenic ratio. However, MK-2866 has a more extensive body of clinical trial data, especially in patient populations with muscle-wasting conditions.[5][7][14]

The choice of a SARM for research or therapeutic development will depend on the specific application, balancing the desired anabolic potency with the safety and tolerability profile. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these compounds.

References

A Comparative Guide to In Vivo Administration of Enobosarm: Oral vs. Parenteral Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo effects of Enobosarm (also known as Ostarine or GTx-024), a selective androgen receptor modulator (SARM), administered via different routes. Due to the limited availability of direct comparative pharmacokinetic studies for Enobosarm across multiple administration routes in a single preclinical model, this guide synthesizes available data for oral Enobosarm and complements it with data from a structurally similar SARM, S-1, to provide a broader perspective on the potential impact of the administration route on SARM pharmacokinetics.

Executive Summary

Enobosarm is a non-steroidal SARM primarily investigated for its potential to treat muscle wasting and osteoporosis. The route of administration is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety. While oral administration is the most common and convenient route for Enobosarm, understanding the characteristics of parenteral routes is crucial for preclinical research and potential alternative therapeutic applications.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of Enobosarm and the structurally similar SARM, S-1, following oral and intravenous administration in rats.

Table 1: Pharmacokinetic Parameters of Oral Enobosarm (GTx-024) in Rats

ParameterValueReference
Bioavailability High (Rapid and complete absorption)[1][2]
Plasma Clearance (Male) 117.7 mL/h/kg[1][2]
Plasma Clearance (Female) 74.5 mL/h/kg[1][2]
Elimination Half-life (Male) 0.6 hours[1][2]
Elimination Half-life (Female) 16.4 hours[1][2]

Table 2: Pharmacokinetic Parameters of S-1 (a structurally similar SARM) in Male Sprague-Dawley Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)Reference
Oral 101180 ± 1604.8 ± 0.815200 ± 15004.9 ± 0.355-60[3][4]
Intravenous 10--27700 ± 14004.6 ± 0.2-[3][4]

Note: Data for S-1 is presented to illustrate the pharmacokinetic profile of a SARM with both oral and intravenous data available. Direct comparison with Enobosarm should be made with caution due to structural differences.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the cited studies.

Oral Administration of Enobosarm (GTx-024) in Rats[1][2]
  • Animal Model: Male and female Long-Evans and Sprague-Dawley rats.

  • Drug Formulation: [14C]GTx-024 was formulated for oral administration. The specific vehicle was not detailed in the abstract.

  • Administration: A single oral dose was administered to the rats.

  • Sample Collection: Plasma, urine, and feces were collected at various time points.

  • Analysis: The concentration of [14C]GTx-024 and its metabolites were determined using radioactivity measurement and mass spectrometry.

Oral and Intravenous Administration of S-1 in Rats[3][4]
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Formulation: S-1 was dissolved in a vehicle of 5% DMSO in PEG-300 (v/v) for both oral and intravenous administration.

  • Administration:

    • Oral (p.o.): S-1 was administered by oral gavage at doses of 0.1, 1, 10, or 30 mg/kg.

    • Intravenous (i.v.): S-1 was administered as a bolus injection into the jugular vein at doses of 0.1, 1, 10, or 30 mg/kg.

  • Sample Collection: Blood samples were collected from the jugular vein at predetermined time points. Plasma was separated by centrifugation.

  • Analysis: Plasma concentrations of S-1 were determined using a validated high-performance liquid chromatography (HPLC) method.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams are provided.

Enobosarm_Signaling_Pathway cluster_nucleus Nuclear Events Enobosarm Enobosarm AR Androgen Receptor (AR) (Cytoplasm) Enobosarm->AR Binds Enobosarm_AR Enobosarm-AR Complex AR->Enobosarm_AR HSP Heat Shock Proteins HSP->AR Dissociates Nucleus Nucleus Enobosarm_AR->Nucleus Translocation ARE Androgen Response Element (ARE) Enobosarm_AR->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Protein Synthesis (e.g., Muscle Proteins) Gene_Transcription->Protein_Synthesis Anabolic_Effects Anabolic Effects (Muscle Growth) Protein_Synthesis->Anabolic_Effects

Caption: Signaling pathway of Enobosarm.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Sprague-Dawley Rats) start->animal_model group_allocation Randomly Allocate to Administration Route Groups animal_model->group_allocation oral_admin Oral Administration (Gavage) group_allocation->oral_admin sc_admin Subcutaneous Administration (Injection) group_allocation->sc_admin iv_admin Intravenous Administration (Injection) group_allocation->iv_admin sample_collection Collect Blood Samples at Timed Intervals oral_admin->sample_collection sc_admin->sample_collection iv_admin->sample_collection analysis Analyze Plasma Concentrations (e.g., HPLC, LC-MS) sample_collection->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk_analysis comparison Compare Pharmacokinetic Profiles Between Routes pk_analysis->comparison end End comparison->end

Caption: In vivo pharmacokinetic study workflow.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of AR Ligand-33

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like AR ligand-33 are critical for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for the disposal of similar potent research chemicals provide a clear framework for its safe management. It is imperative to obtain the specific SDS from your supplier before handling this compound and follow all instructions provided therein.

Immediate Safety and Handling Precautions

Prior to handling this compound, a thorough risk assessment must be conducted. As a potent ligand for the androgen receptor, this compound should be handled with appropriate personal protective equipment (PPE) in a designated and controlled laboratory area.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves should be worn. Double gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Laboratory Coat: A dedicated, clean lab coat should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the compound as a powder outside of a certified chemical fume hood, a fit-tested N95 respirator or higher level of respiratory protection should be used.

Operational and Disposal Plan

The disposal of this compound and any contaminated materials must be managed to prevent release into the environment and to comply with all local, state, and federal regulations. All waste contaminated with this compound must be treated as hazardous chemical waste.

Data Presentation: Key Disposal and Safety Information

The following table summarizes critical information for the handling and disposal of this compound, based on best practices for potent biological compounds.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste. Potentially Biohazardous if used in cell-based assays.[1][2]
Personal Protective Equipment (PPE) Nitrile gloves (double-gloving recommended), safety goggles, lab coat, and in case of aerosol risk, a respirator.[1]
Solid Waste Disposal Segregate into a clearly labeled, sealed, puncture-resistant container for hazardous waste.[1][2]
Liquid Waste Disposal Collect in a dedicated, sealed, and labeled hazardous waste container. Do not dispose down the drain.[1][2]
Decontamination Use a 1:10 bleach solution or another approved laboratory disinfectant for surfaces and equipment, followed by a rinse with an appropriate solvent (e.g., ethanol (B145695) or acetone).[2]
Spill Management Evacuate the area if necessary. Use a chemical spill kit with appropriate absorbent materials and PPE. Decontaminate the area thoroughly.[2]

Experimental Protocols

Step-by-Step Disposal Plan
  • Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).[1]

  • Solid Waste Disposal:

    • Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and puncture-proof hazardous waste container.

    • The container should be marked with "Hazardous Waste," "Toxic," and the chemical name "this compound".[1]

    • Do not place these containers in the regular trash.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be compatible with the solvent used (e.g., DMSO).

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

    • Crucially, do not dispose of liquid waste containing this compound down the drain. [1][2]

  • Decontamination of Glassware and Surfaces:

    • Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., a solution of sodium hypochlorite) followed by a thorough rinse with water and then a solvent like ethanol or acetone.[2] Consult your institution's EHS for recommended procedures.

    • Work surfaces should be decontaminated at the end of each procedure.

  • Final Disposal:

    • All hazardous waste containers must be disposed of through your institution's EHS-approved hazardous waste management program.

Spill Cleanup Protocol
  • Alert Personnel and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the recommended PPE.

  • Contain the Spill: For liquid spills, use absorbent pads from a chemical spill kit to cover and contain the spill. For solid spills, gently cover with absorbent pads to prevent aerosolization. DO NOT use a dry sweeping method. [2]

  • Decontaminate: Once the spill is absorbed, decontaminate the area using the surface decontamination protocol described above.

  • Collect Waste: All materials used for cleanup, including contaminated PPE, must be collected in a designated hazardous waste container.

  • Report the Spill: Report the incident to the laboratory supervisor and the institutional safety office.

Mandatory Visualization

G Solid_Waste Solid Waste (Gloves, Tips, Tubes) Solid_Container Labeled, Sealed Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Container Labeled, Sealed Liquid Waste Container Liquid_Waste->Liquid_Container Unused_Compound Unused/Expired Compound Unused_Compound->Solid_Container EHS Institutional EHS (Environmental Health & Safety) Solid_Container->EHS Liquid_Container->EHS Disposal_Vendor Licensed Hazardous Waste Vendor EHS->Disposal_Vendor

Caption: Workflow for the proper disposal of this compound waste.

G cluster_nucleus Cell Nucleus AR_Ligand This compound AR_Cytoplasm Androgen Receptor (Cytoplasm) AR_Ligand->AR_Cytoplasm Binds AR_Complex AR-Ligand Complex AR_Cytoplasm->AR_Complex Nucleus Nucleus AR_Complex->Nucleus Translocation ARE Androgen Response Element (DNA) Transcription Gene Transcription ARE->Transcription Regulates

References

Essential Safety and Logistical Information for Handling AR Ligand-33

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential guidance on the safe handling of AR ligand-33 based on best practices for potent research compounds. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, this information should be supplemented by a compound-specific risk assessment and the official SDS obtained from the supplier before any handling, storage, or disposal. All procedures should be performed in accordance with institutional and local regulations.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to potent compounds like this compound. A multi-layered approach is recommended.[1]

Minimum PPE for Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[1]Protects eyes from splashes or aerosols of the compound.
Hand Protection Double-gloving with nitrile gloves is recommended.[2]Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound.
Body Protection A disposable gown with tight-fitting cuffs over a fully-buttoned laboratory coat.[2]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for powders or a respirator with appropriate organic vapor cartridges for solutions).[2][3]Prevents inhalation of the compound, especially when handling powders or generating aerosols. A fit test for the respirator is essential.[3]

Quantitative Data for Hand Protection:

The following table provides general chemical resistance information for nitrile gloves against common laboratory solvents. The breakthrough time indicates how long it takes for the chemical to penetrate the glove material.[4][5] Always consult the glove manufacturer's specific chemical resistance data.

ChemicalBreakthrough Time (minutes) for Nitrile Gloves (5-mil or greater thickness)
Cyclohexane> 15
Formaldehyde (37%)> 15
Hydrochloric acid (10%)> 15
Heptane> 15
Mineral spirits> 15
Acetic acid (concentrated)< 1
Acetone< 1
Benzene< 1
Methylene chloride< 1
Toluene< 1

Note: If gloves come in contact with a chemical with poor resistance, they must be changed immediately.[6]

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.[1]

Experimental Protocol for Safe Handling:

This protocol outlines a step-by-step guide for the safe handling of this compound.

  • Pre-Experiment Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Designated Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a glove box.[1]

    • Gather Materials: Assemble all necessary laboratory equipment, PPE, and spill cleanup materials.

    • Review SDS: Obtain and thoroughly review the Safety Data Sheet for this compound from the supplier.

  • Donning PPE:

    • Don PPE in the following order: inner gloves, lab coat, disposable gown, outer gloves (over the cuffs of the gown), respiratory protection, and eye/face protection.

  • Handling the Compound:

    • Weighing: If weighing the solid form, perform this task within a ventilated enclosure to minimize dust generation. Use disposable weigh boats.[1]

    • Solution Preparation: When preparing a solution, add the solvent to the compound slowly to avoid splashing.[1]

    • Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.

  • Decontamination and Cleanup:

    • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., a strong alkaline cleaning agent followed by water).[7]

    • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

    • PPE Removal: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[1]

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused Compound Dispose of in a clearly labeled, sealed, and chemically compatible container. Follow your institution's hazardous waste disposal protocols. High-temperature incineration is often the preferred method for pharmaceutical waste.[1]
Contaminated Materials (PPE, wipes, etc.) Segregate from regular trash. Place in a clearly labeled, sealed hazardous waste container.[1][8]
Empty Containers The first rinse of the container should be collected and disposed of as hazardous waste. For highly potent compounds, the first three rinses should be collected. After thorough rinsing, obliterate or remove all labels before disposal.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DesignateArea Designate Handling Area RiskAssessment->DesignateArea GatherMaterials Gather Materials & PPE DesignateArea->GatherMaterials ReviewSDS Review SDS GatherMaterials->ReviewSDS DonPPE Don PPE ReviewSDS->DonPPE WeighCompound Weigh Compound (in enclosure) DonPPE->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Decontaminate Decontaminate Surfaces & Equipment ConductExperiment->Decontaminate DoffPPE Doff & Dispose of PPE Decontaminate->DoffPPE WasteDisposal Segregate & Dispose of Waste DoffPPE->WasteDisposal

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.